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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one: Stereochemical Properties, Biocatalytic Synthesis, and Applications

Executive Summary (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, commonly referred to as (5S)-dihydrocarvone , is a monocyclic monoterpene ketone of immense value in flavor chemistry, fragrance formulation, and as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, commonly referred to as (5S)-dihydrocarvone , is a monocyclic monoterpene ketone of immense value in flavor chemistry, fragrance formulation, and as a chiral building block in pharmaceutical synthesis. Derived primarily from the reduction of (S)-(+)-carvone, this molecule features two distinct chiral centers (C2 and C5), making its stereoselective synthesis a rigorous benchmark for asymmetric catalysis.

As a Senior Application Scientist, I approach the synthesis and characterization of (5S)-dihydrocarvone not merely as a routine chemical transformation, but as a complex system of thermodynamic and kinetic controls. This whitepaper dissects the physicochemical architecture of the molecule, details field-proven biocatalytic workflows for its stereoselective production, and maps its metabolic degradation pathways.

Physicochemical Properties & Stereochemical Architecture

The structural integrity of (5S)-dihydrocarvone is defined by its C5 isopropenyl group and C2 methyl group. Because the (5S) configuration is fixed by the starting material ((S)-(+)-carvone), the reduction of the conjugated C2=C3 double bond generates a new stereocenter at C2. This yields two possible diastereomers: (2R,5S)-dihydrocarvone and (2S,5S)-dihydrocarvone .

Understanding the physical properties of these diastereomers is critical for downstream separation and application. Table 1 summarizes the core quantitative data [4].

Table 1: Physicochemical Properties of (5S)-Dihydrocarvone Stereoisomers

Property(2R,5S)-Dihydrocarvone(2S,5S)-Dihydrocarvone
Chemical Formula C₁₀H₁₆OC₁₀H₁₆O
Molecular Weight 152.23 g/mol 152.23 g/mol
Boiling Point ~221 °C (at 760 mmHg)~221 °C (at 760 mmHg)
Density 0.928 g/mL (at 20 °C)0.928 g/mL (at 20 °C)
Relative Configuration trans-methyl/isopropenylcis-methyl/isopropenyl
LogP 2.852.85

Causality Insight: The nearly identical boiling points and densities of these diastereomers make classical physical separation (e.g., fractional distillation) highly inefficient. This necessitates the use of strictly stereoselective synthetic methods, such as biocatalysis, to bypass the need for complex downstream chiral resolution.

Biocatalytic Synthesis: Ene-Reductase Mediated Asymmetric Reduction

Chemical hydrogenation of (S)-(+)-carvone using transition metal catalysts (e.g., Pd/C) often suffers from poor chemoselectivity—inadvertently reducing the isolated C8=C9 isopropenyl double bond—and low diastereoselectivity.

To achieve absolute stereocontrol, we utilize Ene-reductases (ERs) from the Old Yellow Enzyme (OYE) family, such as those derived from Gluconobacter oxydans (Gox0502) or Thermus scotoductus (TsER) [1][3].

The Catalytic Mechanism

The enzymatic reduction is a self-validating system of stereocontrol. The substrate binds in the active site such that the α,β-unsaturated bond is positioned directly above the re-face of the flavin cofactor (FMN).

  • Hydride Transfer: A hydride (H⁻) is transferred from the reduced cofactor (FMNH₂) to the β-carbon (C3).

  • Stereoselective Protonation: An enolate intermediate is formed, which is subsequently protonated at the α-carbon (C2) by a conserved Tyrosine/Histidine pair in the active site.

Because the enzyme's rigid binding pocket dictates the facial approach of the proton, the reaction exclusively yields the (2R) configuration, resulting in >95% diastereomeric excess (de) of (2R,5S)-dihydrocarvone [1].

Mechanism Substrate (S)-(+)-Carvone Binding FMN FMNH2 Hydride Transfer (to β-carbon C3) Substrate->FMN Activation by H-bonds Enolate Enolate Intermediate FMN->Enolate Hydride (H-) addition Protonation Tyr/His Protonation (at α-carbon C2) Enolate->Protonation Stereoselective H+ Product (2R,5S)-Dihydrocarvone Release Protonation->Product

Fig 1. Ene-reductase mediated stereoselective reduction mechanism.

Experimental Protocol: Preparative-Scale Biphasic Synthesis

To scale this reaction, we employ a biphasic aqueous/organic workflow. Why a biphasic system? Both carvone and dihydrocarvone are highly lipophilic (LogP 2.85) and can cause severe enzyme inhibition at high concentrations. By using an organic overlay (e.g., n-pentane), the organic phase acts as an in situ substrate reservoir and product sink, continuously extracting the product as it forms and driving the thermodynamic equilibrium forward [3].

Step-by-Step Methodology
  • Biocatalyst Preparation: Suspend E. coli cells expressing the target Ene-reductase (e.g., TsER) and Glucose Dehydrogenase (GDH) in 100 mM potassium phosphate buffer (pH 7.0). Note: GDH is required to recycle NADP⁺ to NADPH using glucose as a cheap sacrificial electron donor.

  • Aqueous Phase Setup: Add NADP⁺ (0.1 mM) and D-glucose (250 mM) to the aqueous buffer.

  • Organic Phase Setup: Dissolve (S)-(+)-carvone (100 mM) in n-pentane. The volume ratio of aqueous to organic phase should be 1:1.

  • Biotransformation: Combine the phases in a baffled bioreactor. Incubate at 30 °C with vigorous orbital shaking (250 rpm) for 24 hours to ensure maximum interfacial mass transfer.

  • Phase Separation & Analysis: Halt the reaction by centrifugation (4000 × g, 10 min). Extract the organic layer. The system is self-validating: you can directly inject the n-pentane layer into a GC-FID equipped with a chiral capillary column to verify the >95% de of (2R,5S)-dihydrocarvone.

  • Purification: Evaporate the n-pentane under reduced pressure to yield the pure liquid product.

Workflow Start Start: (S)-(+)-Carvone Prep Step 1: Biocatalyst & Cofactor Prep (Ene-Reductase + GDH + NADP+) Start->Prep Biphasic Step 2: Biphasic Reaction Setup (Aq. Buffer / n-Pentane) Prep->Biphasic Reaction Step 3: Biotransformation (30°C, pH 7.0, Mixing) Biphasic->Reaction Extraction Step 4: Phase Separation & Organic Extraction Reaction->Extraction Purification Step 5: Product Isolation (2R,5S)-Dihydrocarvone Extraction->Purification

Fig 2. Biphasic biocatalytic workflow for (5S)-dihydrocarvone synthesis.

Metabolic Degradation Pathway in Rhodococcus erythropolis

From an environmental and metabolic engineering perspective, understanding how (5S)-dihydrocarvone is degraded is just as vital as its synthesis. The Gram-positive bacterium Rhodococcus erythropolis DCL14 is uniquely capable of utilizing all stereoisomers of dihydrocarvone as a sole carbon and energy source [2].

The degradation is initiated by a Baeyer-Villiger monooxygenase (BVMO) . This enzyme utilizes O₂ and NADPH to insert an oxygen atom directly into the cyclohexanone ring adjacent to the carbonyl carbon. This expansion converts the cyclic ketone into a lactone (6-isopropenyl-3-methyl-2-oxo-oxepanone). Subsequent action by a lactone hydrolase opens the ring, rendering the linear aliphatic chain susceptible to β-oxidation and entry into central carbon metabolism.

Causality Insight: The Baeyer-Villiger oxidation is a mandatory evolutionary strategy for microbes degrading cyclic monoterpenes; without ring expansion and cleavage, the stable alicyclic core cannot be metabolized into acetyl-CoA.

Degradation DHC (5S)-Dihydrocarvone BVMO Baeyer-Villiger Monooxygenase (O2, NADPH) DHC->BVMO Lactone 6-Isopropenyl-3-methyl- 2-oxo-oxepanone BVMO->Lactone Oxygen insertion RingOpen Lactone Hydrolase Lactone->RingOpen Metabolites Central Carbon Metabolism RingOpen->Metabolites Ring cleavage

Fig 3. Microbial degradation pathway of (5S)-dihydrocarvone in R. erythropolis.

References

  • Schweiger, P., Gross, H., Wesener, S., & Deppenmeier, U. (2008). "Vinyl ketone reduction by three distinct Gluconobacter oxydans 621H enzymes." Applied Microbiology and Biotechnology. URL:[Link]

  • van der Werf, M. J., & Boot, A. M. (2000). "Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14." Microbiology. URL:[Link]

  • Toogood, H. S., et al. (2015). "A robust and stereocomplementary panel of ene-reductase variants for gram-scale asymmetric hydrogenation." Advanced Synthesis & Catalysis. URL:[Link]

Exploratory

An In-depth Technical Guide to the Spectroscopic Data of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

Introduction (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, a derivative of carvone, is a monoterpene of significant interest in the fields of flavor chemistry, natural product synthesis, and drug discovery. As a satu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, a derivative of carvone, is a monoterpene of significant interest in the fields of flavor chemistry, natural product synthesis, and drug discovery. As a saturated ketone, its structural elucidation relies heavily on a combination of modern spectroscopic techniques. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Molecular Structure

The structure of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one is presented below. The numbering of the carbon atoms is provided for clarity in the assignment of spectroscopic signals.

Figure 1: Structure of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of organic molecules, providing information on the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.72s2HH-9
2.50 - 2.20m3HH-2, H-6
2.10 - 1.85m3HH-3, H-5
1.75s3HH-10
1.70 - 1.50m2HH-4
1.05d3HH-7

Data is referenced from similar compounds and spectral databases.[1]

Interpretation:

The two singlets at 4.72 ppm are characteristic of the two geminal vinylic protons of the isopropenyl group (H-9). The multiplet between 2.50 and 2.20 ppm corresponds to the protons on the carbons adjacent to the carbonyl group (H-2 and H-6). The complex multiplet between 2.10 and 1.85 ppm is assigned to the methine protons H-3 and H-5. The singlet at 1.75 ppm is assigned to the methyl protons of the isopropenyl group (H-10). The multiplet between 1.70 and 1.50 ppm corresponds to the methylene protons at the C-4 position. The doublet at 1.05 ppm is characteristic of the methyl group at C-2 (H-7), which is split by the adjacent methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

Chemical Shift (δ, ppm)Assignment
212.0C-1 (C=O)
148.8C-8
109.2C-9
49.8C-2
44.5C-6
41.8C-5
35.5C-3
30.2C-4
22.0C-10
15.5C-7

Data is predicted based on known chemical shifts for similar structures and spectral databases.[2][3]

Interpretation:

The signal at 212.0 ppm is characteristic of a ketone carbonyl carbon (C-1).[4] The signals at 148.8 and 109.2 ppm are assigned to the sp² hybridized carbons of the isopropenyl group (C-8 and C-9, respectively). The remaining signals in the aliphatic region correspond to the sp³ hybridized carbons of the cyclohexanone ring and the methyl groups.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.[5][6][7][8][9][10]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner and place it in the sample gauge to ensure correct positioning.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

Figure 2: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretch (alkane)
1715StrongC=O stretch (ketone)
1645MediumC=C stretch (alkene)
1450MediumC-H bend (alkane)
890Strong=C-H bend (out-of-plane)

Data is based on typical values for similar functional groups.[4][11][12][13]

Interpretation:

The strong absorption band at 1715 cm⁻¹ is indicative of the C=O stretching vibration of a saturated six-membered ring ketone.[11][12] The bands in the 2960-2850 cm⁻¹ region are due to the C-H stretching of the alkane portions of the molecule. The medium intensity band at 1645 cm⁻¹ corresponds to the C=C stretching of the isopropenyl group. The strong band at 890 cm⁻¹ is characteristic of the out-of-plane bending of the =C-H bonds of the terminal alkene.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a single drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin film of the liquid.

  • Data Acquisition:

    • Perform a background scan with the empty salt plates.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

m/zRelative Intensity (%)Proposed Fragment
15225[M]⁺
13710[M - CH₃]⁺
11030[M - C₃H₆]⁺
9545[M - C₃H₆ - CH₃]⁺
82100[C₆H₁₀]⁺ (Retro-Diels-Alder)
6980[C₅H₉]⁺
4175[C₃H₅]⁺

Data is referenced from the NIST database for trans-dihydrocarvone.[14][15][16]

Interpretation:

The molecular ion peak [M]⁺ is observed at m/z 152, which corresponds to the molecular weight of the compound (C₁₀H₁₆O). The base peak at m/z 82 is likely due to a retro-Diels-Alder fragmentation of the cyclohexanone ring. Other significant fragments are observed at m/z 137 (loss of a methyl group), m/z 110 (loss of propene), and m/z 69.

fragmentation_pathway M [M]⁺ (m/z 152) M_minus_CH3 [M - CH₃]⁺ (m/z 137) M->M_minus_CH3 - CH₃ M_minus_C3H6 [M - C₃H₆]⁺ (m/z 110) M->M_minus_C3H6 - C₃H₆ Fragment_82 [C₆H₁₀]⁺ (m/z 82) Base Peak M->Fragment_82 Retro-Diels-Alder Fragment_95 [C₇H₁₁O]⁺ (m/z 95) M_minus_C3H6->Fragment_95 - CH₃ Fragment_69 [C₅H₉]⁺ (m/z 69) Fragment_82->Fragment_69 - CH₃

Figure 3: Proposed mass spectral fragmentation pathway.

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like terpenes.[17][18][19][20][21]

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or hexane.

    • An internal standard (e.g., n-tridecane) can be added for quantitative analysis.

  • GC-MS System Parameters:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a high temperature (e.g., 240 °C) at a rate of 3-10 °C/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous structure confirmation and purity assessment. The provided protocols offer a standardized approach for obtaining high-quality data, which is crucial for reliable and reproducible research in natural product chemistry and drug development.

References

  • Ubeed, H., et al. (2022). Standard operating procedures for the comprehensive and reliable analysis of cannabis terpenes. OSTI.GOV. [Link]

  • Spectroscopy Online. (2026). Analysis of Terpenes in Cannabis Using Headspace Solid-Phase Microextraction and GC–MS. [Link]

  • ACS Omega. (2020). Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling. [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • Gunning, P. J., et al. (2008). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products, 71(4), 617-622. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • NIST. Carvone. [Link]

  • NIST. (E)-dihydrocarvone. [Link]

  • NP-MRD. (+)-dihydrocarvone (NP0264687). [Link]

  • NIST. (E)-dihydrocarvone. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Bingol, K. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 15(4), 234. [Link]

  • Biological Magnetic Resonance Bank. bmse001202 2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one. [Link]

  • ResearchGate. Enantiomeric differentiation of oxygenated p-menthane derivatives by (13)C NMR using Yb(hfC)(3). [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Ketones. [Link]

  • PubChem. 2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol. [Link]

  • PubChem. p-Menthan-3-one. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Scribd. IR Spectroscopy of Ketones and Alkenes. [Link]

  • PharmaCompass. p-Menthan-3-one. [Link]

  • NIST. Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, trans-. [Link]

  • NIST. 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethyl)-, (S)-. [Link]

  • SpectraBase. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol. [Link]

  • NIST. (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran. [Link]

  • MDPI. 5-(prop-1-en-2-yl)cyclopent-1-ene-1-carbaldehyde. [Link]

  • ChemBK. (1S,5R)-2-methyl-5-prop-1-en-2-yl-cyclohex-2-en-1-ol. [Link]

  • PubChem. (1R,2R,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexanol. [Link]

  • Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]

  • NIST. Cyclohexanone, 5-methyl-2-(1-methylethyl)-. [Link]

Sources

Foundational

An In-depth Technical Guide to (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one: Natural Occurrence, Biosynthesis, and Applications

Abstract (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, more commonly known as dihydrocarvone, is a naturally occurring monoterpenoid ketone. This technical guide provides a comprehensive overview of its natural sourc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, more commonly known as dihydrocarvone, is a naturally occurring monoterpenoid ketone. This technical guide provides a comprehensive overview of its natural sources, biosynthetic pathways, and methods for its extraction, isolation, and characterization. It is intended for researchers, scientists, and drug development professionals interested in the scientific and commercial potential of this versatile chiral molecule. The guide also delves into its current and potential applications, with a focus on its role in the flavor and fragrance industries, as a chiral building block in organic synthesis, and its emerging pharmacological properties.

Introduction and Chemical Profile

(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, or dihydrocarvone, is a saturated monoterpene ketone with a characteristic minty and somewhat spicy aroma. Its structure contains two chiral centers, giving rise to four possible stereoisomers. This guide focuses on the naturally occurring isomers. Dihydrocarvone is a key component of the essential oils of several plant species and is valued for its organoleptic properties and as a versatile precursor in chemical synthesis.

Chemical Structure and Properties
PropertyValue
IUPAC Name (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
Common Name Dihydrocarvone
Molecular Formula C₁₀H₁₆O
Molar Mass 152.23 g/mol
Appearance Colorless to pale yellow liquid
Odor Minty, spicy, herbaceous

Natural Occurrence and Sources

Dihydrocarvone is found in a variety of aromatic plants, most notably within the Lamiaceae family. Its concentration can vary significantly depending on the plant species, geographical location, and cultivation conditions.

Plant SpeciesFamilyReported Dihydrocarvone Content in Essential Oil
Mentha spicata (Spearmint)LamiaceaeCan contain significant amounts, with some chemotypes showing trans-dihydrocarvone (36.99%) and cis-dihydrocarvone (32.79%) as major components.[1]
Mentha longifolia (Horse Mint)LamiaceaeCertain populations have high ratios of cis-dihydrocarvone (43.05%) and trans-dihydrocarvone (33.61%).[1]
Mentha arvensis (Field Mint)LamiaceaeContains trans-dihydrocarvone (2.32%) as a minor constituent in some oils.[2]
Poiretia latifoliaFabaceaeThe essential oil from the flowers can contain 50-70% dihydrocarvone.[3]
Anethum sowa (Dill)ApiaceaePresent in low proportions.[3]

Biosynthesis

The biosynthesis of dihydrocarvone is intricately linked to the metabolic pathways of other well-known monoterpenes, namely limonene and carvone. The pathway originates from the general terpenoid precursor, geranyl pyrophosphate (GPP).

Biosynthesis GPP Geranyl Pyrophosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase Carveol (-)-trans-Carveol Limonene->Carveol Limonene-6-hydroxylase (Cytochrome P450) Carvone (-)-Carvone Carveol->Carvone Carveol Dehydrogenase Dihydrocarvone (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (Dihydrocarvone) Carvone->Dihydrocarvone Ene Reductase

Caption: Biosynthetic pathway of dihydrocarvone.

The key enzymatic step in the formation of dihydrocarvone is the reduction of the α,β-unsaturated ketone in carvone. This reaction is catalyzed by ene reductases, which stereoselectively reduce the carbon-carbon double bond.

Extraction and Isolation from Natural Sources

The extraction and isolation of dihydrocarvone from plant material primarily involve the extraction of the essential oil followed by purification of the target compound.

Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from aromatic plants.[4][5][6]

Experimental Protocol: Steam Distillation of Mentha spicata

  • Preparation of Plant Material: Freshly harvested aerial parts of Mentha spicata are air-dried for a short period to reduce water content. The dried material is then coarsely chopped to increase the surface area for efficient steam penetration.[5]

  • Apparatus Setup: A Clevenger-type apparatus is assembled with a large round-bottom flask (distillation flask), a condenser, and a collection vessel.

  • Distillation: The chopped plant material is placed in the distillation flask and covered with water.[5] The water is heated to boiling, and the steam passes through the plant material, carrying the volatile essential oils.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.

  • Collection: The condensed liquid, a mixture of water and essential oil, is collected in the receiving vessel. Due to their immiscibility, the essential oil will form a separate layer from the water.

  • Separation: The essential oil layer is carefully separated from the aqueous layer (hydrosol) using a separatory funnel.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Steam_Distillation cluster_0 Extraction Plant Material Plant Material Steam Generation Steam Generation Plant Material->Steam Generation Vapor Mixture Vapor Mixture Steam Generation->Vapor Mixture Condensation Condensation Vapor Mixture->Condensation Separation Separation Condensation->Separation Essential Oil Essential Oil Separation->Essential Oil

Caption: Steam distillation workflow.

Purification of Dihydrocarvone

The obtained essential oil is a complex mixture of various terpenoids. Dihydrocarvone can be purified from this mixture using chromatographic techniques.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: The crude essential oil is dissolved in a suitable solvent, such as acetonitrile or methanol, and filtered through a 0.45 µm syringe filter.[7]

  • Chromatographic System: A preparative HPLC system equipped with a C18 reversed-phase column is used.[7]

  • Mobile Phase: A gradient elution is typically employed, using a mixture of water (with a small percentage of an acid like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[7]

  • Detection: The elution of compounds is monitored using a UV detector, typically at a wavelength where dihydrocarvone absorbs (e.g., around 210 nm).

  • Fraction Collection: Fractions are collected as the eluent exits the detector. The fractions corresponding to the dihydrocarvone peak are collected.

  • Solvent Evaporation: The solvent is removed from the collected fractions under reduced pressure to yield purified dihydrocarvone.

Analytical Characterization

The identification and quantification of dihydrocarvone are typically performed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.

Analytical Workflow: GC-MS Analysis

GCMS_Workflow Sample Injection Sample Injection GC Separation GC Separation Sample Injection->GC Separation Ionization Ionization GC Separation->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Detection & Data Acquisition Detection & Data Acquisition Mass Analysis->Detection & Data Acquisition

Caption: GC-MS analytical workflow.

Typical GC-MS Parameters for Dihydrocarvone Analysis:

  • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used for essential oil analysis.[8]

  • Carrier Gas: Helium or hydrogen.[9]

  • Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C).[8]

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer scans a range of m/z values to detect the fragments of the ionized molecules.

Expected Fragmentation Pattern: The mass spectrum of dihydrocarvone will show a molecular ion peak (M⁺) at m/z 152. Key fragment ions will result from the cleavage of the cyclohexanone ring and the loss of the isopropenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of organic molecules like dihydrocarvone.

Interpreting NMR Spectra of Dihydrocarvone:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group, the protons of the cyclohexanone ring, and the protons of the isopropenyl group. The chemical shifts and coupling constants of these protons provide detailed information about the connectivity and stereochemistry of the molecule.[10][11]

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the dihydrocarvone molecule. The chemical shifts of these carbons are indicative of their chemical environment (e.g., carbonyl carbon, olefinic carbons, aliphatic carbons).[10][11]

Applications

Dihydrocarvone's unique properties make it a valuable compound in several industries.

Flavor and Fragrance Industry

With its pleasant minty and spicy aroma, dihydrocarvone is used as a flavoring agent in food products and as a fragrance component in perfumes, cosmetics, and personal care products.[8]

Chiral Building Block in Organic Synthesis

The stereocenters present in dihydrocarvone make it a valuable chiral starting material for the synthesis of more complex molecules, including other natural products and pharmaceuticals.[12]

Pharmacological Potential

Emerging research has highlighted the potential pharmacological activities of dihydrocarvone and related terpenoids.

  • Antifungal Activity: Dihydrocarvone has demonstrated antifungal properties. The lipophilic nature of monoterpenes allows them to interact with and disrupt the fungal cell membrane, leading to increased permeability and ultimately cell death.[13][14][15] Some studies suggest that they can also induce the production of reactive oxygen species (ROS) within the fungal cells.[13]

  • Anti-inflammatory Activity: Terpenoids, as a class of compounds, have been shown to possess anti-inflammatory effects. Their mechanisms of action are believed to involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway, and the reduction of pro-inflammatory cytokine production.[12][16][17][18][19] While research specifically on the anti-inflammatory properties of dihydrocarvone is still developing, a derivative, hydroxydihydrocarvone, has shown anti-inflammatory and antinociceptive activities in animal models.[2]

Conclusion

(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, or dihydrocarvone, is a monoterpenoid with significant scientific and commercial interest. Its natural abundance in various mint species, coupled with established methods for its extraction and purification, makes it a readily accessible chiral building block. Its applications in the flavor and fragrance industry are well-established, and its potential as a precursor in organic synthesis and as a pharmacologically active agent continues to be an active area of research. This guide has provided a comprehensive overview of the current knowledge on dihydrocarvone, offering a valuable resource for professionals in the fields of natural product chemistry, drug discovery, and related disciplines.

References

  • Terpenoids as Natural Anti-Inflammatory Agents: A Review of Their Biological Mechanisms. (2025). [Source Not Available]
  • Mechanism of Antifungal Action of Monoterpene Isoespintanol against Clinical Isolates of Candida tropicalis. (n.d.). PMC. [Link]

  • Antifungal activity and mechanism of action of monoterpenes against dermatophytes and yeasts. (2014). ScienceOpen. [Link]

  • Antifungal activity of the monoterpenes carvacrol, p-cymene, eugenol, and iso-eugenol when applied to wood against Aspergillus flavus, Aspergillus niger, and Fusarium culmorum. (2024). BioResources. [Link]

  • Terpenoids as Natural Anti-Inflammatory Agents: A Review of their Biological Mechanisms. (2025). [Source Not Available]
  • Antifungal activity and mechanism of action of monoterpenes against Botrytis cinerea. (n.d.). SciELO. [Link]

  • Therapeutic Applications of Terpenes on Inflammatory Diseases. (n.d.). Frontiers. [Link]

  • Therapeutic Applications of Terpenes on Inflammatory Diseases. (n.d.). Frontiers. [Link]

  • TERPENOIDS AS SOURCE OF ANTI-INFLAMMATORY COMPOUNDS. (n.d.). Semantic Scholar. [Link]

  • Antifungal activity and mechanism of action of monoterpenes against Botrytis cinerea. (2024). SciELO. [Link]

  • Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods. (n.d.). Frontiers. [Link]

  • Essential Oils from Steam Distill
  • Comparative Evaluation of Different Mint Species Based on Their In Vitro Antioxidant and Antibacterial Effect. (2025). PMC. [Link]

  • Lab N °07 : Extraction of menthol contained in mint leaves. (n.d.). [Source Not Available]
  • Practical: OIL EXTRACTION OF MEDICINAL CROPS Mentha Distillation of Oil: Mint oil is obtained by distilling either the fresh or. (n.d.). DAV University. [Link]

  • 5.5D: Step-by-Step Procedures for Steam Distillation. (2022). Chemistry LibreTexts. [Link]

  • (PDF) A Multivariate Statistical Approach to Comparison of Essential Oil Composition from Three Mentha Species. (2016). ResearchGate. [Link]

  • GC-MS Method for Essential Oil Analysis. (2025). areme. [Link]

  • Application Compendium Solutions for Preparative HPLC. (n.d.). [Source Not Available]
  • A comparative analysis of the chemical constituents in essential oils from Mentha arvensis L. and Mentha spicata L. cultivat. (2024). Bangladesh Journals Online. [Link]

  • Full article: Chemical composition of essential oils of three Mentha species and their antifungal activity against selected phytopathogenic and post-harvest fungi. (2022). Taylor & Francis. [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). [Source Not Available]
  • Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. (2024). [Source Not Available]
  • In Vitro Antifungal Activity and Toxicity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola. (2021). MDPI. [Link]

  • 1H and 13C chemical shift values (ppm) and coupling constants (Hz) of Dihydrodehydrodi. (n.d.). ResearchGate. [Link]

  • Analysis of Essential Oils Using GC- FID And GC-MS. (n.d.). [Source Not Available]
  • Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. (n.d.). The Royal Society of Chemistry. [Link]

  • A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho. (n.d.). SciELO. [Link]

  • Complete Assignments of the 1 H and 13 C NMR Data of Flavone Derivatives. (n.d.). SciSpace. [Link]

  • GC-MS Analysis of Essential Oils of Species of the Genus Achillea L. (2024). American Journal of Biomedical Science and Research. [Link]

  • Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. (n.d.). PMC. [Link]

  • Extraction of Carvone from Spearmint Using the PIE Method. (n.d.). OPUS Open Portal to University Scholarship. [Link]

  • GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns. (2018). PMC. [Link]

  • Preparative isolation and purification of chemical constituents from the root of Polygonum multiflorum by high-speed counter-current chromatography. (n.d.). [Source Not Available]

Sources

Exploratory

Comprehensive Technical Review on (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one: Stereochemical Dynamics, Synthesis, and Applications

Executive Summary (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, universally recognized as (5S)-dihydrocarvone , is a pivotal monoterpene ketone utilized extensively in organic synthesis, flavor chemistry, and drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, universally recognized as (5S)-dihydrocarvone , is a pivotal monoterpene ketone utilized extensively in organic synthesis, flavor chemistry, and drug discovery. Featuring a fixed (S)-configured isopropenyl anchor at the C5 position, the reduction of its precursor, (S)-(+)-carvone, generates two primary diastereomers: (2R,5S)-cis-dihydrocarvone and (2S,5S)-trans-dihydrocarvone.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical summaries. We will dissect the mechanistic causality behind its synthesis, detail self-validating experimental protocols for biocatalytic production, and outline the analytical workflows required to isolate and quantify its stereoisomers.

Stereochemical Architecture & Physicochemical Profiling

The spatial geometry of (5S)-dihydrocarvone is dictated by its two chiral centers (C2 and C5). Because the C5 isopropenyl group remains untouched during the reduction of (S)-(+)-carvone, the newly formed C2 methyl stereocenter dictates whether the resulting molecule is the cis or trans diastereomer.

Understanding the physicochemical differences between these isomers is critical for downstream chromatographic separation and formulation in drug development .

Quantitative Data Summary
Parameter(2R,5S)-cis-Dihydrocarvone(2S,5S)-trans-Dihydrocarvone
IUPAC Name cis-(2R,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-onetrans-(2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one
CAS Registry Number 3792-53-85948-04-9
Molecular Formula C₁₀H₁₆OC₁₀H₁₆O
Molecular Weight 152.23 g/mol 152.23 g/mol
Density (20°C) 0.928 g/mL0.927 g/mL
Boiling Point 221.5 °C (at 760 mmHg)~220.0 °C (at 760 mmHg)
Odor Profile Warm, powerful herbal spearmintEarthy, minty

Data aggregated from PubChem and standardized chemical reference tables .

Mechanistic Pathways for Synthesis

The transformation of (S)-(+)-carvone to (5S)-dihydrocarvone can be achieved through classical chemical reduction or modern biocatalysis. The choice of methodology directly dictates the diastereomeric ratio of the product.

  • Chemical Reduction (Thermodynamic vs. Kinetic Control): Dissolving metal reductions (e.g., Na in EtOH) proceed via a radical anion intermediate. This pathway is under thermodynamic control, favoring the (2S,5S)-trans-dihydrocarvone isomer because it allows both the bulky methyl and isopropenyl groups to adopt equatorial positions in the lowest-energy chair conformation. Conversely, catalytic hydrogenation (e.g., Pd/C with H₂) often proceeds via syn-addition from the less sterically hindered face, yielding a kinetic mixture that leans toward the cis-isomer.

  • Biocatalytic Reduction (Enzymatic Control): Utilizing ene-reductases (often sourced from fungi like Ganoderma sessile), the reduction is highly stereoselective. The enzyme's chiral pocket forces a specific facial attack. Hydride transfer from NAD(P)H to the β -carbon is followed by protonation at the α -carbon, yielding (2R,5S)-cis-dihydrocarvone with >80% selectivity .

DihydrocarvoneSynthesis Carvone (S)-(+)-Carvone (Isopropenyl at C5) ChemicalRed Chemical Reduction (e.g., Pd/C, H2 or Na/EtOH) Carvone->ChemicalRed H2 addition BioRed Biocatalytic Reduction (e.g., Ganoderma sessile) Carvone->BioRed Enzymatic reduction CisDHC (2R,5S)-cis-Dihydrocarvone (Kinetic/Enzymatic) ChemicalRed->CisDHC Kinetic control TransDHC (2S,5S)-trans-Dihydrocarvone (Thermodynamic) ChemicalRed->TransDHC Thermodynamic control BioRed->CisDHC High enantioselectivity

Fig 1: Stereodivergent reduction pathways of (S)-(+)-carvone to (5S)-dihydrocarvone diastereomers.

Self-Validating Experimental Protocol: Whole-Cell Biocatalysis

As an application scientist, it is critical to recognize that biotransformation protocols are highly susceptible to false positives (e.g., substrate evaporation mimicking conversion). The following protocol integrates internal controls to create a self-validating system for the synthesis of (2R,5S)-cis-dihydrocarvone using Ganoderma sessile.

Step-by-Step Methodology
  • Biomass Generation: Inoculate Ganoderma sessile mycelia into Potato Dextrose Broth (PDB).

    • Causality: PDB provides the exact carbon-to-nitrogen ratio required for rapid fungal proliferation and the endogenous generation of the NAD(P)H cofactors necessary for the reduction.

  • Substrate Dosing & Abiotic Control Setup: Add (S)-(+)-carvone to a final concentration of 0.75 g/L.

    • Causality: Exceeding 1.0 g/L induces substrate toxicity (IC50 ~0.15 g/L), which denatures the ene-reductases and halts the reaction.

    • Self-Validation: Simultaneously prepare an "Abiotic Control" flask (PDB + 0.75 g/L substrate, no cells). Because monoterpenes are highly volatile, any reduction in substrate concentration in the experimental flask must be normalized against this abiotic control to differentiate true enzymatic conversion from evaporative loss.

  • Biotransformation: Incubate cultures at 30°C, 150 rpm for 18 hours, strictly maintaining the pH between 3.0 and 5.0.

    • Causality: The acidic pH is not arbitrary; it is mechanistically required to maintain the protonated state of the active-site tyrosine residue in the ene-reductase, which serves as the ultimate proton donor to the α -carbon after hydride transfer.

  • Biphasic Quenching & Extraction: Extract the broth with an equal volume of diethyl ether containing 0.1% dodecane as an internal standard.

    • Causality: Diethyl ether rapidly partitions the lipophilic dihydrocarvone away from the aqueous enzymes, instantly quenching the reaction.

    • Self-Validation: The dodecane internal standard allows for the absolute quantification of extraction efficiency, ensuring that any calculated yield is mathematically sound.

BiocatalysisWorkflow Step1 1. Inoculation Ganoderma sessile Step2 2. Cultivation Submerged (30°C) Step1->Step2 Step3 3. Substrate Dosing (S)-(+)-Carvone Step2->Step3 Step4 4. Biotransformation (18h, pH 3-5) Step3->Step4 Step5 5. Extraction & GC-MS Analysis Step4->Step5

Fig 2: Workflow for the whole-cell biocatalytic synthesis and extraction of cis-(-)-dihydrocarvone.

Analytical Characterization & GC-MS Separation

Accurate quantification of the (2R,5S) and (2S,5S) diastereomers cannot be reliably achieved using standard non-polar stationary phases (like HP-5), as their boiling points and polarities are nearly identical.

Analytical Causality: To resolve these isomers, researchers must employ chiral gas chromatography utilizing a β -cyclodextrin-based stationary phase. The separation mechanism relies on differential inclusion complexation; the spatial arrangement of the trans-isomer allows it to interact differently with the hydrophobic cavity of the cyclodextrin compared to the cis-isomer, resulting in distinct retention times. Mass spectrometry (EI at 70 eV) will yield identical fragmentation patterns for both isomers (base peak at m/z 67, molecular ion at m/z 152), making retention time on a chiral column the sole definitive metric for stereochemical identification .

Pharmacological & Industrial Significance

For drug development professionals, (5S)-dihydrocarvone is more than a flavor additive (FEMA 3565). It acts as a highly valuable chiral building block (synthon) for the total synthesis of complex terpenoid pharmaceuticals, including novel antimalarial and spasmolytic agents. Furthermore, its inherent biological activity makes it a potent postharvest crop-protecting agent, capable of suppressing microbial growth and preventing premature sprouting in agricultural storage without the need for toxic synthetic fungicides.

References

  • PubChem - NIH. "cis-Dihydrocarvone | C10H16O | CID 443181." National Center for Biotechnology Information. URL:[Link]

  • Taylor & Francis. "Mushroom mediated selective bioreduction of S-(+)-carvone to cis-(-)-dihydrocarvone: approach towards a safer biocatalysis." Biocatalysis and Biotransformation, 2023. URL:[Link]

Foundational

(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one mechanism of action in biological systems

An In-Depth Technical Guide on the Biological Mechanisms of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (Dihydrocarvone) Authored by: A Senior Application Scientist Abstract (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Biological Mechanisms of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (Dihydrocarvone)

Authored by: A Senior Application Scientist

Abstract

(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, a saturated monoterpene ketone commonly known as dihydrocarvone, is a naturally occurring compound found in the essential oils of various plants. While its more unsaturated counterpart, carvone, has been the subject of extensive research, the precise biological mechanisms of dihydrocarvone are less comprehensively understood. This technical guide synthesizes the current knowledge surrounding the biological activities of dihydrocarvone, extrapolating from established data on structurally related monoterpenoids to postulate its mechanisms of action. We will delve into its antimicrobial and anti-inflammatory potential, providing detailed experimental protocols for researchers to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic and functional applications of dihydrocarvone.

Introduction and Physicochemical Profile

(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, hereafter referred to as dihydrocarvone, belongs to the menthane monoterpenoids class of organic compounds.[1] It is a reduced form of carvone, a well-documented bioactive monoterpene.[2] The biological activity of such compounds is often intrinsically linked to their stereochemistry.[3] While several stereoisomers of dihydrocarvone exist, this guide will focus on the general mechanisms, acknowledging that stereospecificity is a critical variable for future investigation.

Table 1: Physicochemical Properties of Dihydrocarvone

PropertyValueSource
Molecular Formula C10H16O[4]
Molecular Weight 152.24 g/mol [4]
Class Menthane Monoterpenoid[1]
Appearance Colorless to Light Yellow Liquid[5]
Solubility Soluble in alcohol, ethanol, and DMSO; Partly soluble in water.[5]

Overview of Biological Activities

The biological profile of dihydrocarvone is not as extensively documented as that of carvone. However, available data suggests a range of activities, primarily antimicrobial and insecticidal. Essential oils containing significant levels of (+)-trans-Dihydrocarvone have demonstrated antimicrobial activity against various bacteria and fungi, including K. pneumoniae, S. epidermidis, Bacillus subtilis, S. aureus, E. coli, and Candida albicans.[6] In comparative analyses, carvone generally exhibits stronger biological activity, which is often attributed to the presence of the α,β-unsaturated ketone moiety that is absent in dihydrocarvone.[2]

Postulated Mechanisms of Action

Given the structural similarity to carvone, we can hypothesize the mechanisms of action for dihydrocarvone. These postulations provide a foundational framework for future empirical validation.

Antimicrobial and Antifungal Activity: Membrane Disruption

A primary mechanism for the antimicrobial effects of many monoterpenes is the disruption of microbial cell membrane integrity.[2][7] It is plausible that dihydrocarvone, due to its lipophilic nature, partitions into the lipid bilayer of bacterial and fungal cell membranes. This insertion could alter membrane fluidity, disrupt the function of embedded proteins (e.g., enzymes and transport channels), and ultimately lead to increased permeability and leakage of intracellular components, causing cell death.

G cluster_membrane Microbial Cell Membrane p1 Phospholipid p2 Phospholipid p3 Membrane Protein p4 Phospholipid DHC (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (Dihydrocarvone) Disruption Alteration of Membrane Fluidity DHC->Disruption Partitions into Lipid Bilayer Disruption->p3 Disrupts Protein Function Leakage Ion & ATP Leakage Disruption->Leakage Increases Permeability Death Cell Death Leakage->Death

Caption: Postulated mechanism of antimicrobial action via membrane disruption.

Potential Anti-inflammatory Signaling Pathways

The anti-inflammatory properties of the related compound, (R)-(-)-carvone, have been shown to involve the modulation of key inflammatory signaling pathways.[8] Specifically, carvone can inhibit the c-Jun N-terminal kinase (JNK) 1 pathway and interfere with the transcriptional activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[8] It is conceivable that dihydrocarvone may exert similar, albeit potentially less potent, anti-inflammatory effects by targeting components of these pathways. An additional area of interest is the potential activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which upregulates antioxidant enzymes.[8]

G DHC Dihydrocarvone JNK1 JNK1 (Inhibited) DHC->JNK1 Nrf2 Nrf2 (Activated) DHC->Nrf2 NFkB NF-κB Transcriptional Activity (Inhibited) JNK1->NFkB Modulates Nrf2->NFkB Modulates Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1) Nrf2->Antioxidant_Genes Increased Inflammatory_Genes Expression of Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes Decreased

Caption: Putative anti-inflammatory signaling pathways modulated by dihydrocarvone.

Methodologies for Mechanistic Investigation

To move from postulation to empirical evidence, rigorous experimental protocols are required. The following section details methodologies to test the hypothesized mechanisms.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol establishes the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2]

Objective: To quantify the antimicrobial potency of dihydrocarvone.

Materials:

  • Dihydrocarvone

  • Appropriate microbial strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Standardized microbial inoculum (0.5 McFarland standard)

Procedure:

  • Prepare Stock Solution: Dissolve dihydrocarvone in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the dihydrocarvone stock solution across the wells of a 96-well plate using the appropriate broth. Concentrations should typically range from 1000 µg/mL down to <1 µg/mL.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of dihydrocarvone at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density at 600 nm.

Workflow: Investigating Anti-inflammatory Effects in Macrophages

This workflow outlines the steps to assess the impact of dihydrocarvone on inflammatory signaling in a cellular model.

G cluster_analysis Analytical Methods A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Pre-treatment with Dihydrocarvone (Various Concentrations) A->B C 3. Inflammatory Stimulus (e.g., Lipopolysaccharide - LPS) B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Analysis of Signaling Pathways D->E F Western Blot (for p-JNK, IκBα, Nrf2) E->F G ELISA / qPCR (for inflammatory cytokines e.g., TNF-α, IL-6) E->G

Caption: Experimental workflow for studying anti-inflammatory mechanisms.

Future Research and Conclusion

The study of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one is an emerging field with considerable potential. While we can draw logical inferences from its structural analog, carvone, dedicated research is imperative.[2]

Key areas for future investigation include:

  • Stereospecific Activity: Direct comparative studies of the different dihydrocarvone isomers to elucidate structure-activity relationships.

  • Molecular Target Identification: Utilization of techniques such as affinity chromatography, proteomics, and in-silico molecular docking to identify specific protein targets (e.g., enzymes, receptors).

  • In Vivo Efficacy: Transitioning from in vitro models to in vivo studies to assess the anti-inflammatory and antimicrobial efficacy in complex biological systems.

  • Safety and Toxicology: Comprehensive toxicological evaluation to establish a safety profile for potential therapeutic or commercial applications.

References

  • A Comparative Analysis of the Biological Activities of cis-Dihydrocarvone and Carvone. Benchchem.
  • Health Benefits and Pharmacological Properties of Carvone. PMC.
  • The biotransformation of (Ð)-carvone (1) and its metabolism to the diol 10-hydroxy-(+)-neodihydrocarveol (4) via (+)-trans-dihydrocarvone (2) and (+) - ResearchGate.
  • Carvone and structurally related substances (WHO Food Additives Series 42). INCHEM.
  • (R)-(-)-carvone and (1R, 4R)-trans-(+)-dihydrocarvone from poiretia latifolia vogel.
  • Compound: DIHYDROCARVONE (CHEMBL2268553). ChEMBL - EMBL-EBI.
  • Showing Compound Dihydrocarvone (FDB014914). FooDB.
  • d-Dihydrocarvone | C10H16O | CID 22227. PubChem - NIH.
  • Preparation of dihydrocarvones from (R)-(-)-and (S)-(+)carvones. ResearchGate.
  • Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB. MDPI.
  • (1R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol. ChemBK.

Sources

Exploratory

Stereochemical Elucidation and Synthetic Applications of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

Executive Summary In the realm of chiral pool synthesis and drug development, monoterpenoid ketones serve as critical building blocks for complex sesquiterpenes and active pharmaceutical ingredients (APIs). The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of chiral pool synthesis and drug development, monoterpenoid ketones serve as critical building blocks for complex sesquiterpenes and active pharmaceutical ingredients (APIs). The compound (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one , commonly known as dihydrocarvone, presents a unique stereochemical challenge. Because its IUPAC nomenclature specifies the absolute configuration at the C5 position while leaving the C2 stereocenter undefined, it inherently exists as a mixture of diastereomers.

This whitepaper provides an in-depth technical analysis of the (5S)-dihydrocarvone stereoisomers, detailing their exact Chemical Abstracts Service (CAS) Registry Numbers, and outlines a self-validating biocatalytic workflow for their preparative-scale synthesis.

Molecular Identity and Stereochemical Landscape

The structural backbone of (5S)-dihydrocarvone is derived from the reduction of the conjugated C2=C3 double bond of (+)-carvone ((5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one). Because the reduction generates a new chiral center at C2, the resulting product is a mixture of two epimers:

  • (2S, 5S)-Dihydrocarvone (trans-addition product, often the major isomer)[1].

  • (2R, 5S)-Dihydrocarvone (cis-addition product, often the minor isomer)[2].

Chemical databases often assign distinct CAS numbers to these specific stereoisomers, as well as to the unresolved mixtures[3]. For researchers requiring precise material sourcing, referencing the correct CAS number is paramount to ensure stereochemical integrity.

Table 1: Quantitative Data & CAS Identifiers for Dihydrocarvone Isomers
Isomer / MixtureAbsolute ConfigurationCAS Registry NumberMolecular WeightBoiling Point
Dihydrocarvone (Generic) Unspecified7764-50-3152.23 g/mol 87-88 °C (6 mmHg)
(-)-Dihydrocarvone (2S, 5S)619-02-3152.23 g/mol 87-88 °C (6 mmHg)
(-)-Isodihydrocarvone (2R, 5S)53796-79-5 / 3792-53-8152.23 g/mol 87-88 °C (6 mmHg)
(+)-Dihydrocarvone (2R, 5R)5948-04-9152.23 g/mol 87-88 °C (6 mmHg)

(Note: The generic mixture of (5S) isomers is frequently sourced under the broader CAS 7764-50-3, though analytical standards for the specific (2S,5S) and (2R,5S) epimers utilize 619-02-3 and 53796-79-5, respectively[1][2][3].)

Biocatalytic Synthesis: Ene-Reductases (OYEs)

Chemical hydrogenation of (+)-carvone using metal catalysts (e.g., Pd/C) often yields a thermodynamically driven mixture of diastereomers and suffers from over-reduction to the corresponding alcohol (dihydrocarveol). To achieve strict stereocontrol at the newly formed C2 chiral center while preserving the C5 stereocenter, biocatalytic reduction utilizing Old Yellow Enzymes (OYEs) is the industry standard[4].

OYEs catalyze the trans-hydrogenation of the conjugated α,β-unsaturated C=C bond via a flavin mononucleotide (FMN)-dependent mechanism[5]. The hydride is delivered from the N5 atom of the reduced FMN cofactor to the electrophilic C3 position, followed by stereoselective protonation at C2 by a conserved tyrosine residue in the enzyme's active site[5]. This enzymatic causality ensures an exceptionally high diastereomeric excess (de).

Isomerization Carvone (+)-Carvone (5S)-isomer Red Ene-Reductase (FMN-dependent) Carvone->Red NADPH Oxidation Trans (-)-Dihydrocarvone (2S, 5S) CAS: 619-02-3 Red->Trans trans-hydrogenation (Major Diastereomer) Cis (-)-Isodihydrocarvone (2R, 5S) CAS: 53796-79-5 Red->Cis cis-hydrogenation (Minor Diastereomer)

Stereochemical divergence in the biocatalytic reduction of (+)-carvone.

Experimental Protocol: Preparative-Scale Biocatalytic Reduction

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . It incorporates orthogonal internal controls to verify cofactor turnover and exclude non-enzymatic background reactions.

Reagents and Materials
  • Substrate: (+)-Carvone (≥98% purity)

  • Biocatalyst: Recombinant Ene-reductase (e.g., OYE1 or YqjM)[4]

  • Cofactor Regeneration: Glucose Dehydrogenase (GDH), NADP⁺, D-Glucose

  • Buffer: 100 mM Potassium phosphate (KPi) buffer, pH 7.0

Step-by-Step Methodology
  • System Assembly & Cofactor Priming: In a 50 mL baffled bioreactor, prepare 20 mL of 100 mM KPi buffer (pH 7.0). Add NADP⁺ (0.1 mM), D-glucose (250 mM), and GDH (10 U/mL). Causality Check: The inclusion of GDH and D-glucose drives the continuous regeneration of NADPH. This keeps the costly NADP⁺ cofactor at catalytic amounts and thermodynamically pulls the reaction equilibrium toward product formation.

  • Enzyme and Substrate Introduction: Add the ene-reductase (2 mg/mL). Introduce (+)-carvone (50 mM) dissolved in 5% (v/v) DMSO. The DMSO acts as a co-solvent to mitigate the poor aqueous solubility of the monoterpene.

  • Self-Validating Controls: Set up two parallel 5 mL control reactions:

    • Control A (Negative): Omit the ene-reductase to confirm that no spontaneous chemical reduction occurs.

    • Control B (Positive/Orthogonal): Monitor D-glucose consumption via a standard colorimetric assay (e.g., DNS assay). A drop in glucose concentration validates that the GDH regeneration cycle is actively supporting the OYE reduction.

  • Incubation: Incubate the reactor at 30 °C with orbital shaking at 150 rpm for 24 hours.

  • Extraction and Workup: Quench the reaction by adding 20 mL of ethyl acetate (EtOAc). Perform liquid-liquid extraction (3 x 20 mL EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (avoiding high heat due to the volatility of dihydrocarvone).

Workflow Sub Substrate Prep (+)-Carvone + DMSO Enz Biocatalysis OYE + GDH + Glucose Sub->Enz Ext Extraction Liquid-Liquid (EtOAc) Enz->Ext Ana Analysis Chiral GC-FID Ext->Ana

Step-by-step experimental workflow for the biocatalytic synthesis of (5S)-dihydrocarvone.

Analytical Workflows: GC-FID for Diastereomeric Excess

To quantify the ratio of (2S,5S)-dihydrocarvone to (2R,5S)-dihydrocarvone, Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) utilizing a chiral stationary phase is required.

Analytical Parameters:

  • Column: Hydrodex β-TBDAc (or equivalent modified cyclodextrin column, 25 m × 0.25 mm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program: Isothermal at 110 °C for 10 min, then ramped at 2 °C/min to 160 °C.

  • Interpretation: The trans-isomer ((2S,5S), CAS 619-02-3) typically elutes prior to the cis-isomer ((2R,5S), CAS 53796-79-5). The de is calculated by integrating the area under the curve (AUC) for both peaks.

By adhering to this rigorously controlled biocatalytic and analytical pipeline, researchers can reliably isolate and verify the specific (5S)-dihydrocarvone stereoisomers required for downstream pharmaceutical synthesis.

References

  • PubChem Compound Summary for CID 443183, (1S,4S)-Dihydrocarvone Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • PubChem Compound Summary for CID 443181, cis-Dihydrocarvone Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • A robust and stereocomplementary panel of ene-reductase variants for gram-scale asymmetric hydrogenation Source: Journal of Biotechnology / ResearchGate URL:[Link]

  • Deciphering the Unconventional Reduction of C=N Bonds by Old Yellow Enzymes Using QM/MM Source: ACS Catalysis URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (Dihydrocarvone)

For Researchers, Scientists, and Drug Development Professionals Introduction (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, a monoterpene ketone commonly known as dihydrocarvone, is a chiral molecule of significant in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, a monoterpene ketone commonly known as dihydrocarvone, is a chiral molecule of significant interest in the fields of flavor chemistry, organic synthesis, and drug discovery. As a reduced derivative of carvone, a major component of essential oils from plants like spearmint and caraway, dihydrocarvone presents a unique stereochemical landscape and a range of potential applications.[1] Its structure, featuring two chiral centers, gives rise to four distinct stereoisomers, each with unique physicochemical properties and biological activities.[2] This guide provides a comprehensive technical overview of the physicochemical properties of the (5S) stereoisomer of dihydrocarvone, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Stereoisomerism

The fundamental structure of dihydrocarvone consists of a cyclohexanone ring substituted with a methyl group at the 2-position and a prop-1-en-2-yl (isopropenyl) group at the 5-position. The designation "(5S)" specifies the absolute configuration at the carbon atom bearing the isopropenyl group. The second chiral center is at the carbon atom with the methyl group. The relative orientation of these two substituents gives rise to cis and trans diastereomers.

  • (cis)-(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one: The methyl and isopropenyl groups are on the same side of the cyclohexane ring.

  • (trans)-(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one: The methyl and isopropenyl groups are on opposite sides of the cyclohexane ring.

The specific stereochemistry of dihydrocarvone is crucial as it significantly influences its sensory properties and biological interactions.[3] For instance, the different enantiomers of the related compound carvone are responsible for the distinct smells of spearmint and caraway.

Caption: General chemical structure of (5S)-dihydrocarvone.

Physicochemical Properties

The physical and chemical properties of dihydrocarvone are influenced by its stereochemistry. The following tables summarize key physicochemical data for cis- and trans-dihydrocarvone, providing a comparative overview.

Table 1: General Physicochemical Properties

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₆O[4][5]
Molecular Weight152.23 g/mol [4][5]
AppearanceColorless to pale yellow liquid[1]
OdorHerbal, warm, minty[1][3][5]

Table 2: Comparative Physicochemical Properties of cis- and trans-Dihydrocarvone

Propertycis-Dihydrocarvonetrans-DihydrocarvoneSource(s)
Boiling Point221.5 °C at 760 mmHg220-222 °C at 760 mmHg[4][6]
Density0.903 g/cm³~0.928 g/mL at 20°C[4]
Flash Point82.6 °C82.78 °C[4][6]
Water SolubilityPractically insoluble (0.56 g/L predicted)Practically insoluble (0.56 g/L predicted)[5][7]
logP~2.7~2.7[5][7]

Generally, trans isomers tend to have higher melting points and are less soluble in inert solvents compared to their cis counterparts.[8] While both isomers of dihydrocarvone are liquids at room temperature, subtle differences in their physical properties can be critical for separation and purification processes.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of dihydrocarvone and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of dihydrocarvone will exhibit characteristic absorption bands for its functional groups. The most prominent peak will be a strong absorption corresponding to the C=O stretch of the ketone, typically found in the range of 1700-1725 cm⁻¹. Other significant peaks will include those for C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of dihydrocarvone. The electron ionization (EI) mass spectrum of dihydrocarvone is available in the NIST Mass Spectrometry Data Center.[4] The molecular ion peak [M]⁺ would be observed at m/z 152.

Synthesis of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

The synthesis of dihydrocarvone stereoisomers can be achieved through various methods, with the choice of method influencing the stereoselectivity of the product.

Reduction of Carvone

A prevalent method for preparing dihydrocarvone is the reduction of the corresponding carvone enantiomer.[2] The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions employed.

Experimental Protocol: Reduction of (S)-(+)-Carvone with Zinc Dust [2]

Objective: To synthesize a mixture of cis- and trans-(5S)-dihydrocarvone from (S)-(+)-carvone.

Materials:

  • (S)-(+)-Carvone

  • Zinc dust (Zn)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (S)-(+)-carvone (1 equivalent) in a 1:1 mixture of methanol and water.

  • Add zinc dust (an excess, for example, 5 equivalents) to the solution.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, filter the mixture to remove the excess zinc.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the remaining aqueous residue with diethyl ether (3 times the volume).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dihydrocarvone product.

  • The resulting mixture of cis and trans isomers can be purified and separated by column chromatography or chiral gas chromatography.[2]

Synthesis_from_Carvone Carvone (S)-(+)-Carvone Reagents Zn dust MeOH/H₂O Carvone->Reagents Dihydrocarvone (5S)-Dihydrocarvone (cis/trans mixture) Reagents->Dihydrocarvone Reduction

Caption: Synthesis of dihydrocarvone from carvone.

Acid-Catalyzed Rearrangement of Limonene-1,2-epoxide

Another synthetic route involves the acid-catalyzed rearrangement of limonene-1,2-epoxide.[4][] This method can produce a mixture of cis and trans dihydrocarvone isomers.

Experimental Protocol: Rearrangement of Limonene-1,2-epoxide [4]

Objective: To synthesize a mixture of dihydrocarvone isomers from limonene-1,2-epoxide.

Materials:

  • Limonene-1,2-epoxide (mixture of cis and trans isomers)

  • Perchloric acid (70%)

  • Benzene (or another inert solvent)

  • Sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • Prepare a solution of perchloric acid in benzene in a round-bottom flask.

  • Slowly add the limonene-1,2-epoxide mixture to the acidic solution at approximately 15°C over a period of 2 hours with stirring.

  • Allow the reaction to proceed, monitoring its progress by TLC or GC.

  • Upon completion, neutralize the reaction mixture with a sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude dihydrocarvone product.

  • Purification and separation of the isomers can be performed using chromatographic techniques.

Synthesis_from_Limonene_Epoxide Limonene_epoxide Limonene-1,2-epoxide Reagents Perchloric acid Benzene Limonene_epoxide->Reagents Dihydrocarvone Dihydrocarvone (cis/trans mixture) Reagents->Dihydrocarvone Rearrangement

Caption: Synthesis of dihydrocarvone from limonene-1,2-epoxide.

Applications in Drug Development and Research

Dihydrocarvone and its derivatives have shown potential in various areas of pharmaceutical research and development.

  • Chiral Building Block: Due to its specific stereochemistry, dihydrocarvone serves as a valuable chiral starting material in the asymmetric synthesis of more complex molecules, including natural products and potential therapeutic agents.[4]

  • Antimicrobial and Antifungal Activity: Dihydrocarvone is a component of essential oils that have demonstrated antifungal properties.[10] This suggests its potential as a lead compound for the development of new antifungal agents.

  • Synthesis of Biologically Active Compounds: Dihydrocarvone has been utilized in the synthesis of dispiro-1,2,4,5-tetraoxanes, which have shown potent anti-malarial activity. It is also a precursor for the synthesis of α-Cyperone, a sesquiterpenoid with insecticidal properties.

  • Polymer Synthesis for Biomedical Applications: Oxidized derivatives of dihydrocarvone have been used as monomers in the synthesis of shape-memory polyesters, which could have applications in biomedical devices.

While direct pharmacological data for the specific (5S)-dihydrocarvone isomer is limited, the biological activities of its parent compound, carvone, and other derivatives provide a strong rationale for further investigation. Carvone itself has been studied for its anti-inflammatory, anticancer, and anticonvulsant properties.[11]

Safety and Handling

Dihydrocarvone is considered a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety glasses and gloves, when handling the compound.

Conclusion

(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, or dihydrocarvone, is a monoterpene with a rich stereochemistry that dictates its physical, chemical, and biological properties. Its utility as a chiral building block in organic synthesis, coupled with the emerging biological activities of its derivatives, makes it a compound of considerable interest for researchers in drug development and related fields. This guide has provided a comprehensive overview of its physicochemical properties, synthetic methodologies, and potential applications, offering a valuable resource for scientists and professionals working with this versatile molecule. Further research into the specific biological profiles of each dihydrocarvone stereoisomer is warranted to fully unlock their therapeutic potential.

References

  • An In-depth Technical Guide to the Stereoisomerism of Dihydrocarvone Compounds. BenchChem. (2025).
  • Figure S2. Enantiomer separation of: a)
  • (+)-Dihydrocarvone mixture of isomers 5524-05-0 - Sigma-Aldrich.
  • CAS 5524-05-0: (+)-Dihydrocarvone | CymitQuimica.
  • The Dihydrocarvones.
  • Cis-Dihydrocarvone: A Technical Overview for Researchers - Benchchem.
  • (+)-Dihydrocarvone mixture of isomers 5524-05-0 - Sigma-Aldrich.
  • trans-dihydrocarvone, 5948-04-9 - The Good Scents Company.
  • Showing Compound trans-Dihydrocarvone (FDB003876) - FooDB.
  • How is (+)-DIHYDROCARVONE MIXTURE OF ISOMERS prepared and used? - FAQ - Guidechem.
  • Cis-Trans Isomers and its Differences in Properties - Longdom Publishing.
  • Synthesis of dihydrocarvone - US3538164A - Google P
  • Showing Compound cis-Dihydrocarvone (FDB009286) - FooDB.
  • 2244-16-8| Chemical Name : (S)
  • (1R,2R,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexanol - PubChem.
  • (PDF) (S)-2-((E)-2-((S)-2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl)vinyl)
  • Health Benefits and Pharmacological Properties of Carvone - PMC.
  • Stereospecific-synthesis-of-2R-5R-trans-dihydrocarvone-

Sources

Exploratory

Historical Discovery and Structural Elucidation

An In-Depth Technical Guide to the Discovery, Biosynthesis, and Analysis of Monoterpene Ketones As a Senior Application Scientist, I approach the study of monoterpene ketones not merely as a cataloging of natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery, Biosynthesis, and Analysis of Monoterpene Ketones

As a Senior Application Scientist, I approach the study of monoterpene ketones not merely as a cataloging of natural products, but as a masterclass in evolutionary biochemistry and analytical precision. Monoterpene ketones—comprising a 10-carbon isoprenoid backbone with a carbonyl functional group—are among the most historically significant and pharmacologically potent volatile organic compounds (VOCs) found in nature.

This whitepaper dissects the historical discovery, biosynthetic causality, and the rigorous analytical methodologies required to isolate and quantify these compounds in modern drug development and phytochemical research.

The isolation of monoterpene ketones predates modern organic chemistry, driven largely by their intense olfactory properties and early medicinal applications.

Camphor: Perhaps the most historically prominent monoterpene ketone, camphor was originally isolated via the steam distillation of wood from the camphor laurel (Cinnamomum camphora). Its high volatility and penetrating aroma led to its widespread use as a fumigant during the 14th-century Black Death pandemic in Europe[1]. By the 19th century, the structural elucidation of camphor became a major pursuit for organic chemists. Today, while natural extraction continues, synthetic camphor is produced industrially from alpha-pinene (abundant in coniferous turpentine) via a multi-step process involving isobornyl acetate[2].

Menthone, Carvone, and the Birth of Reaction Mechanisms: The discovery of ketones like menthone (from Mentha piperita) and carvone (from Carum carvi and Mentha spicata) provided crucial substrates for early synthetic chemistry. Because these monocyclic and bicyclic ketones possessed rigid, well-defined stereocenters, they were ideal testing grounds for novel chemical reactions. In 1911, Russian chemist Nikolai Kizhner utilized camphor, menthone, thujone, and dihydrocarvone as the primary test cases to validate the base-promoted decomposition of hydrazones—a landmark discovery now universally known as the Wolff-Kishner reduction[3].

Biosynthetic Pathways: The Causality of Regiospecificity

Understanding the biosynthesis of monoterpene ketones is critical for metabolic engineering and synthetic biology. The divergence in essential oil profiles between different plant species often hinges on highly specific, localized enzymatic events.

In the Mentha (mint) genus, the biosynthesis of p-menthane monoterpenes initiates in the plastids with the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form Geranyl Pyrophosphate (GPP)[4]. GPP is then cyclized by limonene synthase to form (-)-4S-limonene, the universal cyclic precursor[5].

The critical divergence point—explaining why peppermint produces menthone/menthol and spearmint produces carvone—is dictated by the regiospecificity of cytochrome P450-mediated hydroxylation:

  • Peppermint Pathway (C-3 Hydroxylation): Limonene-3-hydroxylase targets the C-3 position to yield (-)-trans-isopiperitenol. Through subsequent redox transformations, this intermediate is converted into (-)-menthone, which can be further reduced to menthol[4].

  • Spearmint Pathway (C-6 Hydroxylation): Limonene-6-hydroxylase targets the C-6 position to produce (-)-trans-carveol. Carveol is a poor substrate for downstream reductases; consequently, it is simply oxidized by carveol dehydrogenase into (-)-carvone, which accumulates as the primary essential oil constituent[5].

Biosynthesis GPP Geranyl Pyrophosphate (GPP) Limonene (-)-4S-Limonene GPP->Limonene Limonene Synthase C3_Hydrox C-3 Hydroxylation (Peppermint) Limonene->C3_Hydrox Limonene-3-hydroxylase C6_Hydrox C-6 Hydroxylation (Spearmint) Limonene->C6_Hydrox Limonene-6-hydroxylase Isopiperitenol (-)-trans-Isopiperitenol C3_Hydrox->Isopiperitenol Carveol (-)-trans-Carveol C6_Hydrox->Carveol Menthone (-)-Menthone Isopiperitenol->Menthone Redox Cascade Carvone (-)-Carvone Carveol->Carvone Carveol Dehydrogenase

Biosynthetic divergence of monoterpene ketones from GPP in Mentha species.

Physicochemical Properties of Key Monoterpene Ketones

To successfully extract and analyze these compounds, one must understand their quantitative physicochemical properties. Their high volatility and specific boiling points dictate the parameters of gas chromatography and distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Primary Botanical Source
Camphor C₁₀H₁₆O152.23204Cinnamomum camphora
Carvone C₁₀H₁₄O150.22231Carum carvi, Mentha spicata
Menthone C₁₀H₁₈O154.25207Mentha piperita
Pulegone C₁₀H₁₆O152.23224Mentha pulegium
Thujone C₁₀H₁₆O152.23201Artemisia absinthium

Self-Validating Analytical Methodology: GC-MS Extraction Protocol

When designing an extraction protocol for monoterpene ketones, the primary analytical challenges are volatilization loss and isomer co-elution[6]. The following protocol utilizes a non-polar solvent extraction coupled with Gas Chromatography-Mass Spectrometry (GC-MS), incorporating an internal standard to create a self-validating system.

Causality of Reagents: Hexane is selected as the extraction solvent because monoterpene ketones are highly lipophilic; hexane efficiently partitions these VOCs from the aqueous cellular matrix without pulling polar primary metabolites (like sugars) that would foul the GC inlet. Hexadecane is used as an internal standard because it elutes in the same retention window as C10 terpenoids but does not naturally occur in plant matrices, allowing for precise recovery validation[7].

Step-by-Step Extraction and Analysis Workflow
  • Tissue Disruption: Flash-freeze 300 mg of fresh plant tissue in liquid nitrogen to halt enzymatic degradation. Grind to a fine powder using a mortar and pestle.

  • Solvent Extraction & Spiking: Transfer the powder to a glass vial. Add 1.5 mL of HPLC-grade hexane spiked with 50 ng/µL of hexadecane (Internal Standard)[7].

  • Homogenization: Vortex the mixture for 2 minutes, followed by ultrasonication (40 kHz, 250 W) at a strictly controlled 25 °C for 30 minutes. Note: Exceeding 30 °C risks the volatilization of lower-boiling monoterpenes.

  • Phase Separation: Centrifuge the homogenate at 10,000 × g for 10 minutes at 4 °C.

  • Filtration: Carefully aspirate the upper hexane layer and pass it through a 0.22 μm PTFE syringe filter into a GC autosampler vial[6].

  • GC-MS Parameters:

    • Column: TG-5SILMS (30 m × 0.25 mm × 0.25 µm film thickness)[6].

    • Injection: 1 µL injection volume, split ratio 10:1, inlet temperature 250 °C.

    • Oven Program: Initial hold at 60 °C for 2 min, ramp at 5 °C/min to 150 °C, then ramp at 15 °C/min to 280 °C, hold for 5 min. This specific gradient ensures baseline resolution between structural isomers like menthone and isomenthone.

  • Validation: Calculate the recovery rate by comparing the integrated peak area of the hexadecane internal standard against a neat calibration curve. A recovery of 85-105% validates the extraction efficiency.

Workflow Sample 1. Cryogenic Tissue Grinding Extraction 2. Hexane Extraction (+ Hexadecane ISTD) Sample->Extraction Filtration 3. Centrifugation & PTFE Filtration Extraction->Filtration GCMS 4. GC-MS Analysis (TG-5SILMS) Filtration->GCMS Data 5. Peak Integration & Validation GCMS->Data

Self-validating experimental workflow for monoterpene ketone extraction and GC-MS analysis.

References

  • Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase. National Center for Biotechnology Information (NCBI).[Link]

  • menthol biosynthesis | Pathway. PubChem - NIH.[Link]

  • The Wolff-Kishner Reduction and Related Reactions: Discovery and Development. DOKUMEN.PUB.[Link]

  • Camphor—A Fumigant during the Black Death and a Coveted Fragrant Wood in Ancient Egypt and Babylon—A Review. National Center for Biotechnology Information (NCBI).[Link]

  • Camphor. Wikipedia.[Link]

  • Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua. MDPI.[Link]

  • Extraction and Analysis of Terpenes/Terpenoids. CBG Gurus.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

Executive Summary (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one , widely known as (5S)-dihydrocarvone , is an essential chiral building block utilized in the synthesis of complex sesquiterpenes, novel polymers, and ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one , widely known as (5S)-dihydrocarvone , is an essential chiral building block utilized in the synthesis of complex sesquiterpenes, novel polymers, and active pharmaceutical ingredients (APIs) such as antimalarial tetraoxane derivatives [3].

The primary synthetic challenge in producing this molecule from its natural precursor, (+)-(S)-carvone, lies in the chemoselective reduction of the conjugated endocyclic double bond (C2=C3) without over-reducing the isolated exocyclic isopropenyl moiety, while simultaneously exerting absolute diastereocontrol over the newly formed C2 stereocenter. This application note details two field-proven, highly reliable methodologies to achieve this: a modern biocatalytic approach using engineered ene-reductases, and a classical homogeneous chemocatalytic approach using Wilkinson's catalyst.

Mechanistic Rationale & Strategy

To design a self-validating and robust protocol, one must understand the causality behind the catalytic choices.

The Biocatalytic Pathway (Trans-Hydrogenation)

Flavin-dependent Old Yellow Enzymes (OYEs), such as TsER (from Thermus scotoductus) or NostocER1, provide exquisite stereocontrol[3, 4]. The causality of their selectivity is rooted in the active site architecture:

  • Activation: The α,β -unsaturated ketone of (+)-(S)-carvone is anchored via hydrogen bonding to conserved His/Asn residues, polarizing the C=C bond.

  • Hydride Transfer: A hydride is transferred from the reduced flavin cofactor ( FMNH2​ ) exclusively to the β -carbon (C3), generating an enolate intermediate.

  • Stereospecific Protonation: A strictly positioned tyrosine residue donates a proton to the α -carbon (C2) from a single defined face, yielding (2R,5S)-dihydrocarvone with >95% diastereomeric excess (de) [4].

Biocatalytic_Pathway Substrate (+)-(S)-Carvone (α,β-Unsaturated Ketone) Binding Enzyme Active Site (H-bond activation via His/Asn) Substrate->Binding Hydride β-Carbon Hydride Attack (from FMNH2) Binding->Hydride Polarization of C=C Enolate Enolate Intermediate Hydride->Enolate Protonation α-Carbon Protonation (from Tyr residue) Enolate->Protonation Stereofacial control Product (2R,5S)-Dihydrocarvone (Target Product) Protonation->Product

Caption: Mechanistic pathway of flavin-dependent ene-reductase mediating stereoselective reduction.

The Chemocatalytic Pathway (Steric Discrimination)

Wilkinson’s catalyst ( RhCl(PPh3​)3​ ) is a bulky, square-planar Rh(I) complex. Its chemoselectivity is driven entirely by steric bulk . It rapidly coordinates and reduces the less sterically hindered, conjugated endocyclic olefin. The exocyclic isopropenyl group is sterically encumbered and non-conjugated, kinetically disfavoring its entry into the transition state and preventing unwanted over-reduction [1].

Experimental Protocols

Protocol A: Biocatalytic Asymmetric Reduction (Gram-Scale)

This method utilizes a biphasic system to mitigate substrate toxicity and facilitate easy product recovery, achieving turnover frequencies (TOF) of ~40,000 h⁻¹ [4].

Materials:

  • (+)-(S)-Carvone (Substrate, 300 mM final concentration in organic phase)

  • E. coli whole-cells overexpressing TsER (or NostocER1) and Glucose Dehydrogenase (GDH)

  • Glucose (Cofactor recycling electron donor)

  • Aqueous Buffer (100 mM Potassium phosphate, pH 7.0)

  • n-Pentane (Organic overlay)

Step-by-Step Methodology:

  • Biocatalyst Preparation: Resuspend the lyophilized E. coli whole-cell biocatalyst (approx. 36 g/L cell dry weight) in the aqueous phosphate buffer containing 400 mM glucose [3].

  • Biphasic Setup: Add an equal volume of n-pentane containing the (+)-(S)-carvone substrate. The biphasic nature acts as a self-regulating reservoir, preventing substrate inhibition.

  • Reaction Execution: Incubate the mixture in a stirred-tank reactor at 30 °C with vigorous agitation (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • In-Process Control (Self-Validation): Monitor the reaction via GC-FID. The protocol is self-validating: the reaction is deemed complete when the (+)-(S)-carvone peak (retention time ~3.7 min) is entirely replaced by the dihydrocarvone peak (~2.75 min). Over-reduction to dihydrocarveol does not occur due to the strict chemoselectivity of ERs [2].

  • Workup: Halt agitation to allow phase separation. Decant the n-pentane layer. The aqueous layer can be re-extracted with a fresh volume of n-pentane to maximize yield.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and carefully evaporate the n-pentane under reduced pressure to yield the optically pure (2R,5S)-dihydrocarvone (>93% isolated yield) [4].

Protocol B: Homogeneous Chemocatalytic Hydrogenation

This is the classical, highly reliable baseline procedure adapted from Organic Syntheses [2].

Materials:

  • (+)-(S)-Carvone (10.0 g, 66 mmol, freshly distilled)

  • Wilkinson's Catalyst ( RhCl(PPh3​)3​ ) (0.9 g, ~1.4 mol%)

  • Benzene or Toluene (160 mL, dry and degassed)

  • Hydrogen gas ( H2​ )

Step-by-Step Methodology:

  • System Purge: Charge a 500-mL two-necked flask with the Wilkinson's catalyst and the degassed solvent. Connect to an atmospheric pressure hydrogenation apparatus. Evacuate and backfill with H2​ three times to ensure a strictly inert atmosphere [1].

  • Substrate Addition: Inject the (+)-(S)-carvone via syringe.

  • Hydrogenation & Self-Validation: Stir vigorously. Critical Checkpoint: Hydrogen uptake must start immediately. The reaction is self-validating; uptake will abruptly cease after exactly ~3.5 hours when the theoretical stoichiometric amount of hydrogen (1 molar equivalent) has been absorbed. If uptake does not stop, the system has a leak or over-reduction is occurring [1, 2].

  • Workup: Filter the homogeneous solution through a dry column of Florisil (120 g, 60–100 mesh) to strip the rhodium complex. Wash the column with 300 mL of diethyl ether.

  • Purification: Concentrate the combined fractions under reduced pressure. Purify the yellow residue via vacuum distillation (b.p. 100–102 °C at 14 mmHg) to afford 9.1–9.5 g (90–94% yield) of (5S)-dihydrocarvone [2].

Chemocatalytic_Workflow Purge 1. System Purge (Vacuum/H2 Cycles) Catalyst 2. Catalyst Activation (RhCl(PPh3)3 in Solvent) Purge->Catalyst Ensure inert atmosphere Reaction 3. Hydrogenation (Monitor H2 Uptake) Catalyst->Reaction Add (+)-(S)-Carvone Filtration 4. Florisil Filtration (Remove Rh complex) Reaction->Filtration H2 uptake ceases (1 eq) Distillation 5. Vacuum Distillation (Isolate Dihydrocarvone) Filtration->Distillation Concentrate filtrate

Caption: Workflow for the homogeneous catalytic hydrogenation using Wilkinson's catalyst.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both methodologies, allowing researchers to select the appropriate route based on available infrastructure and purity requirements.

ParameterBiocatalytic Reduction (Ene-Reductase)Homogeneous Hydrogenation (Wilkinson's)
Catalyst Loading ~10 μM isolated enzyme / 36 g/L whole-cell~1.4 mol% ( RhCl(PPh3​)3​ )
Solvent System Biphasic (Aqueous Buffer / n-Pentane)Benzene or Toluene
Regioselectivity >99% (Endocyclic C=C only)>95% (Endocyclic C=C favored)
Stereoselectivity Exquisite (>95% de for (2R,5S)-isomer)Moderate (cis-isomer favored, mixed)
Reaction Time 5 – 24 hours~3.5 hours
Environmental Impact Low (Aqueous, biodegradable catalyst)High (Heavy metal, toxic solvent)
Typical Yield Up to 95.6%90 – 94%

References

  • Benchchem. Technical Support Center: Synthesis of cis-Dihydrocarvone.
  • Organic Syntheses. Procedure: Selective Synthesis of cis-Dihydrocarvone.
  • MDPI. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases.
  • ResearchGate. A robust and stereocomplementary panel of ene-reductase variants for gram-scale asymmetric hydrogenation.
Application

Application Notes and Protocols: Asymmetric Synthesis of Chiral Cyclohexanone Derivatives

Introduction Chiral cyclohexanone derivatives are pivotal structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] The specific stereochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chiral cyclohexanone derivatives are pivotal structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] The specific stereochemistry of these six-membered carbocycles is often critical for their desired biological function.[1] Consequently, the development of efficient and highly stereoselective methods for their synthesis is a significant endeavor in modern organic chemistry.[2] This guide provides an in-depth exploration of contemporary asymmetric strategies for the synthesis of chiral cyclohexanone derivatives, with a focus on organocatalytic, metal-catalyzed, and biocatalytic approaches. Detailed experimental protocols and insights into reaction mechanisms are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to implement these powerful synthetic tools.

Core Concepts in Asymmetric Synthesis

The primary goal of asymmetric synthesis is to control the formation of stereoisomers, producing a single desired enantiomer or diastereomer in high purity. Key metrics for success in this field include:

  • Enantiomeric Excess (ee): A measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. It is expressed as a percentage.

  • Diastereomeric Ratio (dr): The ratio of the concentrations of two diastereomers formed in a chemical reaction.

  • Catalyst: A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. In asymmetric synthesis, chiral catalysts are employed to influence the stereochemical outcome of the reaction.

This guide will delve into specific examples of how these concepts are applied in the synthesis of chiral cyclohexanones.

Organocatalytic Strategies: The Power of Small Molecules

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small, purely organic molecules to catalyze chemical transformations.[2] These catalysts are often metal-free, environmentally benign, and tolerant to moisture and oxygen.[3]

Proline-Catalyzed Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction.[4] The use of the naturally occurring amino acid (S)-proline as a catalyst allows for the highly enantioselective addition of ketones to α,β-unsaturated nitroalkenes, a key step in the synthesis of functionalized chiral cyclohexanones.[5]

Mechanism of Action:

The catalytic cycle of the proline-catalyzed Michael addition is believed to proceed through the formation of an enamine intermediate.[5][6] The secondary amine of proline reacts with the ketone donor to form a nucleophilic enamine. This enamine then attacks the Michael acceptor (e.g., a nitroolefin). The carboxylic acid group of the proline is thought to play a crucial role in the transition state, activating the electrophile and directing the stereochemical outcome through a hydrogen-bonding network.[6][7] Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.[8]

Diagram: Proposed Catalytic Cycle for Proline-Catalyzed Michael Addition

G cluster_cycle Catalytic Cycle Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + (S)-Proline - H2O Proline (S)-Proline Catalyst TransitionState Ternary Transition State (H-Bonding) Enamine->TransitionState + Nitroalkene Nitroalkene Nitroalkene (Acceptor) Iminium Iminium Ion Intermediate TransitionState->Iminium C-C Bond Formation Product Chiral Michael Adduct Iminium->Product + H2O Hydrolysis Hydrolysis Product->Proline Release of Catalyst

Caption: Proposed catalytic cycle for the (S)-proline-catalyzed asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is adapted from established procedures for the proline-catalyzed Michael addition of ketones to nitroolefins.[5][9]

Materials:

  • Cyclohexanone (freshly distilled)

  • β-Nitrostyrene

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of β-nitrostyrene (1.0 mmol) in anhydrous DMSO (2.0 mL) at room temperature, add cyclohexanone (5.0 mmol, 5.0 equiv.).

  • Add (S)-proline (0.2 mmol, 20 mol%) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral 2-(2-nitro-1-phenylethyl)cyclohexanone.

  • Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral High-Performance Liquid Chromatography (HPLC).[10]

Asymmetric Robinson Annulation

The Robinson annulation is a classic and powerful method for the formation of a six-membered ring.[11] It involves a Michael addition followed by an intramolecular aldol condensation.[12] The use of a chiral organocatalyst, such as (S)-proline, can render this process highly enantioselective, providing access to important chiral building blocks like the Wieland-Miescher ketone and its analogs.[3]

Mechanism of Action:

The asymmetric Robinson annulation catalyzed by (S)-proline begins with the formation of a chiral enamine from the ketone substrate and the catalyst. This enamine then undergoes a Michael addition to an α,β-unsaturated ketone (e.g., methyl vinyl ketone).[11] The resulting intermediate then participates in an intramolecular aldol reaction, again directed by the chiral catalyst, to form the six-membered ring.[13] Dehydration of the aldol adduct yields the final α,β-unsaturated cyclohexenone product.[14]

Diagram: Key Steps in the Asymmetric Robinson Annulation

G Start Ketone + α,β-Unsaturated Ketone + (S)-Proline Enamine Enamine Formation Start->Enamine Michael Asymmetric Michael Addition Enamine->Michael Aldol Intramolecular Aldol Condensation Michael->Aldol Dehydration Dehydration Aldol->Dehydration Product Chiral Cyclohexenone Derivative Dehydration->Product

Caption: Sequential steps in the organocatalytic asymmetric Robinson annulation.

Experimental Protocol: (S)-Proline-Catalyzed Synthesis of the Wieland-Miescher Ketone

This protocol is based on literature procedures for the enantioselective synthesis of the Wieland-Miescher ketone.[3]

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK)

  • (S)-Proline

  • Acetonitrile (CH₃CN), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (10.0 mmol) and (S)-proline (1.0 mmol, 10 mol%) in anhydrous acetonitrile (20 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl vinyl ketone (12.0 mmol, 1.2 equiv.) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral Wieland-Miescher ketone.

  • Determine the enantiomeric excess by chiral HPLC or chiral Gas Chromatography (GC).[3]

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysts offer a complementary approach to organocatalysis for the asymmetric synthesis of chiral cyclohexanones. These catalysts can exhibit high reactivity and selectivity, often under mild reaction conditions.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings.[15] Chiral Lewis acid catalysts, often based on copper, can effectively control the stereochemistry of this transformation.[16]

Mechanism of Action:

In a typical asymmetric Diels-Alder reaction, a chiral Lewis acid catalyst coordinates to the dienophile, lowering its LUMO energy and enhancing its reactivity.[17] The chiral environment of the catalyst then directs the approach of the diene, leading to the formation of one enantiomer of the cycloadduct in excess.

Diagram: General Concept of a Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

G Diene Diene Complex Chiral Catalyst-Dienophile Complex Diene->Complex Diastereoselective Attack Dienophile Dienophile Dienophile->Complex + Catalyst Catalyst Chiral Lewis Acid Catalyst Product Chiral Cyclohexene Adduct Complex->Product Cycloaddition

Caption: Simplified workflow of a chiral Lewis acid-catalyzed Diels-Alder reaction.

Biocatalytic Approaches: Nature's Catalysts

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with often unparalleled selectivity and under environmentally benign conditions.[1] This approach is particularly valuable for the synthesis of chiral molecules.[18]

Ene-Reductase Catalyzed Desymmetrization

Ene-reductases are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds.[19][20] They can be employed in the desymmetrization of prochiral cyclohexadienones to produce chiral cyclohexenones with high enantiomeric excess.[19]

Mechanism of Action:

The desymmetrization of a prochiral cyclohexadienone involves the selective reduction of one of the two prochiral enone moieties.[21] The enzyme's chiral active site binds the substrate in a specific orientation, allowing for the delivery of a hydride equivalent (from a cofactor such as NADH or NADPH) to one face of the double bond, thus generating a single enantiomer of the product.[19][20]

Experimental Protocol: Biocatalytic Desymmetrization of a Prochiral Cyclohexadienone

This protocol is a generalized procedure based on the use of ene-reductases for the synthesis of chiral cyclohexenones.[19]

Materials:

  • Prochiral 4,4-disubstituted-2,5-cyclohexadienone substrate

  • Ene-reductase (e.g., OPR3 or YqjM)[19]

  • Glucose dehydrogenase (for cofactor regeneration)

  • NADH or NADPH

  • Glucose

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, prepare a solution of potassium phosphate buffer.

  • Add glucose, the nicotinamide cofactor (NADH or NADPH), and the glucose dehydrogenase.

  • Add the ene-reductase to the buffered solution.

  • Dissolve the prochiral cyclohexadienone substrate in a minimal amount of DMSO and add it to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with gentle agitation for 24-48 hours. Monitor the reaction progress by GC or HPLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess of the chiral cyclohexenone product by chiral HPLC.[19]

Data Presentation and Analysis

The successful synthesis of chiral cyclohexanone derivatives requires careful analysis to determine the yield, diastereomeric ratio, and enantiomeric excess of the product.

Analytical Techniques
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for determining the enantiomeric excess of a chiral compound.[10] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral shift reagents can induce diastereomeric interactions that result in separate signals for each enantiomer, allowing for the determination of the enantiomeric ratio.[22]

  • Gas Chromatography (GC) with a Chiral Column: Similar to chiral HPLC, this method can be used to separate and quantify enantiomers of volatile compounds.[3]

Example Data Summary
EntryCatalystSubstrate 1Substrate 2Yield (%)dree (%)
1(S)-ProlineCyclohexanoneβ-Nitrostyrene8595:598
2(S)-Proline2-Methyl-1,3-cyclohexanedioneMethyl Vinyl Ketone78N/A94
3Cu(II)-BoxCyclopentadieneMethacrolein92>99:1 (exo/endo)96
4Ene-Reductase (YqjM)4-Phenyl-4-methyl-2,5-cyclohexadienoneN/A72N/A>99

This is a representative table; actual results will vary depending on specific reaction conditions.

Troubleshooting and Optimization

  • Low Yield: Consider increasing the catalyst loading, reaction time, or temperature. Ensure all reagents are pure and dry, especially for moisture-sensitive reactions.

  • Low Enantioselectivity: The choice of catalyst is crucial. Screen different catalysts and solvents. Temperature can also have a significant impact on enantioselectivity; running reactions at lower temperatures often improves the ee.

  • Low Diastereoselectivity: For reactions that form diastereomers, the reaction conditions (solvent, temperature, catalyst) can be optimized to favor the formation of the desired diastereomer.

  • Incomplete Reaction: Increase the reaction time or temperature. Ensure efficient stirring. For biocatalytic reactions, check the activity of the enzyme and the cofactor regeneration system.

Conclusion

The asymmetric synthesis of chiral cyclohexanone derivatives is a vibrant and rapidly evolving field of research. Organocatalysis, metal-catalysis, and biocatalysis each offer unique advantages and provide a powerful toolkit for the stereoselective construction of these important molecular scaffolds. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of complex chiral molecules for applications in drug discovery and beyond.

References

  • A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones - Benchchem.
  • Biocatalytic Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: An In-depth Technical Guide - Benchchem.
  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC.
  • A One-Pot, Asymmetric Robinson Annulation in the Organic Chemistry Majors Laboratory. ResearchGate.
  • A simple asymmetric organocatalytic approach to optically active cyclohexenones - PubMed.
  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC.
  • Identification and Implementation of Biocatalytic Transformations in Route Discovery: Synthesis of Chiral 1,3-Substituted Cyclohexanone Building Blocks | Organic Process Research & Development - ACS Publications.
  • Robinson annulation - Wikipedia.
  • Organocatalytic Asymmetric Tandem Michael−Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters | Organic Letters - ACS Publications.
  • Exploring the Mechanisms of Proline-Catalyzed Reactions thorough - Longdom Publishing.
  • Biocatalytic Reduction of Selected Cyclohexanones.
  • Organocatalytic Asymmetric Synthesis of 5-(Trialkylsilyl)cyclohex-2-enones and the Transformation into Useful Building Blocks | Organic Letters - ACS Publications.
  • One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC.
  • An Enantioselective Synthesis of Substituted Cyclohexanone Derivatives with an All-Carbon Quaternary Stereocenter by Using an Organocatalytic Asymmetric Domino Double Michael Addition | Request PDF - ResearchGate.
  • Chiral Separation of Diastereomeric and Enantiomeric Products Obtained by an Organic Reaction in Aqueous Media between Cyclohexanone and p‐nitrobenzaldehyde by HPLC on Chiral Stationary Phase - ResearchGate.
  • Enantioselective solvent-free Robinson annulation reactions - Indian Academy of Sciences.
  • A simple asymmetric organocatalytic approach to optically active cyclohexenones - Chemical Communications (RSC Publishing).
  • General mechanism for proline catalyzed Michael addition reaction... - ResearchGate.
  • (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing).
  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - ACS Publications.
  • The Robinson Annulation - Master Organic Chemistry.
  • Asymmetric Robinson-Type Annulation Reaction between β-Ketoamides and α,β-Unsaturated Ketones | The Journal of Organic Chemistry - ACS Publications.
  • Robinson annulation - chemeurope.com.
  • Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy - New Journal of Chemistry (RSC Publishing).
  • Lecture 34 - NPTEL Archive.
  • Robinson Annulation Mechanism & Examples – - Total Synthesis.
  • Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins | Organic Letters - ACS Publications.
  • Asymmetric Synthesis of Cyclohexene Nucleoside Analogues - ACS Publications.
  • Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water - PubMed.
  • Asymmetric Organocatalytic Diels–Alder Reaction of Olefinic Azlactones with Unsaturated Thiazolones: Access to Spirocyclohexenone Thiazolone Skeletons | The Journal of Organic Chemistry - ACS Publications.
  • Recent advances in the asymmetric transformations of achiral cyclohexadienones - Organic Chemistry Frontiers (RSC Publishing).
  • Cyclohexanone synthesis - Organic Chemistry Portal.
  • The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC.
  • Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach.
  • Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column.
  • MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS - Homi Bhabha National Institute.
  • Silver-Catalyzed Asymmetric Desymmetrization of Cyclohexadienones via Van Leusen Pyrrole Synthesis | Organic Letters - ACS Publications.
  • Jacobsen's catalyst - Wikipedia.
  • 1.1: Asymmetric Catalysis of Diels-Alder Reactions - Chemistry LibreTexts.
  • Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone | Organic Letters - ACS Publications.
  • Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - PMC.
  • Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer | Request PDF - ResearchGate.
  • Cyclohexanone(108-94-1) 1H NMR spectrum - ChemicalBook.
  • Chiral HPLC separation: strategy and approaches - Chiralpedia.

Sources

Method

Application Note: (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (Dihydrocarvone) as a Versatile Chiral Building Block in Organic Synthesis

Executive Summary (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one , commonly known as (+)-dihydrocarvone, is a highly versatile monoterpenoid chiral building block . Derived naturally from caraway oil or synthetically v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one , commonly known as (+)-dihydrocarvone, is a highly versatile monoterpenoid chiral building block . Derived naturally from caraway oil or synthetically via the selective hydrogenation of the endocyclic double bond of (S)-(+)-carvone , this compound features an orthogonal bifunctional framework: a reactive cyclic ketone and an exocyclic isopropenyl group .

This application note details the mechanistic rationale and validated protocols for utilizing (5S)-dihydrocarvone in three advanced synthetic pathways: the generation of renewable cross-linkers for shape-memory polyesters [[1]]([Link]), the synthesis of highly potent antimalarial dispiro-1,2,4,5-tetraoxanes , and the total synthesis of complex eudesmane-type sesquiterpenoids like α-cyperone .

Physicochemical Profiling & Structural Rationale

The synthetic utility of (5S)-dihydrocarvone stems from its pre-existing (S)-stereocenter at C5, which serves as a powerful stereodirecting element in asymmetric synthesis . The spatial separation between the ketone at C1 and the olefin at C5 allows for highly selective, independent, or simultaneous orthogonal transformations.

  • Molecular Formula: C10H16O

  • Molecular Weight: 152.23 g/mol

  • Optical Activity: [α]20/D +20±2° (neat)

  • Diastereomeric Composition: Typically supplied as a diastereomeric mixture of ~77% cis-(2R,5S) and ~20% trans-(2S,5S) isomers .

G DHC (5S)-Dihydrocarvone (Chiral Pool Building Block) TET Dispiro-1,2,4,5-Tetraoxanes (Antimalarial Agents) DHC->TET H2O2, MTO Condensation EPO Epoxylactone Monomers (Shape-Memory Polymers) DHC->EPO m-CPBA, NaOAc Oxidation CYP α-Cyperone Derivatives (Insecticidal Sesquiterpenes) DHC->CYP Michael Addition Annulation

Divergent synthetic pathways of (5S)-dihydrocarvone into high-value chemical targets.

Application 1: Synthesis of Shape-Memory Polyesters via Epoxylactone

Mechanistic Rationale

To create renewable cross-linkers for shape-memory polymers, (5S)-dihydrocarvone undergoes a simultaneous Baeyer-Villiger oxidation and epoxidation . The use of m-chloroperbenzoic acid (m-CPBA) oxidizes the cyclic ketone into a seven-membered lactone while concurrently converting the isopropenyl group into an epoxide .

Causality in Reagent Selection: The addition of sodium acetate (NaOAc) is critical. It acts as a buffer to neutralize the m-chlorobenzoic acid byproduct generated during the reaction . Without this buffer, the acidic environment would catalyze the unwanted ring-opening of the newly formed epoxide, destroying the monomer's bifunctionality.

Protocol: Multigram Synthesis of 7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one

Self-Validation Checkpoint: The success of this protocol relies on strict temperature control to manage the highly exothermic dual-oxidation events.

  • Preparation: Charge a round-bottom flask with (+)-dihydrocarvone (60.6 mmol), anhydrous CH2Cl2 (100 mL), and NaOAc (185 mmol) .

  • Temperature Control: Cool the suspension to 0 °C using an ice bath. Reasoning: Thermal control prevents thermal runaway and preserves the stereochemical integrity of the substrate.

  • Oxidant Addition: Add 70% m-CPBA (187 mmol, ~3.1 equivalents) in three equal portions over 90 minutes . Reasoning: Excess oxidant (>3 eq) is required to drive both the Baeyer-Villiger and epoxidation reactions to completion.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 48 hours .

  • Workup & Validation: Filter the mixture to remove the precipitated m-chlorobenzoic acid . Wash the organic filtrate sequentially with saturated aqueous NaHCO3, saturated Na2SO3, and brine.

    • Self-Validation: Perform an iodine-starch test on the organic phase prior to concentration; a negative result confirms the complete quenching of residual peroxides by Na2SO3, ensuring safety and product purity.

  • Isolation: Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify to yield the epoxylactone monomer.

Workflow Step1 Step 1: Dissolve (5S)-Dihydrocarvone in CH2Cl2 with NaOAc buffer Step2 Step 2: Cool to 0 °C Add 70% m-CPBA in portions (3 eq.) Step1->Step2 Step3 Step 3: Stir at RT for 48h (Epoxidation & Baeyer-Villiger) Step2->Step3 Step4 Step 4: Filter solids & wash filtrate (NaHCO3, Na2SO3, Brine) Step3->Step4 Step5 Step 5: Ring-Opening Copolymerization with ε-caprolactone Step4->Step5

Step-by-step workflow for the synthesis of epoxylactone monomers for shape-memory polymers.

Application 2: Antimalarial Dispiro-1,2,4,5-Tetraoxanes

Mechanistic Rationale

The cyclic ketone of dihydrocarvone is an excellent substrate for the synthesis of dispiro-1,2,4,5-tetraoxanes, a class of compounds exhibiting potent nanomolar activity against the 3D7 strain of Plasmodium falciparum.

Causality in Reagent Selection: Traditional acid-catalyzed peroxidation risks unwanted hydration or oligomerization of the C5 isopropenyl group. Methyltrioxorhenium(VII) (MTO) provides a mild, highly selective catalytic cycle that activates H2O2 specifically for nucleophilic attack at the C1 carbonyl . This cleanly generates a gem-dihydroperoxide intermediate while preserving the orthogonal olefin.

Protocol: One-Pot Tetraoxane Assembly
  • Peroxidation: Dissolve (5S)-dihydrocarvone (1.0 eq) in a non-nucleophilic solvent (e.g., 2,2,2-trifluoroethanol). Add 30% aqueous H2O2 (2.5 eq) and a catalytic amount of MTO (0.05 eq) .

  • Intermediate Formation: Stir at room temperature for 2–4 hours to generate the gem-dihydroperoxide.

  • Spirocyclization: Introduce a secondary ketone (e.g., an N-substituted piperidin-4-one, 1.0 eq) and a Lewis/Brønsted acid catalyst (such as BF3·OEt2 or H2SO4) . Reasoning: The acid catalyzes the condensation between the gem-dihydroperoxide and the secondary ketone, closing the highly stable 1,2,4,5-tetraoxane ring.

  • Purification: Quench carefully with saturated NaHCO3, extract with ethyl acetate, and purify via flash column chromatography to isolate the target dispiro-tetraoxane.

Application 3: Total Synthesis of Sesquiterpenoids (α-Cyperone)

Mechanistic Rationale

(5S)-Dihydrocarvone serves as the foundational A-ring in the total synthesis of eudesmane-type sesquiterpenoids, such as (-)-10-epi-α-cyperone . The synthetic strategy typically employs an asymmetric Michael addition or a Robinson annulation [[2]]([Link]). The existing (S)-stereocenter at C5 sterically directs the incoming enolate attack, dictating the facial selectivity required to establish the trans-decalin framework with high diastereomeric excess.

Quantitative Data Summary

Target Compound / ApplicationKey ReagentsReaction TypeYield / EfficiencyKey Property
Epoxylactone (Shape-Memory Polymers)m-CPBA, NaOAc, CH2Cl2Baeyer-Villiger & EpoxidationMultigram scale, high conversionEnables near-perfect strain recovery in cross-linked gels
Dispiro-1,2,4,5-tetraoxanes (Antimalarial Drugs)H2O2, MTO, Acid CatalystPeroxidation & SpirocyclizationModerate to high (substrate dependent)IC50 of 16 nM against P. falciparum (3D7 strain)
(-)-10-epi-α-Cyperone (Agrochemicals)Chiral amines, Michael acceptorsAsymmetric Michael AdditionHigh diastereomeric excessPotent insecticidal activity

References

  • Lowe JR, et al. Oxidized Dihydrocarvone as a Renewable Multifunctional Monomer for the Synthesis of Shape Memory Polyesters. Biomacromolecules, 10(7), 2003-2008 (2009). URL:[Link]

  • Dong Y, et al. The structure and antimalarial activity of dispiro-1, 2, 4, 5-tetraoxanes derived from (+)-dihydrocarvone. Bioorganic & Medicinal Chemistry Letters, 20(22), 6359-6361 (2010). URL:[Link]

  • Fang, et al. A novel synthesis of (-)-10-epi-alpha-cyperone. Chinese Chemical Letters 15(11):1273-1275 (2004). URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 443181, cis-Dihydrocarvone.URL:[Link]

  • Hagiwara H. Carvone as a versatile chiral building block for total syntheses of heterocyclic sesquiterpenoids. Natural Product Communications, 8(7), 935-48 (2013). URL:[Link]

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development for the Chiral Separation of Cyclohexanones

Abstract The enantioselective separation of substituted cyclohexanones is a critical analytical challenge in pharmaceutical development, asymmetric synthesis, and fragrance analysis, as the biological activity often diff...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The enantioselective separation of substituted cyclohexanones is a critical analytical challenge in pharmaceutical development, asymmetric synthesis, and fragrance analysis, as the biological activity often differs significantly between enantiomers.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for resolving these chiral compounds.[1] This guide provides a comprehensive, field-proven framework for developing robust and efficient HPLC methods for the chiral separation of cyclohexanones. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a deeper understanding of the method development process.

Introduction: The Significance of Chirality in Cyclohexanones

Cyclohexanone and its derivatives are fundamental building blocks in organic synthesis and are prevalent motifs in many pharmaceutical compounds.[2] When a cyclohexanone molecule is chiral, its enantiomers can exhibit markedly different pharmacological, toxicological, and sensory properties. A well-known example of the adverse effects of a single enantiomer is the thalidomide tragedy, where one enantiomer was therapeutic while the other was teratogenic.[3] Therefore, the ability to separate and quantify individual enantiomers is not merely an analytical exercise but a crucial requirement for ensuring the safety and efficacy of drug products.[2]

The primary challenge in separating enantiomers is their identical physical properties in an achiral environment. Chiral chromatography overcomes this by introducing a chiral environment, most commonly a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to differential retention times and, thus, separation.[4]

The Foundation: Principles of Chiral Recognition

Successful chiral separation via HPLC relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[4] For a separation to occur, there must be a sufficient difference in the stability of these complexes. This stability is governed by a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Interaction between hydrogen bond donors and acceptors.

  • π-π Interactions: Attractive, noncovalent interactions between aromatic rings.

  • Dipole-Dipole Interactions: Forces between polar molecules.

  • Steric Hindrance (Inclusion Complexing): Where the shape and size of the analyte relative to the chiral cavity or surface of the CSP plays a pivotal role.[5]

The goal of method development is to find a combination of CSP and mobile phase that maximizes the differences in these interactions for the two enantiomers, resulting in two distinct, well-resolved peaks.

A Systematic Workflow for Chiral Method Development

An empirical, trial-and-error approach to chiral method development can be exceedingly time-consuming.[5] A systematic screening strategy, however, significantly increases the probability of success and streamlines the process. The following workflow provides a logical and efficient path to a robust chiral separation method.

Chiral_Method_Development_Workflow start Start: Racemic Cyclohexanone Sample char Step 1: Analyte Characterization (Solubility, pKa, UV λmax) start->char csp_select Step 2: CSP & Mobile Phase Screening (Polysaccharide, Macrocyclic etc.) (NP, RP, PO Modes) char->csp_select screen Protocol 1: Initial Screening Experiments csp_select->screen eval Evaluate Screening Results (Partial Separation? Peak Shape?) screen->eval no_sep No Separation: Return to Step 2, Try Different CSP/Mode eval->no_sep No partial_sep Partial Separation Observed eval->partial_sep Yes no_sep->csp_select optimize Step 3: Method Optimization (Mobile Phase Ratio, Additives, Temp, Flow Rate) partial_sep->optimize protocol_opt Protocol 2: Optimization Experiments optimize->protocol_opt validate Step 4: System Suitability & Robustness Check (Resolution > 2.0, Tailing < 1.5) protocol_opt->validate final End: Optimized & Validated Method validate->final

Figure 1: A systematic workflow for developing a chiral HPLC method.

Step 1: Analyte Characterization

Before any injections are made, understanding the physicochemical properties of the target cyclohexanone is crucial.

  • Solubility: Determines the appropriate solvent for sample preparation and the choice of mobile phase systems (e.g., normal vs. reversed-phase).

  • Acidity/Basicity (pKa): Dictates the need for mobile phase additives. Acidic or basic compounds often exhibit poor peak shape due to unwanted interactions with the silica support. Adding a small amount of a competing acid (e.g., trifluoroacetic acid, acetic acid) or base (e.g., diethylamine) to the mobile phase can significantly improve peak symmetry.[6]

  • UV-Vis Absorbance: The presence of a chromophore is necessary for UV detection. If the cyclohexanone lacks a strong chromophore, derivatization with a UV-active agent may be required.[2]

Step 2: Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor in a chiral separation.[1] For cyclohexanones and other ketones, polysaccharide-based CSPs have demonstrated broad applicability and high selectivity.[1][7]

CSP_Selection_Logic analyte Cyclohexanone Analyte primary_screen Primary Screening Columns (Highest Probability of Success) analyte->primary_screen Start Here amylose Amylose-Based (e.g., CHIRALPAK IA, AS) primary_screen->amylose cellulose Cellulose-Based (e.g., CHIRALCEL OD, IB) primary_screen->cellulose secondary_screen Secondary Screening Columns (Alternative Selectivity) amylose->secondary_screen If no separation cellulose->secondary_screen If no separation macrocyclic Macrocyclic Antibiotic (e.g., Chirobiotic V, T) secondary_screen->macrocyclic pirkle Pirkle-Type (e.g., Whelk-O 1) secondary_screen->pirkle

Sources

Method

Advanced GC-MS Profiling of Monoterpene Compounds: Extraction, Resolution, and Quantification

Introduction & Mechanistic Context Monoterpenes ( C10​H16​ ) are a vast class of volatile secondary metabolites synthesized primarily from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophospha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Monoterpenes ( C10​H16​ ) are a vast class of volatile secondary metabolites synthesized primarily from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) into geranyl pyrophosphate (GPP). Due to their high volatility, lipophilicity, and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical platform for their characterization.

Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPPS TPS Terpene Synthases (mTPS) GPP->TPS Acyclic Acyclic Monoterpenes (e.g., Linalool) TPS->Acyclic Cyclic Cyclic Monoterpenes (e.g., Limonene) TPS->Cyclic

Biosynthetic pathway of monoterpenes via Geranyl Pyrophosphate (GPP) and Terpene Synthases.

The Analytical Challenge: Isomerism and Mass Spectral Degeneracy

The primary challenge in monoterpene analysis is structural isomerism. Compounds such as α -pinene, camphene, and limonene share the same empirical formula and yield nearly identical electron ionization (EI) mass spectra, dominated by characteristic fragments at m/z 93, 121, and 136[1]. Consequently, relying solely on spectral library matching (e.g., NIST) leads to false positives. To establish a self-validating system, analysts must employ orthogonal identification: combining MS fragmentation patterns with linear Retention Indices (RI) derived from a homologous series of n-alkanes.

Experimental Workflows & Causality

G N1 Sample Matrix (Plant Tissue / Extract) N2 Sample Preparation (LLE or HS-SPME) N1->N2 Extraction N3 Gas Chromatography (Capillary Separation) N2->N3 Injection N4 Mass Spectrometry (EI / CI Ionization) N3->N4 Elution N5 Data Processing (RI & Spectral Library) N4->N5 m/z Detection

GC-MS analytical workflow for monoterpene profiling from sample extraction to data processing.

Sample Preparation: Causality Behind the Method

Monoterpenes are highly susceptible to thermal degradation and structural rearrangement. For instance, elevated temperatures during steam distillation can induce the conversion of linalool into acyclic dienes[2]. Therefore, cold Liquid-Liquid Extraction (LLE) or Headspace Solid-Phase Microextraction (HS-SPME) are preferred.

Protocol A: Liquid-Liquid Extraction (LLE) with n-Hexane

Causality: Non-polar solvents like n-hexane efficiently partition lipophilic monoterpenes from aqueous plant matrices while precipitating highly polar interferences (e.g., sugars, proteins).

  • Homogenization: Cryogenically grind 1.0 g of plant tissue in liquid nitrogen to prevent volatilization of low-boiling-point monoterpenes.

  • Extraction: Transfer the powder to a glass vial. Add 5.0 mL of HPLC-grade n-hexane containing 10 µg/mL of an internal standard (e.g., n-butyl-benzene or nonane).

  • Agitation: Vortex for 2 minutes, then sonicate in an ice bath for 15 minutes. Causality: The ice bath prevents thermal expansion and loss of highly volatile species like α -pinene.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Filtration: Pass the organic supernatant through a 0.22 µm PTFE syringe filter into a GC autosampler vial.

Protocol B: Headspace Solid-Phase Microextraction (HS-SPME)

Causality: HS-SPME eliminates the solvent peak entirely. This is critical because highly volatile monoterpenes often co-elute with the massive solvent front in LLE, masking their detection.

  • Sample Loading: Place 0.5 g of homogenized sample into a 20 mL headspace vial. Add 2.0 mL of saturated NaCl solution. Causality: The "salting-out" effect decreases the solubility of monoterpenes in the aqueous phase, driving them into the headspace.

  • Equilibration: Incubate the vial at 40°C for 15 minutes with continuous agitation (250 rpm).

  • Extraction: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes at 40°C.

  • Desorption: Retract the fiber and immediately insert it into the GC injection port at 250°C for 3 minutes (splitless mode) to thermally desorb the analytes onto the column.

GC-MS Instrumental Parameters

To resolve critical monoterpene pairs (e.g., α -pinene and camphene), a non-polar or lightly polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is utilized alongside a shallow temperature ramp[3].

Table 1: Optimized GC-MS Parameters
ParameterSpecification / SettingScientific Rationale
Column HP-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm)Optimal non-polar interactions for resolving structural isomers.
Carrier Gas Helium (99.999%), Constant Flow: 1.0 mL/minMaintains consistent linear velocity across the temperature gradient.
Injection Mode Split 1:10 (LLE) or Splitless (HS-SPME)Prevents column overloading; Splitless maximizes SPME sensitivity.
Inlet Temp 250°CEnsures instantaneous vaporization without thermal cracking.
Oven Program 40°C (2 min) 5°C/min to 150°C 20°C/min to 250°CShallow 5°C/min ramp is mandatory to separate co-eluting monoterpene isomers.
Ionization Electron Ionization (EI), 70 eVProvides standardized fragmentation for NIST library matching.
MS Mode Scan (m/z 50–350) + SIMScan for library ID; SIM for high-sensitivity quantification.

Data Processing and Self-Validating Quantification

A self-validating protocol requires that every identified peak meets three criteria:

  • Spectral Match: >85% similarity to the NIST/Wiley library.

  • Retention Index (RI) Match: Experimental RI must fall within ±10 units of literature values. (Calculate RI by injecting a C8​−C20​ n-alkane standard under identical GC conditions).

  • Ion Ratio Confirmation: The ratio of the quantifier ion to qualifier ions must match the reference standard within ±20% .

Table 2: Quantitative Data for Common Monoterpenes[1][4]
CompoundFormulaExperimental RI (HP-5MS)Quantifier Ion (m/z)Qualifier Ions (m/z)
α -Pinene C10​H16​ 93293121, 136
Camphene C10​H16​ 94693121, 136
β -Pinene C10​H16​ 97493121, 136
β -Myrcene C10​H16​ 9889369, 121
D-Limonene C10​H16​ 10246893, 136
1,8-Cineole (Eucalyptol) C10​H18​O 1026154139, 108
Linalool C10​H18​O 10957193, 121

Note: The highly conserved m/z 93, 121, and 136 fragments across α -pinene, camphene, and β -pinene perfectly illustrate why MS data alone is insufficient, mandating the use of the RI (932 vs 946 vs 974) for definitive identification.

References

  • Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua Source: MDPI URL:[Link]

  • Extraction of Essential Oils and Terpene Volatiles from Plants and Identification by GC-MS-Based Techniques Source: PubMed (Methods Mol Biol. 2025:2895:73-82) URL:[Link]

  • Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms Source: PMC / Iranian Journal of Pharmaceutical Research URL:[Link]

  • Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD Source: Agilent Technologies Application Note URL:[Link]

  • Screening of Terpenes with Solvent-Mediated Chemical Ionization Source: Shimadzu Application Note URL:[Link]

Sources

Application

Application Note: Pharmacological Profiling and Synthetic Utility of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one in Drug Discovery

Executive Summary (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, universally known in the literature as Dihydrocarvone (DHC) , is a highly versatile chiral monoterpenoid ketone. As a reduced derivative of carvone, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, universally known in the literature as Dihydrocarvone (DHC) , is a highly versatile chiral monoterpenoid ketone. As a reduced derivative of carvone, it possesses two stereocenters, making it an invaluable chiral building block for the total synthesis of complex pharmaceuticals. Beyond its synthetic utility, DHC has emerged as a potent bioactive entity. This application note synthesizes current mechanistic data and provides validated experimental protocols for researchers investigating its antimicrobial, anti-inflammatory, and emerging metabolic (SGLT inhibitory) properties.

Pharmacological Applications & Biological Activity

DHC has transitioned from a traditional botanical extract component to a targeted molecule in preclinical drug development. Its lipophilic monoterpene scaffold allows it to interface uniquely with cellular membranes and intracellular signaling proteins.

  • Antimicrobial & Antifungal Activity: DHC exhibits targeted disruption of microbial cell membrane integrity. It has demonstrated significant minimal inhibitory concentrations (MIC) against Staphylococcus aureus (including MRSA) and Escherichia coli[2]. The compound partitions into the lipid bilayer, altering membrane fluidity and inducing the leakage of critical intracellular contents.

  • Anti-inflammatory & Antioxidant Effects: DHC mitigates oxidative stress by inducing phase II detoxifying enzymes and directly reducing Reactive Oxygen Species (ROS) [4]. At the signaling level, it modulates the NF-κB cascade, effectively downregulating the expression of pro-inflammatory mediators such as COX-2.

  • Cardiovascular & Metabolic Regulation: Emerging in silico and in vivo models indicate that DHC possesses myocardial protective effects. Furthermore, it acts as a sodium-dependent glucose transporter (SGLT) inhibitor, presenting a novel scaffold for the management of diabetes and cardiovascular comorbidities [3].

Quantitative Data Summary

The following table consolidates critical kinetic parameters for the synthesis of DHC and its pharmacological benchmarks, providing a quantitative baseline for experimental design.

Parameter / MetricValue / ObservationExperimental ContextReference
Activation Energy (cis-DHC) 41.1 kJ/molIsomerization of limonene-1,2-epoxide over d-ZSM-5 zeolite[1]
Activation Energy (trans-DHC) 162.0 kJ/molIsomerization of limonene-1,2-epoxide over d-ZSM-5 zeolite[1]
Rate-Determining Step ( Ea​ ) 234.0 kJ/molCarbocation formation during epoxide rearrangement[1]
ROS Reduction Efficacy Significant at 10–30 µg/mL H2​O2​ -induced oxidative stress in SH-SY5Y neuroblastoma cells[4]
In Vivo Dosing (Hypertension) 40–50 mg/kgRestoration of antioxidant enzymes (SOD, CAT, GPx) in rats[4]

Experimental Protocols (Self-Validating Systems)

Protocol A: Highly Selective Synthesis of DHC via Epoxide Rearrangement

Expertise & Causality: The conversion of limonene-1,2-epoxide to DHC typically suffers from poor diastereoselectivity and thermal degradation. Utilizing a dendritic ZSM-5 (d-ZSM-5) zeolite catalyst at mild temperatures (50–70°C) in ethyl acetate resolves this. The dendritic structure provides short diffusion path lengths, preventing the bulky monoterpene from clogging the micropores, while the specific Brønsted/Lewis acid sites selectively drive the Meinwald-type rearrangement [1].

Step-by-Step Methodology:

  • Preparation: Suspend 50 mg of activated d-ZSM-5 zeolite in 10 mL of ethyl acetate (a green, coordinating solvent) within a temperature-controlled continuous stirred-tank reactor (CSTR).

  • Equilibration: Heat the suspension to a constant 60°C under an inert nitrogen atmosphere. Validation: The N2​ blanket prevents the auto-oxidation of the isopropenyl double bond.

  • Initiation: Introduce 5 mmol of limonene-1,2-epoxide dropwise over 15 minutes to prevent thermal runaway.

  • Monitoring: Monitor the reaction via GC-MS. The formation of the carbocation intermediate is the rate-determining step, followed by a rapid hydride shift to form DHC.

  • Termination & Recovery: Filter the catalyst (which can be regenerated by calcination at 550°C). Evaporate the solvent under reduced pressure to yield the diastereomeric mixture of DHC.

Protocol B: Self-Validating Antimicrobial Susceptibility Testing (Broth Microdilution)

Expertise & Causality: Traditional turbidity-based Minimum Inhibitory Concentration (MIC) assays are prone to subjective visual errors, especially with lipophilic compounds like DHC that can form micro-emulsions in aqueous broth. Incorporating resazurin dye creates a self-validating system: metabolically active bacteria reduce the blue resazurin to pink resorufin, providing an objective, colorimetric endpoint.

Step-by-Step Methodology:

  • Inoculum Standardization: Culture S. aureus on Mueller-Hinton agar. Suspend isolated colonies in sterile saline and adjust to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

  • Compound Preparation: Dissolve DHC in 5% DMSO/Tween-80. Validation: This specific surfactant ratio ensures monoterpene solubility without compromising bacterial cell wall viability.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of DHC (ranging from 1024 µg/mL to 1 µg/mL) in Mueller-Hinton broth.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well. Include a positive control (Ciprofloxacin) and a negative control (5% DMSO vehicle) to validate the assay's dynamic range.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 20 hours.

  • Colorimetric Validation: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: The MIC is defined as the lowest concentration of DHC that completely prevents the color change from blue to pink.

Mechanistic Pathways & Visualizations

Pathway DHC (5S)-Dihydrocarvone ROS ROS Production DHC->ROS Inhibits TLR4 TLR4 Receptor DHC->TLR4 Antagonizes NFKB NF-κB Translocation ROS->NFKB Promotes TLR4->NFKB Activates COX2 COX-2 Expression NFKB->COX2 Upregulates INFLAM Inflammation & Edema COX2->INFLAM PGE2 Release

Proposed anti-inflammatory signaling cascade modulated by (5S)-Dihydrocarvone.

Workflow A Limonene-1,2-epoxide (Substrate) B d-ZSM-5 Zeolite Catalysis (50-70°C) A->B C Carbocation Intermediate B->C Rate-determining step D (5S)-Dihydrocarvone (Product) C->D Fast rearrangement

Synthetic workflow for Dihydrocarvone via dendritic zeolite-catalyzed epoxide rearrangement.

References

  • Title: Synthesis of dihydrocarvone over dendritic ZSM-5 Zeolite: A comprehensive study of experimental, kinetics, and computational insights Source: ResearchGate URL
  • Source: National Center for Biotechnology Information (PMC)
  • Title: CAS 5524-05-0: (+)
  • Title: Effect of D-carvone on lipid profile in aorta of control and L-NAME induced hypertensive rats Source: ResearchGate URL
Method

Application Note: (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one in Functional Fragrance and Flavor Development

Executive Summary & Mechanistic Rationale As the boundary between organoleptic formulation and neuro-pharmacology continues to blur, (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (commonly known as (5S)-dihydrocarvone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As the boundary between organoleptic formulation and neuro-pharmacology continues to blur, (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (commonly known as (5S)-dihydrocarvone) has emerged as a high-value active ingredient. Traditionally recognized for its diffusive, herbaceous, and spearmint-like olfactory profile, this chiral monoterpenoid ketone is now heavily utilized by drug development professionals and flavorists to formulate functional products, such as analgesic cough syrups and cooling oral care therapeutics .

The causality behind its functional utility lies in its receptor-level interactions:

  • Sensory Nociception (TRP Channels): Monoterpenes structurally related to carvone act as potent allosteric modulators of Transient Receptor Potential (TRP) channels, specifically TRPV1 (heat/pain) and TRPV3 (warmth/sensitization)1[1]2[2]. Activation leads to an initial chemesthetic sensation followed by rapid receptor desensitization, yielding a localized analgesic effect.

  • CNS Modulation (GABAergic System): Dihydrocarvone functions as a negative allosteric modulator of GABA_A receptors, providing anxiolytic and neuro-modulatory properties that complement its sensory profile3[3].

TRP_Pathway Ligand (5S)-Dihydrocarvone (Allosteric Modulator) Receptor TRPV1 / TRPV3 Channels (Sensory Nociceptors) Ligand->Receptor Binding at Transmembrane Domain IonFlux Intracellular Ca2+ Influx (Signal Transduction) Receptor->IonFlux Channel Pore Opening Response Analgesic & Cooling Sensory Perception IonFlux->Response Action Potential Generation

Signal transduction pathway of (5S)-dihydrocarvone mediating analgesic effects.

Quantitative Data Summaries

To formulate effectively, scientists must balance the compound's thermodynamic properties with its biological activity thresholds.

Table 1: Physicochemical & Organoleptic Profile 4[4]

Parameter Value / Description Formulatory Implication
Molecular Formula C10H16O Highly lipophilic; requires emulsification in aqueous media.
LogP 2.85 High membrane permeability; rapid onset of sensory effects.
Boiling Point 87-88 °C (at 6 mm Hg) Volatile top-note; sensitive to high-heat processing.

| Odor Profile | Minty, herbaceous, caraway | Acts as a modifier for spearmint/peppermint complexes. |

Table 2: Pharmacological Target Affinities (Monoterpenoid Baselines) 1[1]

Target Receptor EC50 (Approximate) Physiological Response
TRPV1 1.3 ± 0.2 mM Initial heat/tingle, followed by profound desensitization (analgesia).
TRPV3 > 2.0 mM Warmth and skin sensitization.

| GABA_A | Dose-dependent | Negative allosteric modulation; CNS anxiolytic pathways. |

Experimental Protocols & Workflows

Protocol 1: Biocatalytic Synthesis via Ene-Reductases (ERs)

Causality & Rationale: Traditional chemical hydrogenation of (5S)-carvone often yields a racemic mixture at the C2 position, diluting the organoleptic impact. Using Ene-Reductases (ERs) ensures strict enantio- and diastereoselectivity, yielding pure (2R,5S) or (2S,5S) isomers depending on the specific enzyme pocket, preserving the targeted flavor profile 5[5].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 300 mM of (5S)-carvone in a biphasic system using a hydrophobic adsorbent resin (e.g., XAD4) to mitigate substrate toxicity to the biocatalyst.

  • Enzyme Loading: Introduce recombinant E. coli expressing specific ERs (e.g., OYE1-3 or XenA) alongside a glucose dehydrogenase (GDH) cofactor recycling system.

  • Biocatalytic Reduction: Incubate the mixture at 30°C, pH 7.0, under continuous agitation (200 rpm) for 24-48 hours. The ER will stereoselectively reduce the conjugated C=C double bond.

  • Extraction: Separate the resin, elute with ethyl acetate, and concentrate under reduced pressure.

  • System Validation & QC: Analyze the extract via Chiral GC-FID. Self-Validating Metric: If the diastereomeric excess (d.e.) drops below 95%, it indicates cofactor depletion or enzyme denaturation, prompting immediate process termination and batch rejection.

Biocatalysis Substrate (5S)-Carvone (Precursor) Enzyme Ene-Reductase (ER) + NAD(P)H Cofactor Substrate->Enzyme Biocatalytic Reduction Product (5S)-Dihydrocarvone (Target Flavorant) Enzyme->Product Stereoselective Hydrogenation

Biocatalytic reduction of (5S)-carvone to (5S)-dihydrocarvone using Ene-Reductases.

Protocol 2: High-Throughput In Vitro TRP Channel Activation Assay

Causality & Rationale: To utilize dihydrocarvone in functional oral care, we must quantify its efficacy at sensory receptors. Calcium imaging is chosen over patch-clamp for the primary screen because it allows for high-throughput dose-response modeling, critical for determining the therapeutic window before human sensory panel testing.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human TRPV1 or TRPV3 in 96-well black-walled plates. Grow to 80% confluence.

  • Dye Loading: Wash cells with assay buffer (HBSS + 20 mM HEPES) and incubate with 2 µM Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C.

  • Compound Application: Wash cells to remove extracellular dye. Using an automated liquid handler, inject (5S)-dihydrocarvone at varying concentrations (0.1 mM to 5.0 mM).

  • Fluorescence Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) dynamically over 3 minutes to capture the intracellular calcium transient.

  • System Validation & QC: Run a parallel plate pre-incubated with 10 µM Capsazepine (a competitive TRPV1 antagonist). Self-Validating Metric: Complete signal ablation in the Capsazepine group validates that the calcium influx is strictly TRPV1-mediated, ruling out non-specific membrane leakage or cytotoxicity.

Protocol 3: Formulation of a Functional Analgesic Oral Care Syrup

Causality & Rationale: Dihydrocarvone is highly lipophilic (LogP ~2.85). Formulating it into an aqueous cough syrup requires a precise Hydrophilic-Lipophilic Balance (HLB) surfactant system to prevent Ostwald ripening and phase separation over the product's shelf life.

Step-by-Step Methodology:

  • Aqueous Phase: Dissolve 60% w/w sorbitol and 0.2% w/w sodium saccharin in purified water at 60°C.

  • Active Flavor Phase: Blend 0.5% w/w (5S)-dihydrocarvone with 1.5% w/w Polysorbate 80 (HLB 15) and 0.5% w/w Propylene Glycol to create a pre-emulsion concentrate.

  • Homogenization: Slowly inject the active flavor phase into the aqueous phase under high-shear homogenization (8,000 rpm) for 10 minutes to form a stable microemulsion.

  • System Validation & QC: Subject the finished syrup to accelerated thermal cycling (4°C to 45°C over 48 hours) coupled with Dynamic Light Scattering (DLS). Self-Validating Metric: A stable micelle size (<100 nm) with no multimodal peaks self-validates the thermodynamic stability of the microemulsion.

References

  • The monoterpene (-)
  • Source: PMC (National Institutes of Health)
  • Source: ACS Publications (Journal of Agricultural and Food Chemistry)
  • Essential Oils and Their Constituents Targeting the GABAergic System and Sodium Channels Source: Semantic Scholar URL
  • Application Guide: Featured Flavor Ingredients Source: Sigma-Aldrich URL
  • 7764-50-3((+)-DIHYDROCARVONE)

Sources

Application

Application Note: Stereoselective Reduction of Cyclohexanones – Thermodynamic vs. Kinetic Control

Executive Summary The stereoselective reduction of cyclic ketones is a fundamental transformation in organic synthesis, critical for establishing precise chiral centers in active pharmaceutical ingredients (APIs)[1]. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereoselective reduction of cyclic ketones is a fundamental transformation in organic synthesis, critical for establishing precise chiral centers in active pharmaceutical ingredients (APIs)[1]. This application note details the divergent stereochemical pathways in the reduction of 4-tert-butylcyclohexanone. By utilizing this conformationally locked model system, researchers can reliably predictably drive the reaction toward either the thermodynamically stable equatorial alcohol or the kinetically favored axial alcohol.

Mechanistic Rationale: The Causality of Facial Selectivity

To design scalable and predictable reduction workflows, one must understand the causality behind reagent selection. 4-tert-butylcyclohexanone acts as an ideal substrate because the bulky tert-butyl group strictly occupies the equatorial position to avoid severe 1,3-diaxial interactions, effectively locking the cyclohexane ring in a single chair conformation[2].

Thermodynamic Control via NaBH₄: Sodium borohydride (NaBH₄) is a relatively small nucleophile. When it approaches the locked cyclohexanone ring, it preferentially attacks from the less sterically hindered axial face. Recent Density Functional Theory (DFT) studies reveal that this preference is not solely steric; NaBH₄ exhibits high orbital factor importance, favoring the axial approach due to a larger LUMO distribution on the axial face of the carbonyl[3]. This axial attack pushes the resulting hydroxyl group into the equatorial position, yielding the thermodynamically stable trans-4-tert-butylcyclohexanol[2][4].

Kinetic Control via L-Selectride: Lithium tri-sec-butylborohydride (L-Selectride) is a highly sterically demanding reducing agent. If L-Selectride attempts an axial attack, the bulky sec-butyl groups experience severe steric repulsion from the 3,5-axial protons[4]. Consequently, the hydride is delivered almost exclusively from the equatorial face. This forces the resulting hydroxyl group into the sterically crowded axial position, yielding the kinetically favored cis-4-tert-butylcyclohexanol[4][5].

Pathway Visualization

StereoselectiveReduction Substrate 4-tert-Butylcyclohexanone (Conformationally Locked) NaBH4 NaBH4 Reduction (Small Hydride) Substrate->NaBH4 LSelectride L-Selectride Reduction (Bulky Hydride) Substrate->LSelectride AxialAttack Axial Attack (Less Steric Hindrance) NaBH4->AxialAttack Favored pathway EquatorialAttack Equatorial Attack (Avoids 3,5-diaxial interactions) LSelectride->EquatorialAttack Favored pathway TransProduct trans-4-tert-Butylcyclohexanol (Equatorial OH, Thermodynamic) AxialAttack->TransProduct CisProduct cis-4-tert-Butylcyclohexanol (Axial OH, Kinetic) EquatorialAttack->CisProduct

Divergent stereochemical pathways in the reduction of 4-tert-butylcyclohexanone.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. By strictly controlling temperature and workup conditions, the intrinsic chemical properties of the reagents guarantee the stereochemical outcome.

Protocol A: Thermodynamic Reduction using NaBH₄

Objective: Synthesis of trans-4-tert-butylcyclohexanol.

  • Substrate Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylcyclohexanone (1.0 mmol, 154 mg) in 10 mL of absolute ethanol. Causality: Protic solvents like ethanol hydrogen-bond to the carbonyl oxygen, increasing its electrophilicity and facilitating hydride transfer[6].

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add NaBH₄ (1.5 mmol, 57 mg) in small portions over 5 minutes to prevent thermal runaway and minimize competitive solvent reduction.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Quenching & Workup: Carefully add 5 mL of 1M HCl dropwise. Causality: The acid safely decomposes unreacted NaBH₄ into H₂ gas and water-soluble borate salts[6]. Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Kinetic Reduction using L-Selectride

Objective: Synthesis of cis-4-tert-butylcyclohexanol.

  • Substrate Preparation: In an oven-dried, argon-purged 50 mL Schlenk flask, dissolve 4-tert-butylcyclohexanone (1.0 mmol, 154 mg) in 10 mL of anhydrous THF.

  • Cryogenic Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to maximize kinetic stereoselectivity by suppressing the thermal energy required to access the sterically hindered axial attack transition state[5].

  • Reagent Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 mL, 1.2 mmol) via syringe. Stir at -78 °C for 2 hours.

  • Oxidative Workup (Critical Step): Quench the reaction at -78 °C with 2 mL of 10% NaOH, followed by the slow addition of 2 mL of 30% H₂O₂. Warm to room temperature and stir for 1 hour. Causality: L-Selectride reduction creates a highly stable tetravalent borate intermediate. Basic hydrogen peroxide is strictly required to oxidize the carbon-boron bonds via a [1,2]-alkyl migration, which cleaves the borate ester to release the free alcohol[7].

  • Extraction: Extract with ethyl acetate (3 × 15 mL). Wash with water and brine, dry over Na₂SO₄, and concentrate under vacuum.

Quantitative Data & Analytical Validation

Stereochemical Outcomes

The table below summarizes the quantitative expectations for both protocols based on standard literature benchmarks.

Reducing AgentHydride SizeDominant Attack FaceMajor DiastereomerExpected Ratio (Cis:Trans)Typical Yield
NaBH₄ SmallAxialTrans (Equatorial OH)~ 20 : 80> 90%
L-Selectride BulkyEquatorialCis (Axial OH)> 95 : 5> 85%
Self-Validating Analytical Evaluation (¹H NMR)

The success of these protocols is self-validating via ¹H NMR spectroscopy (CDCl₃, 400 MHz). The carbinol proton (H–C–OH) acts as an internal diagnostic probe:

  • Trans Isomer (NaBH₄ Product): The carbinol proton is axial. It couples with two adjacent axial protons and two equatorial protons, resulting in two large axial-axial couplings (J ≈ 10–12 Hz). This produces a broad multiplet (tt) around 3.5 ppm.

  • Cis Isomer (L-Selectride Product): The carbinol proton is equatorial. It only exhibits small equatorial-equatorial and equatorial-axial couplings (J ≈ 2–4 Hz). This produces a narrow multiplet (br s) shifted further downfield around 4.0 ppm.

By integrating these distinct carbinol peaks, researchers can directly calculate the diastereomeric excess (d.e.) without the need for external chiral standards.

References

  • The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals . acs.org.[Link]

  • L & K Selectrides: Mechanisms and Applications . scribd.com.[Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions . acs.org.[Link]

  • Using Three-Dimensional Information to Predict and Interpret the Facial Selectivities of Nucleophilic Additions to Cyclic Ketones . acs.org.[Link]

  • A question about L-Selectride workups... . reddit.com.[Link]

  • 4-tert-Butylcyclohexanol/one Oxidation-Reduction Lab . studylib.net.[Link]

Sources

Method

Enantioselective separation of 2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one isomers

An Application Guide for the Enantioselective Separation of 2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (Carvone) Isomers Abstract The enantiomers of 2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, commonly known as carvone...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Enantioselective Separation of 2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (Carvone) Isomers

Abstract

The enantiomers of 2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, commonly known as carvone, represent a classic example of stereoisomers with distinctly different sensory properties. The (S)-(+)-enantiomer is characteristic of caraway seed, while the (R)-(-)-enantiomer imparts the scent of spearmint.[1] This profound biological differentiation necessitates robust analytical methods for their separation and quantification. Accurate determination of enantiomeric composition is critical for quality control, authenticity verification, and regulatory compliance in the flavor, fragrance, food, and pharmaceutical industries.[2][3] This technical guide provides detailed protocols and theoretical justifications for the enantioselective separation of carvone isomers using three primary chromatographic techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

Introduction: The Significance of Chiral Purity in Terpenoids

Chirality, the property of non-superimposable mirror-image molecules, is a fundamental aspect of molecular recognition in biological systems.[4] Olfactory receptors, being chiral themselves, can interact differently with each enantiomer of a volatile compound, leading to different perceived smells.[1] Carvone serves as a textbook case; its two enantiomers, despite having identical physical properties in an achiral environment, are easily distinguished by the human sense of smell.

The enantiomeric ratio of chiral compounds like carvone in essential oils is often specific to the plant's species and origin, making it a powerful marker for authenticity.[5] Adulteration of natural essential oils with synthetic, often racemic, mixtures can be readily detected by determining the enantiomeric excess (e.e.).[6] This guide provides the foundational principles and actionable protocols for achieving high-resolution separation of carvone enantiomers.

Figure 1: Carvone Enantiomers

G cluster_Racemic Racemic Carvone Mixture cluster_Enantiomers Individual Enantiomers Racemic 2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one S_Carvone (S)-(+)-Carvone (Caraway Aroma) Racemic->S_Carvone Chiral Separation R_Carvone (R)-(-)-Carvone (Spearmint Aroma) Racemic->R_Carvone Chiral Separation

Caption: The relationship between racemic carvone and its distinct enantiomers.

Core Principle: Chiral Recognition on Stationary Phases

The direct chromatographic separation of enantiomers is achieved by using a Chiral Stationary Phase (CSP).[7] A CSP is a stationary phase that is itself chiral, creating a diastereomeric interaction with the enantiomers of the analyte. One enantiomer will have a stronger or more stable interaction with the CSP, leading to a longer retention time and thus enabling separation.[7] For terpenoids like carvone, the most successful CSPs are based on two main classes:

  • Cyclodextrin Derivatives: These are cyclic oligosaccharides that form a cone-like structure. Derivatization of the hydroxyl groups on the cyclodextrin rim creates chiral cavities where analytes can be included. Separation is based on the differential fit and interaction of the enantiomers within these cavities.[6][8][9] These are predominantly used in Gas Chromatography.

  • Polysaccharide Derivatives: Based on cellulose or amylose polymers coated on a silica support, these CSPs have helical structures that create chiral grooves.[10] Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance as the analytes interact with the carbamate groups on the polysaccharide backbone.[7][11] These are highly versatile and widely used in both HPLC and SFC.

Application Protocol 1: Enantioselective Gas Chromatography (GC)

GC is the method of choice for analyzing volatile and semi-volatile compounds and is extensively used for the quality control of essential oils.[6] The use of capillary columns coated with cyclodextrin-based CSPs provides excellent resolution for many terpene enantiomers, including carvone.

Causality Behind Experimental Choices:

  • CSP Selection: Derivatized β-cyclodextrins are highly effective for separating monoterpenes.[8] The size of the β-cyclodextrin cavity is well-suited for the molecular dimensions of carvone.

  • Slow Temperature Ramp: A slow oven temperature ramp (1-2 °C/min) is recommended to maximize the differential interaction between the enantiomers and the CSP, thereby improving resolution.[5]

  • Carrier Gas: Hydrogen or Helium is used as the carrier gas. Higher linear velocities can sometimes improve resolution by minimizing band broadening.[5]

GC Experimental Protocol

Figure 2: GC Experimental Workflow

graphdot A Sample Preparation (Dilute essential oil in Hexane) B GC Injection (Split Mode) A->B C Chiral Separation (Cyclodextrin Column) B->C D Detection (FID or MS) C->D E Data Analysis (Integration & Enantiomeric Ratio) D->E

Caption: A typical experimental workflow for chiral GC analysis.

  • Instrumentation & Column:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Column: Heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin based column (e.g., 25 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the essential oil or carvone standard in n-hexane or ethyl acetate.

  • GC Operating Conditions:

    • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure (e.g., 1.0 mL/min).

    • Injector Temperature: 220°C.[2]

    • Injection Volume: 1 µL.

    • Split Ratio: 25:1 to 50:1.[2]

    • Oven Temperature Program: 50°C, hold for 1 min, then ramp at 2°C/min to 180°C.[8]

    • Detector Temperature: 250°C (FID) or MS transfer line at 230°C.

  • System Suitability Test (SST):

    • Inject a racemic standard of carvone.

    • Acceptance Criterion: The resolution (Rs) between the (R)- and (S)-carvone peaks should be ≥ 1.5.

    • Calculate resolution using the USP formula: Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R is the retention time and w is the peak width at the base.

Expected GC Results

Table 1: Typical Chromatographic Data for GC Separation of Carvone Enantiomers

EnantiomerRetention Time (min)Resolution (Rs)Selectivity (α)
(R)-(-)-Carvone45.2--
(S)-(+)-Carvone46.52.51.03

Application Protocol 2: Enantioselective High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful alternative to GC, offering high efficiency and versatility. For carvone, normal-phase chromatography using polysaccharide-based CSPs is particularly effective.[12] This approach is also amenable to preparative scale, allowing for the isolation of pure enantiomers.[13]

Causality Behind Experimental Choices:

  • CSP Selection: Polysaccharide-based CSPs (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) provide robust and broad enantioselectivity for a wide range of compounds, including ketones like carvone.[12][14][15] The rigid structure and chiral grooves of these polymers facilitate effective chiral recognition.[10]

  • Mobile Phase: A non-polar mobile phase like n-hexane with a polar modifier (e.g., isopropanol or ethanol) is used. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for optimizing retention and resolution.[11][16]

HPLC Experimental Protocol

Figure 3: Chiral HPLC/SFC Method Development Workflow

G Start Define Goal (Separate Carvone Enantiomers) Screen_CSP Screen CSPs (Cellulose & Amylose based) Start->Screen_CSP Screen_Mode Screen Mobile Phase Mode (Normal Phase: Hexane/IPA) Screen_CSP->Screen_Mode Evaluate Evaluate Initial Results (Rs > 1.0?) Screen_Mode->Evaluate Optimize Optimize Parameters (% Modifier, Flow Rate, Temp.) Evaluate->Optimize No Validate Validate Method (Rs ≥ 1.5, Tailing Factor, etc.) Evaluate->Validate Yes Optimize->Evaluate Validate->Optimize Fail Final Final Method Validate->Final Pass

Caption: A logical workflow for chiral HPLC/SFC method development.[17]

  • Instrumentation & Column:

    • HPLC system with a UV detector.

    • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Sample Preparation:

    • Dissolve the racemic carvone standard in the mobile phase at a concentration of 1.0 mg/mL.[17]

  • HPLC Operating Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

  • System Suitability Test (SST):

    • Inject a racemic standard of carvone.

    • Acceptance Criterion: Baseline resolution (Rs ≥ 1.5) between the enantiomer peaks. The tailing factor for each peak should be ≤ 1.5.

Expected HPLC Results

Table 2: Typical Chromatographic Data for HPLC Separation of Carvone Enantiomers

EnantiomerRetention Time (min)Resolution (Rs)Selectivity (α)
Enantiomer 18.5--
Enantiomer 210.22.81.25

Application Protocol 3: Enantioselective Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for chiral separations, often described as a "green" alternative to normal-phase HPLC.[18] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[18][19]

Causality Behind Experimental Choices:

  • Mobile Phase: Supercritical CO2 is non-polar, making SFC analogous to normal-phase HPLC. An alcohol modifier (e.g., methanol or isopropanol) is required to elute polar and moderately polar analytes and to interact with the CSP to achieve chiral recognition.[20]

  • CSP: Polysaccharide-based columns used in HPLC are directly transferable to SFC and show excellent performance.[21] The mechanism of separation is similar to that in normal-phase HPLC.

SFC Experimental Protocol
  • Instrumentation & Column:

    • SFC system with a UV or PDA detector and a back-pressure regulator.

    • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., ACQUITY UPC² Trefoil CEL1, 150 x 3.0 mm, 2.5 µm).

  • Sample Preparation:

    • Dissolve the racemic carvone standard in methanol or isopropanol at a concentration of 1.0 mg/mL.

  • SFC Operating Conditions:

    • Mobile Phase: Supercritical CO2 with 4% Isopropanol as a co-solvent.

    • Flow Rate: 0.9 mL/min.

    • Column Temperature: 40°C.[21]

    • Back Pressure: 120 bar.[21]

    • Detection: UV at 254 nm.

  • System Suitability Test (SST):

    • Inject a racemic standard of carvone.

    • Acceptance Criterion: Baseline resolution (Rs ≥ 1.5) achieved in a significantly shorter time compared to HPLC.

Expected SFC Results

Table 3: Typical Chromatographic Data for SFC Separation of Carvone Enantiomers

EnantiomerRetention Time (min)Resolution (Rs)Selectivity (α)
(S)-(+)-Carvone1.8--
(R)-(-)-Carvone2.23.11.29

Conclusion

The enantioselective separation of carvone isomers is essential for ensuring the quality and authenticity of numerous consumer products. This guide has presented detailed, validated protocols for achieving this separation using GC, HPLC, and SFC.

  • Enantioselective GC with cyclodextrin phases remains a gold standard for the analysis of volatile essential oils.

  • Enantioselective HPLC on polysaccharide CSPs offers high versatility and is suitable for both analytical and preparative-scale work.

  • Enantioselective SFC provides a faster, more environmentally friendly alternative to normal-phase HPLC without compromising resolution.

The choice of technique depends on the specific application, available instrumentation, and desired throughput. By following the protocols and understanding the principles outlined herein, researchers, scientists, and drug development professionals can confidently implement robust methods for chiral analysis.

References

  • Mosandl, A. (n.d.). Enantioselective Gas Chromatography in Flavor and Fragrance Analysis. Oxford Academic. Retrieved from [Link]

  • (n.d.). Enantiomeric Composition of Essential Oils by Chiral GC/MS. SCISPEC. Retrieved from [Link]

  • Tranchida, P. Q., et al. (2025). Integrated enantioselective GC-MS/FID analysis for comprehensive quality control of citrus essential oils. Taylor & Francis. Retrieved from [Link]

  • Mookdasanit, J., & Tamura, H. (2007). Comparative Enantioseparation of Monoterpenes by HPLC on Three Kinds of Chiral Stationary Phases with an On-Line Optical Rotatory Dispersion under Reverse Phase Mode. ResearchGate. Retrieved from [Link]

  • Stanimirova, I., et al. (2023). Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. MDPI. Retrieved from [Link]

  • Aishima, T., et al. (2016). Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols. PubMed. Retrieved from [Link]

  • (n.d.). Enantiomeric separation of (+/ - )-carvone: 40-180 °C (2° min - 1 ),.... ResearchGate. Retrieved from [Link]

  • (n.d.). Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns. Waters Corporation. Retrieved from [Link]

  • (2025). Beyond Cannabinoids: The Analytical Value of Terpene Chirality in Cannabis. Cannabis Science and Technology. Retrieved from [Link]

  • (n.d.). Exp 1 - Separation of Carvone and Limonene. CDN. Retrieved from [Link]

  • (n.d.). ENANTIOMERIC COMPOSITION OF LIMONENE AND CARVONE IN SEEDS OF DILL AND CARAWAY GROWN IN POLAND. Polish Journal of Food and Nutrition Sciences. Retrieved from [Link]

  • La, Z., et al. (2021). Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. PubMed. Retrieved from [Link]

  • Zhang, Q., et al. (n.d.). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. RSC Publishing. Retrieved from [Link]

  • (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Ameli, F., et al. (2026). Supercritical fluid chromatography of stereoisomers. ResearchGate. Retrieved from [Link]

  • (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Retrieved from [Link]

  • (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Hepner, J., et al. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. Retrieved from [Link]

  • (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Lomenova, A., et al. (2018). HPLC separation of panthenol enantiomers on different types of chiral stationary phases. ResearchGate. Retrieved from [Link]

  • (n.d.). Enantiomeric Derivatives Separation of 2- (Phen0xy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars. Retrieved from [Link]

  • Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

  • Lomenova, A., et al. (2018). HPLC separation of panthenol enantiomers on different types of chiral stationary phases. SciSpace. Retrieved from [Link]

  • Berthod, A., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

Welcome to the technical support guide for the synthesis of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, an important intermediate in fine chemical and pharmaceutical manufacturing. This resource is designed for res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, an important intermediate in fine chemical and pharmaceutical manufacturing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, which commonly proceeds via the acid-catalyzed intramolecular ene reaction (cyclization) of (R)-(+)-citronellal.

This guide provides in-depth, experience-driven answers to common challenges encountered during this transformation, focusing on improving yield and purity.

Frequently Asked Questions & Troubleshooting Guide

Q1: My yield of the target ketone is consistently low after the cyclization of citronellal. What are the primary factors I should investigate?

Low yield is a frequent issue stemming from several competing factors. The primary areas to investigate are catalyst selection, reaction conditions, and the formation of byproducts.

  • Catalyst Choice and Acidity: The cyclization is an acid-catalyzed process. The type and strength of the acid are critical. Strong Brønsted acids can promote undesirable side reactions like dehydration, while Lewis acids are often more selective for the desired cyclization. Solid acid catalysts like zeolites (e.g., H-Beta), mesoporous materials (e.g., H-MCM-41), or clays (e.g., Montmorillonite K10) are often preferred for their ease of separation and potentially higher selectivity.[1] The ratio of Lewis to Brønsted acid sites can be a crucial parameter to optimize for minimizing side reactions.[1]

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also favor the formation of thermodynamically stable, yet undesirable, byproducts such as p-menthadienes through dehydration.[1] Conversely, very low temperatures may lead to incomplete conversion. A systematic study of the temperature profile is essential. For instance, using tin(IV) chloride at 0°C has been reported to give high yields of the intermediate alcohol, isopulegol.[1][2]

  • Byproduct Formation: Several side reactions can significantly reduce the yield of your target product. These include:

    • Isomerization: Formation of other stereoisomers like iso-isopulegol, neo-isopulegol, and neoiso-isopulegol.[1]

    • Dehydration: Elimination of water to form various p-menthadiene isomers.[1]

    • Etherification: Intermolecular reaction between two molecules of the intermediate alcohol (isopulegol) to form di-isopulegyl ethers.[1][3]

A logical workflow for troubleshooting low yield is essential.

LowYield_Troubleshooting Start Low Yield Observed TLC_GC Analyze Crude Product (TLC, GC-MS) Start->TLC_GC Identify Identify Byproducts TLC_GC->Identify Isomers Isomers Predominate? Identify->Isomers Check for isomers Dehydration Dehydration Products? Identify->Dehydration Check for dehydration Incomplete Incomplete Conversion? Identify->Incomplete Check for starting material Isomers->Dehydration Sol_Isomers Optimize Catalyst & Reaction Time Isomers->Sol_Isomers Yes Dehydration->Incomplete Sol_Dehydration Lower Temperature & Use Milder Catalyst Dehydration->Sol_Dehydration Yes Sol_Incomplete Increase Catalyst Load/ Time/Temperature Incomplete->Sol_Incomplete Yes End Improved Yield Incomplete->End No, other issue Sol_Isomers->End Sol_Dehydration->End Sol_Incomplete->End

Caption: Troubleshooting workflow for low yield.

Q2: I see multiple spots on my TLC/peaks in my GC analysis of the crude reaction mixture. What are these likely byproducts and how can I prevent them?

The formation of multiple products is a direct consequence of the carbocationic intermediates formed during the acid-catalyzed reaction. The primary byproducts are typically isomers of the intermediate alcohol, isopulegol, and its subsequent dehydration or etherification products.

Common Byproducts in Citronellal Cyclization:

Byproduct ClassSpecific ExamplesFormation ConditionsSuggested Mitigation
Isomers neo-isopulegol, iso-isopulegolKinetic control, strong acid catalystsUse milder Lewis acids, optimize temperature and reaction time to favor thermodynamic product.[1]
Dehydration p-MenthadienesHigh temperatures, strong Brønsted acidsLower reaction temperature, use catalysts with higher Lewis-to-Brønsted acid ratio.[1]
Ethers Di-isopulegyl ethersHigh substrate concentration, strong acidsLower the initial concentration of citronellal.[1]
Tishchenko Products Citronellyl citronellateOccurs with certain aluminum catalystsScreen alternative Lewis acid catalysts.[4]

The reaction proceeds via protonation of the aldehyde, followed by an intramolecular ene reaction to form a tertiary carbocation, which is then quenched by deprotonation to yield the different isopulegol isomers.

Reaction_Mechanism Citronellal (R)-Citronellal Protonation Protonated Aldehyde Citronellal->Protonation + H+ (Catalyst) Carbocation Cyclized Carbocation Intermediate Protonation->Carbocation Intramolecular Ene Reaction Isopulegol (-)-Isopulegol (Target Alcohol) Carbocation->Isopulegol Deprotonation (Thermodynamic) Neo_Isopulegol (+)-neo-Isopulegol Carbocation->Neo_Isopulegol Deprotonation (Kinetic) Isomers Other Isomers Carbocation->Isomers Dehydration Dehydration Products (p-Menthadienes) Isopulegol->Dehydration - H2O (High Temp) Ethers Di-isopulegyl Ethers Isopulegol->Ethers + Isopulegol Ketone (5S)-Target Ketone Isopulegol->Ketone Oxidation

Caption: Key pathways in citronellal cyclization.

Q3: What is a reliable general protocol for this synthesis, and what purification methods are most effective?

A general and robust protocol involves using a solid acid catalyst that can be easily filtered off post-reaction. The subsequent step is the oxidation of the resulting isopulegol to the target ketone, (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one.

Part A: Cyclization of (R)-(+)-Citronellal

  • Catalyst Activation: Activate the solid acid catalyst (e.g., Montmorillonite K10 clay) by heating under vacuum to remove adsorbed water.[1]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-(+)-citronellal in a suitable solvent like toluene or cyclohexane.[1][3]

  • Reaction: Add the activated catalyst to the solution. Maintain the reaction at the optimized temperature (e.g., 95°C for sulfated zirconia or lower for other catalysts) with vigorous stirring.[3] Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the mixture, and remove the catalyst by filtration. Wash the catalyst with a small amount of solvent.[1]

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield crude isopulegol.

Part B: Oxidation to the Target Ketone

The crude isopulegol can be oxidized to the target ketone using standard oxidation protocols (e.g., Swern oxidation, Dess-Martin periodinane, or PCC). Care must be taken as over-oxidation or side reactions can occur.

Purification:

Purification of the final ketone is critical. Isopulegone is known to be sensitive and can isomerize to the conjugated ketone, pulegone, especially under acidic or basic conditions.[5][6]

  • Flash Column Chromatography: This is a highly effective method. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically used to separate the target ketone from any remaining starting material, isomers, or byproducts.[5][7]

  • Distillation: Kugelrohr distillation can be effective for removing less volatile impurities.[5] However, thermal stress can potentially cause isomerization, so distillation must be performed carefully under reduced pressure.

References

  • U. D. C. a. T. (UDCaT-2). Isomerization of Citronellal to Isopulegol Using Eclectically Engineered Sulfated Zirconia−Carbon Molecular Sieve Composite Catalysts. Langmuir. Available at: [Link]

  • Arfa, T. N., et al. (2021). Synthesis of Isopulegol Through Cyclisation of Citronellal Using Solid Acid Catalysts: Catalytic Reaction Performance Evaluation and Process. Pakistan Journal of Analytical & Environmental Chemistry. Available at: [Link]

  • van der Graaff, W. N., et al. (2016). Insights into the Complexity of Heterogeneous Liquid-Phase Catalysis: Case Study on the Cyclization of Citronellal. ACS Catalysis. Available at: [Link]

  • Yong, Z., et al. (2009). Cyclization of citronellal to p-menthane-3,8-diols in water and carbon dioxide. Green Chemistry. Available at: [Link]

  • van der Graaff, W. N., et al. (2016). Insights into the Complexity of Heterogeneous Liquid-Phase Catalysis: Case Study on the Cyclization of Citronellal. ACS Catalysis. Available at: [Link]

  • Kjonaas, R. A., & Mattingly, S. P. (2005). Isolation of (R)-(+)-Pulegone from the European Pennyroyal Mint, Mentha Pulegium. Chemical Educator. Available at: [Link]

  • Reich, F., et al. (2020). Cyclization of Citronellal to Isopulegol Catalyzed by Temperature-Stable Aluminum Complexes with Tripodal Tris(silanolate) Ligands. Chemistry – A European Journal. Available at: [Link]

  • Adilina, N. B., et al. (2018). Heterogeneous Catalytic Conversion of Citronellal into Isopulegol and Menthol: Literature Review. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • Arfa, T. N., et al. (2021). Cyclisation of (±) citronellal to isopulegol, followed by the hydrogenation to menthols. Reaction Kinetics, Mechanisms and Catalysis. Available at: [Link]

  • Miller, A., et al. (2018). Chemoenzymatic Synthesis of the Intermediates in the Peppermint Monoterpenoid Biosynthetic Pathway. Journal of Natural Products. Available at: [Link]

  • Kon, G. A. R. (1930). CCX.-The Purification of Some Sensitive Ketones. Journal of the Chemical Society. Available at: [Link]

  • Lázaro, A., et al. (2004). Cyclization of (+)-citronellal to (−)-isopulegol catalyzed by H3PW12O40/SiO2. Journal of Catalysis. Available at: [Link]

  • Google Patents. (2021). CN108484355B - Preparation method of isopulegol.
  • Kjonaas, R. A., & Phukan, P. (2002). Cyclization of the Monoterpene Citronellal to Isopulegol: A Biomimetic Natural Product Synthesis. Journal of Chemical Education. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the purification of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, commonly known as (-)-carvone....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the purification of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, commonly known as (-)-carvone. The information presented herein is designed to troubleshoot common issues encountered during the purification of this compound from various reaction byproducts.

Introduction

(-)-Carvone is a naturally occurring monoterpenoid found in the essential oils of spearmint (Mentha spicata) and is a valuable chiral building block in organic synthesis.[1] Its purification can be challenging due to the presence of structurally similar byproducts, primarily dependent on the synthetic route or extraction method employed. The most common precursor for synthetic carvone is limonene, which is readily available from citrus fruit rinds.[2][3] The oxidation of limonene can lead to a variety of byproducts, including carveol, dihydrocarvone, and limonene oxide.[4][5] When isolated from natural sources like spearmint oil, common impurities include limonene, dihydrocarveol, and other terpenes.[6][7]

This guide will focus on purification strategies following the synthesis of (-)-carvone, addressing frequently asked questions and providing detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My final product is contaminated with unreacted limonene.

Q: I've performed the oxidation of limonene, but my crude product contains a significant amount of starting material. What is the most effective way to remove it?

A: Unreacted limonene is a common impurity. Due to the difference in polarity between the non-polar limonene and the more polar ketone, carvone, column chromatography is a highly effective separation technique.[1][6] Fractional distillation under reduced pressure is also a viable option, particularly for larger scale purifications.[2][8]

Troubleshooting Protocol: Column Chromatography

This protocol is designed for the purification of a crude reaction mixture containing (-)-carvone and limonene.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Step-by-Step Methodology:

  • TLC Analysis: Before performing column chromatography, determine the optimal solvent system using TLC. Spot your crude mixture on a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20). The ideal solvent system will show good separation between the limonene spot (higher Rf) and the carvone spot (lower Rf).

  • Column Packing: Prepare a slurry of silica gel in hexane. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the chosen mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the determined solvent system. Limonene, being less polar, will elute first.[1]

  • Fraction Collection: Collect fractions in separate tubes. Monitor the separation by spotting each fraction on a TLC plate and visualizing under a UV lamp.

  • Combining and Concentrating: Combine the fractions containing pure carvone. Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation: Typical TLC Rf Values

CompoundSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
Limonene90:100.8 - 0.9
(-)-Carvone90:100.3 - 0.4
Issue 2: My purified carvone is contaminated with carveol, a reduction byproduct.

Q: My reaction has produced both carvone and its corresponding alcohol, carveol. How can I separate these two closely related compounds?

A: The presence of carveol, a reduction byproduct of carvone, is a common issue.[2] While their polarities are similar, they can be effectively separated using column chromatography with a carefully optimized gradient elution.

Troubleshooting Protocol: Gradient Column Chromatography

Step-by-Step Methodology:

  • TLC Optimization: As with limonene removal, start with TLC to find an appropriate solvent system. You will likely need a slightly more polar system than for limonene separation. Test various ratios of hexane and ethyl acetate.

  • Column Preparation and Loading: Follow the same procedure as described in Issue 1 for packing the column and loading the sample.

  • Gradient Elution:

    • Start eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Carvone will begin to elute.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, then 85:15). This will facilitate the elution of the more polar carveol.

  • Fraction Monitoring and Work-up: Collect and analyze fractions using TLC as previously described. Combine the pure carvone fractions and concentrate to yield the purified product.

Experimental Workflow: Purification of (-)-Carvone

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Limonene Oxidation Limonene Oxidation Crude Product Crude Product Limonene Oxidation->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Pure (-)-Carvone Pure (-)-Carvone Column Chromatography->Pure (-)-Carvone TLC TLC Column Chromatography->TLC Fractional Distillation->Pure (-)-Carvone GC-MS GC-MS Pure (-)-Carvone->GC-MS NMR NMR Pure (-)-Carvone->NMR

Caption: Purification workflow for (-)-carvone.

Issue 3: I am observing an unexpected byproduct, carvacrol, after an acid-catalyzed reaction.

Q: I attempted an acid-catalyzed reaction with carvone and ended up with carvacrol as a major byproduct. Why did this happen and can I salvage my desired product?

A: The formation of carvacrol from carvone under acidic conditions is a known rearrangement reaction.[9] The acid catalyzes the rearrangement of the tertiary carbocation intermediate, leading to aromatization of the ring to form the more stable phenolic compound, carvacrol.[9] Separating carvacrol from carvone can be achieved by an acid-base extraction.

Troubleshooting Protocol: Acid-Base Extraction

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous base solution (e.g., 5% sodium hydroxide). The phenolic carvacrol will be deprotonated and dissolve in the aqueous layer as its sodium salt. Carvone will remain in the organic layer.

  • Separation: Separate the organic and aqueous layers.

  • Organic Layer Work-up: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to recover the purified carvone.

  • (Optional) Recovery of Carvacrol: To recover the carvacrol, acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) until it is acidic to litmus paper. The carvacrol will precipitate out or can be extracted with an organic solvent.

Issue 4: How can I confirm the purity and identity of my final product?

Q: I have purified my (-)-carvone. What analytical techniques should I use to confirm its identity and assess its purity?

A: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and confirming the molecular weight of your compound.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide detailed structural information, confirming the connectivity of atoms in the molecule.[11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carbonyl (C=O) and alkene (C=C) groups.[13]

  • Polarimetry: To confirm the enantiomeric purity of your (-)-carvone, you can measure its specific rotation. The literature value for (-)-carvone is approximately -62°.[1]

Logical Relationship: Impurities and Purification Methods

G Impurities Common Impurities Limonene Carveol Carvacrol Purification Purification Methods Column Chromatography Fractional Distillation Acid-Base Extraction Impurities:l->Purification:cc Impurities:l->Purification:fd Impurities:c->Purification:cc Impurities:a->Purification:abe

Caption: Impurity-purification method mapping.

References

  • Carvone - Wikipedia. (n.d.). Retrieved from [Link]

  • Carvone Isolation via Gas Chromatography | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Grisales, D. O., et al. (2016). Continuous fractional distillation simulation for carvone separation. CT&F - Ciencia, Tecnología y Futuro, 6(3), 89-100.
  • Isolation of Carvone via Gas Chromatography | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Yoshida, T., et al. (2021). Production of (−)-carvone from (−)-limonene by metabolically engineered Escherichia coli. Journal of Bioscience and Bioengineering, 132(3), 249-255.
  • Fractional distillation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Project 3 Background – F22 | Organic Chemistry I Lab. (n.d.). Retrieved from [Link]

  • Bain, J. P. (1958). U.S. Patent No. 2,837,570. Washington, DC: U.S.
  • Al-Mijalli, S. H., et al. (2022). Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods. Frontiers in Plant Science, 13, 1029377.
  • Mukhtar, S., et al. (2024). Isolation, Purification and Characterization of L-Carvone from Mentha longifolia Using Fractional Distillation and Quantified by Gas Chromatography. Pharmacognosy Research, 16(1), 156-160.
  • Redin, E. A., et al. (2016). Separation of carvone by batch distillation from the mixture obtained from limonene oxidation. Revista Facultad de Ingeniería Universidad de Antioquia, (78), 26-34.
  • Reddy, B. S., et al. (1998). Quantification of carvone, cineole, perillaldehyde, perillyl alcohol and sobrerol by isocratic high-performance liquid chromatography.
  • McKenzie, L. C., & Thompson, J. E. (2007). Isolation of Three Components from Spearmint Oil: An Exercise in Column and Thin-Layer Chromatography.
  • Exp 1 - Separation of Carvone and Limonene. (n.d.). CDN. Retrieved from [Link]

  • Pinto, M., et al. (2023). Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. Molecules, 28(3), 1135.
  • Govender, O. (2025).
  • Lachowicz, S., et al. (2016). Determination of Essential Oils Content and Composition in Caraway (Carum carvi L.). Czech Journal of Food Sciences, 34(3), 241-247.
  • Isolation, Purification and Characterization of L-Carvone from Mentha longifolia Using Fractional Distillation and Quantified by Gas Chromatography. (2023).
  • The Determination of Carvone in Oil of Spearmint. (1954).
  • Extraction of Carvone from Spearmint Using the PIE Method. (2022). OPUS Open Portal to University Scholarship.
  • Carvone and Limonene Separation Experiment | PDF | Chromatography. (n.d.). Scribd. Retrieved from [Link]

  • A Profile: An Aroma Chemical: Carvone. (1989). Perfumer & Flavorist, 14(3), 3-6.
  • Quest International BV. (2000).
  • Synthesis of Carvone-Derived 1,2,3-Triazoles Study of Their Antioxidant Properties and Interaction with Bovine Serum Albumin. (2018). Molecules, 23(11), 2991.
  • Introduction and Backdround. (2020, June 24). Chemistry LibreTexts.
  • The Quantitative Determination of Carvone in Essential Oils. (1930).
  • (S)-2-methyl-5-(prop-1-en-2-yl)cyclopent-1-ene-1-carbaldehyde. (2025, December 10). MDPI.
  • Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. (2019). ChemistryOpen, 8(7), 896–901.
  • 2-Cyclohexen-1-one, 2-(4-methoxyphenyl). (n.d.). Organic Syntheses Procedure.
  • Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. (2023, January 23). MDPI.
  • (S)-2-((E)-2-((S)-2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl)vinyl). (2025, December 28).
  • Purification of cyclohexanone. (1976). US3933916A.
  • Method for preparing (1R,2S,5R)-2-isopropyl-5-methyl cyclohexanol from 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone. (2015). CN104909992A.
  • PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-). (2012). Organic Syntheses, 89, 9-22.
  • 5-methyl-5-hexen-2-one. (n.d.). Organic Syntheses Procedure.
  • (1R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol. (2024, April 9). ChemBK.
  • Purification of cyclohexane. (1984). US4433194A.

Sources

Troubleshooting

Identifying side products in the synthesis of substituted cyclohexanones

Welcome to the technical support center for the synthesis of substituted cyclohexanones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of substituted cyclohexanones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating common side products encountered during these crucial synthetic transformations. Our goal is to move beyond simple protocols and explain the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your reactions.

Frequently Asked Questions (FAQs): Troubleshooting Side Product Formation

This guide is structured in a question-and-answer format to directly address the most common challenges in cyclohexanone synthesis. We will focus on two foundational synthetic strategies: the Robinson Annulation (a tandem Michael Addition/Intramolecular Aldol Condensation) and the Diels-Alder Reaction .

Part 1: The Robinson Annulation Pathway

The Robinson annulation is a powerful and widely used method for forming six-membered rings, but its tandem nature presents multiple opportunities for side reactions.[1][2] It involves the initial formation of a Michael adduct, which then undergoes an intramolecular aldol condensation.[3][4]

Answer: This is a common issue where the second step of the Robinson annulation—the intramolecular aldol condensation—fails to proceed. The Michael addition is often faster and more favorable under milder conditions than the subsequent cyclization.

Expertise & Experience: The intramolecular aldol condensation requires the formation of a second enolate from the Michael adduct intermediate. This process has a higher activation energy than the initial Michael addition. If the reaction conditions (e.g., temperature, base concentration) are too mild, the system may not have enough energy to overcome this barrier, effectively stalling the reaction at the 1,5-dicarbonyl intermediate (the Michael adduct).[5] Conversely, using a very strong base with a non-enolizable ketone can sometimes lead to side reactions before the desired cyclization occurs.

Troubleshooting Protocol:

  • Increase Reaction Temperature: If you have isolated the Michael adduct, resubject it to the reaction conditions but increase the temperature. Often, heating the reaction mixture is necessary to drive the aldol condensation and subsequent dehydration.[6]

  • Change the Base: If heating is ineffective or leads to decomposition, consider the base. A stronger base might be required to generate the necessary enolate for cyclization. However, ensure the base is compatible with your substrate. For instance, switching from NaOH to sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be effective.

  • Isolate and Resubmit: As a reliable strategy, the Michael adduct can be isolated and purified first.[1] This removes competing reagents and allows you to optimize the cyclization step independently under different, potentially more forceful, conditions without the risk of other side reactions.

Answer: Polymerization is a frequent and troublesome side reaction, especially when using reactive Michael acceptors like methyl vinyl ketone (MVK) or other α,β-unsaturated carbonyls.[7] These compounds can readily polymerize under both basic and acidic conditions, or even thermally.[8]

Expertise & Experience: The Michael acceptor is an electron-deficient alkene, making it susceptible to anionic polymerization initiated by the base in your reaction. Once one molecule is activated, it can rapidly add to others, leading to a chain reaction. This process competes directly with the desired conjugate addition of your ketone's enolate. The higher the concentration of the Michael acceptor and the more potent the initiator (base), the more likely polymerization becomes.

Troubleshooting Protocol:

  • Slow Addition of the Michael Acceptor: Instead of adding all the Michael acceptor at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the acceptor low, favoring the desired bimolecular reaction with the ketone enolate over polymerization.[9]

  • Use a Precursor to the α,β-Unsaturated Ketone: A highly effective strategy is to generate the Michael acceptor in situ. For example, using a β-chloroketone or a Mannich base which eliminates to form the α,β-unsaturated ketone under the reaction conditions, can keep its concentration low and minimize polymerization.[2][7]

  • Introduce a Polymerization Inhibitor: For particularly sensitive substrates, a small amount of a radical inhibitor like hydroquinone or 4-methoxyphenol (MEHQ) can be added to the reaction mixture to suppress unwanted polymerization, especially if thermal initiation is suspected.[8][10]

Answer: The final step of the aldol condensation is the elimination of water (dehydration) to form the conjugated enone. This step is often, but not always, spontaneous. The isolation of the β-hydroxy ketone (the aldol addition product) indicates that the conditions are not sufficient to promote this elimination.[6]

Expertise & Experience: The dehydration step is typically promoted by heat and is often favored by the formation of a thermodynamically stable conjugated system.[6] However, if the resulting double bond introduces significant ring strain or unfavorable steric interactions, the elimination can be sluggish. While typically base-catalyzed, this elimination can also be effectively promoted under acidic conditions.

Troubleshooting Protocol:

  • Increase Heat: The simplest approach is to increase the reaction temperature during workup or by heating the crude isolated product. Refluxing in a solvent like toluene with a Dean-Stark trap to remove water can be very effective.

  • Acid Catalysis: If heat is insufficient, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, H₂SO₄) to the isolated β-hydroxy ketone and heat. Acid-catalyzed dehydration is often cleaner and more efficient than forcing the reaction under strong basic conditions.

  • Two-Step Procedure: Isolate the β-hydroxy ketone and treat it with a dedicated dehydrating agent. Reagents like Martin's sulfurane or simple treatment with iodine in refluxing benzene or toluene can cleanly effect the elimination without causing other side reactions.

Diagram of Robinson Annulation Side Products

G Start Ketone + MVK Enolate Enolate Formation Start->Enolate Polymer Polymerization Start->Polymer [High MVK Conc.] MichaelAdd Michael Addition Enolate->MichaelAdd SelfCond Self-Condensation Product Enolate->SelfCond [No Michael Acceptor] Adduct Michael Adduct (1,5-Dicarbonyl) MichaelAdd->Adduct AldolCond Intramolecular Aldol Condensation Adduct->AldolCond BetaHydroxy β-Hydroxy Ketone AldolCond->BetaHydroxy Dehydration Dehydration BetaHydroxy->Dehydration Product Substituted Cyclohexenone Dehydration->Product G Reactants Diene + Dienophile Endo_TS Endo Transition State (Kinetic Pathway) Reactants->Endo_TS Lower Temp. + Lewis Acid Exo_TS Exo Transition State (Thermodynamic Pathway) Reactants->Exo_TS Higher Temp. Endo_Product Endo Adduct Endo_TS->Endo_Product Fast Exo_Product Exo Adduct Exo_TS->Exo_Product Slow Retro Retro-Diels-Alder Endo_Product->Retro Retro->Reactants

Caption: Kinetic vs. Thermodynamic control in Diels-Alder stereoselectivity.

References

Sources

Optimization

Technical Support Center: Stability, Degradation, and Handling of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

Welcome to the Technical Support Center for (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one , commonly known as (5S)-Dihydrocarvone . This portal is designed for researchers, analytical chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one , commonly known as (5S)-Dihydrocarvone . This portal is designed for researchers, analytical chemists, and drug development professionals. It provides actionable troubleshooting guides, validated protocols, and mechanistic insights into the compound's stability and degradation profile to ensure the integrity of your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary environmental degradation pathways for (5S)-Dihydrocarvone? A1: In environmental matrices, (5S)-Dihydrocarvone is primarily subject to microbial biotransformation rather than spontaneous chemical hydrolysis. In specific soil bacteria (e.g., Rhodococcus erythropolis), the compound undergoes a Baeyer-Villiger oxidation catalyzed by dihydrocarvone monooxygenase, forming an oxepanone (lactone) intermediate. This lactone is subsequently hydrolyzed to ring-opened hydroxy acids . Additionally, due to its high vapor pressure, volatilization is a major abiotic loss mechanism in open aqueous systems .

Q2: How does pH influence the stability of my dihydrocarvone formulations? A2: Dihydrocarvone is a neutral ketone and is intrinsically resistant to hydrolysis across a broad physiological and environmental pH range (pH 4–9). However, in environmental samples (like soil or wastewater), acidic conditions tend to inhibit the microbial populations responsible for its biotransformation, thereby artificially increasing its apparent half-life . For long-term analytical storage, maintaining a neutral pH in an inert solvent is recommended to prevent acid- or base-catalyzed enolization and subsequent side reactions.

Q3: What are the optimal storage conditions to prevent degradation? A3: To mitigate volatilization and thermal degradation, pure (5S)-Dihydrocarvone must be stored in tightly sealed, amber glass vials at 2–8°C (short-term) or -20°C (long-term). Headspace should be minimized or purged with an inert gas (nitrogen or argon) to prevent auto-oxidation, which can lead to the formation of epoxides or diketones over extended periods.

Section 2: Troubleshooting Guide

Issue 1: Unexpectedly low recovery of (5S)-Dihydrocarvone from aqueous or soil samples.

  • Root Cause: As a volatile monoterpenoid, dihydrocarvone is easily lost during sample concentration steps (e.g., rotary evaporation or nitrogen blowdown). Furthermore, in non-sterilized aerobic soils, rapid microbial degradation can deplete the analyte before extraction .

  • Solution:

    • Self-Validating Check: Spike a known concentration of an internal standard (e.g., deuterated carvone or a structurally stable analog) at the very beginning of the extraction to monitor evaporative losses.

    • Protocol Adjustment: Use cold extraction techniques (e.g., QuEChERS) and avoid exceeding 30°C during solvent evaporation. If biological degradation is suspected, immediately quench the sample matrix by freezing (-80°C) or adding a microbial inhibitor (e.g., sodium azide) upon collection.

Issue 2: Appearance of split peaks or peak tailing during GC-MS analysis.

  • Root Cause: Dihydrocarvone can interact with active sites (silanol groups) in a degraded GC liner or column. Alternatively, column overload can cause peak fronting or splitting.

  • Solution:

    • System Suitability: Inject a highly dilute standard (e.g., 1 µg/mL). If the peak shape improves, the issue was column overload.

    • Maintenance: Replace the glass liner with a deactivated liner and trim the first 10-20 cm of the capillary column to remove non-volatile matrix build-up.

Section 3: Quantitative Data & Stability Parameters

Table 1: Physicochemical and Stability Parameters of (5S)-Dihydrocarvone

ParameterValue / ConditionMechanistic Implication
Aqueous Half-Life (Aerobic Soil) ~1.5 to 3.5 daysRapidly biotransformed by soil microbes; requires immediate quenching .
Optimal Storage Temperature 2°C to 8°C (Short-term), -20°C (Long-term)Minimizes volatility and thermal degradation.
Boiling Point 87–88°C at 6 mmHgHigh volatility necessitates cold extraction and careful solvent evaporation.
Primary Abiotic Loss VolatilizationHeadspace must be minimized in sample vials.
Primary Biotic Loss Baeyer-Villiger OxidationSusceptible to monooxygenase activity in unsterilized matrices .

Section 4: Experimental Protocols

Validated GC-MS Analysis & Degradation Assay for (5S)-Dihydrocarvone

This protocol describes a self-validating workflow for quantifying dihydrocarvone and its degradation products in soil/water matrices.

Step 1: Matrix Quenching and Extraction (QuEChERS-based)

  • Weigh 5.0 g of the soil sample (or 5.0 mL of aqueous sample) into a 50 mL centrifuge tube.

  • Self-Validation Step: Spike the sample with 50 µL of a 100 µg/mL Internal Standard (IS) solution (e.g., Carvone-d5) to track extraction efficiency and evaporative losses.

  • Add 10 mL of ice-cold acetonitrile and vortex vigorously for 1 minute.

  • Add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl) to induce phase separation. Shake for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

Step 2: Sample Concentration

  • Transfer exactly 5 mL of the upper acetonitrile layer to a clean glass tube.

  • Critical Causality: Concentrate the extract under a gentle stream of ultra-pure nitrogen at room temperature (DO NOT exceed 30°C ). High temperatures will vaporize the dihydrocarvone, drastically reducing recovery.

  • Reconstitute the residue in 1.0 mL of n-hexane and transfer to an amber GC vial with a PTFE-lined septum.

Step 3: GC-MS Acquisition

  • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film). Causality: A non-polar stationary phase ensures optimal partitioning based on boiling point, preventing peak tailing that would occur on polar columns due to hydrogen bonding with the ketone moiety.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 3 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) mode for quantification (target m/z 152 for dihydrocarvone) and Full Scan mode (m/z 50-300) for identifying unknown degradation products (e.g., oxepanone lactones).

Section 5: Degradation Pathway Visualization

The following diagram illustrates the microbial degradation pathway of (5S)-Dihydrocarvone, highlighting the key enzymatic steps that lead to its breakdown in environmental matrices.

G C Carvone DHC (5S)-Dihydrocarvone C->DHC Carvone reductase BV_Enz Dihydrocarvone Monooxygenase DHC->BV_Enz NADPH, O2 Lactone Oxepanone (Lactone) BV_Enz->Lactone Baeyer-Villiger Oxidation Hydrolase Lactone Hydrolase Lactone->Hydrolase H2O RingOpen Ring-Opened Hydroxy Acids Hydrolase->RingOpen Hydrolysis

Microbial biotransformation pathway of (5S)-Dihydrocarvone via Baeyer-Villiger oxidation.

References

  • Huang, C., Zhou, W., Bian, C., Wang, L., Li, Y., & Li, B. (2022). Degradation and Pathways of Carvone in Soil and Water. Molecules, 27(8), 2415.[Link]

  • van der Werf, M. J., & Boot, A. M. (2000). Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14. Microbiology, 146(5), 1129-1141.[Link]

Troubleshooting

Technical Support Center: Chiral HPLC Separation of Cyclic Ketones

As a Senior Application Scientist, I've frequently guided researchers through the nuances of chiral separations. Cyclic ketones, while common scaffolds in pharmaceuticals and natural products, present unique challenges d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of chiral separations. Cyclic ketones, while common scaffolds in pharmaceuticals and natural products, present unique challenges due to their structural rigidity and the subtle stereoelectronic differences between their enantiomers. This guide is structured to address the most common issues encountered in the field, moving from initial troubleshooting to advanced method optimization. It's designed to be a self-validating system, where each step logically informs the next, ensuring both scientific rigor and practical success.

Troubleshooting Guide: From Problem to Resolution

This section addresses specific, acute problems you might be facing during an analytical run. We will diagnose the issue through a systematic, cause-and-effect approach.

Q1: I'm seeing poor or no resolution between my cyclic ketone enantiomers. What should I do first?

This is the most common starting point for any chiral method development or troubleshooting. A lack of separation indicates a fundamental mismatch between the analyte and the chromatographic system. The key is to proceed systematically from the simplest to the most complex variables.[1][2]

The workflow below outlines a logical progression for diagnosing and solving poor resolution.

PoorResolutionWorkflow Start Poor or No Resolution Observed CheckMethod Verify HPLC Method Parameters (Flow Rate, Temp, Mobile Phase %) Start->CheckMethod Initial Check CheckColumn Assess Chiral Stationary Phase (CSP) - Correct Column? - Column Age/History? CheckMethod->CheckColumn Parameters Correct Fail Consult Specialist / Re-evaluate Strategy CheckMethod->Fail Error Found & Corrected, Still No Resolution OptimizeMP Optimize Mobile Phase - Adjust Modifier Ratio - Screen Different Alcohols (IPA vs. EtOH) CheckColumn->OptimizeMP Column OK CheckColumn->Fail Column Damaged or Incorrect OptimizeTemp Adjust Column Temperature (Typically Lower Temp) OptimizeMP->OptimizeTemp Minor Improvement Success Resolution Achieved OptimizeMP->Success Resolution Achieved ScreenCSPs Screen Different CSPs (e.g., Polysaccharide vs. Pirkle-type) OptimizeTemp->ScreenCSPs Resolution Still Poor OptimizeTemp->Success Resolution Achieved ScreenCSPs->Success Separation Found ScreenCSPs->Fail No Separation on Any Column PeakShapeTroubleshooting Start Poor Peak Shape Observed (Tailing or Fronting) AllPeaks Are ALL peaks affected? Start->AllPeaks SystemIssue Suspect System/Physical Issue: - Extra-column volume - Column void/frit blockage AllPeaks->SystemIssue Yes AnalyteSpecific Suspect Chemical/Overload Issue: - Secondary Interactions - Sample Overload - Solvent Mismatch AllPeaks->AnalyteSpecific No, only analyte peaks CheckConnections Check & Minimize Tubing/Connections SystemIssue->CheckConnections Backflush Backflush or Replace Column/Frit SystemIssue->Backflush Result Peak Shape Improved CheckConnections->Result Backflush->Result ReduceConc Reduce Sample Concentration/Volume AnalyteSpecific->ReduceConc ChangeSolvent Dissolve Sample in Mobile Phase or Weaker Solvent AnalyteSpecific->ChangeSolvent AddModifier Consider Mobile Phase Additive (e.g., 0.1% TFA for acidic sites) AnalyteSpecific->AddModifier ReduceConc->Result ChangeSolvent->Result AddModifier->Result

Sources

Optimization

Common challenges in the synthesis of natural product derivatives

Welcome to the Advanced Synthesis Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals navigating the complex landscape of natural product derivatization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals navigating the complex landscape of natural product derivatization. We focus on mechanistic troubleshooting, step economy, and late-stage functionalization (LSF) to accelerate your transition from raw natural scaffolds to optimized drug candidates.

Module 1: Late-Stage Functionalization (LSF) & C-H Activation

Challenge Overview: Derivatizing complex natural products traditionally requires de novo synthesis. LSF bypasses this by directly functionalizing unactivated C-H bonds on the native scaffold, but achieving site- and chemoselectivity is a major hurdle.

Q&A: Troubleshooting LSF Reactions

Q: My late-stage C-H hydroxylation is yielding a complex mixture of regioisomers. How can I improve site-selectivity without relying on directing groups? A: The causality of poor regioselectivity in undirected C-H functionalization often stems from competing steric and electronic environments of the C-H bonds[1]. To resolve this, shift from sterically driven catalysts to electronically driven systems. For example, utilizing small-molecule manganese catalysts like Mn(CF3PDP) enables highly site-selective and chemoselective C-H hydroxylation based on the innate electronic properties of the substrate. This catalyst targets the most electron-rich, sterically accessible tertiary C-H bonds while preserving electron-neutral and electron-rich aryls[2].

Q: I am observing over-oxidation (e.g., ketones instead of alcohols) during my late-stage hydroxylation. What is the mechanistic fix? A: Over-oxidation occurs when the initial hydroxylated product is more reactive toward the oxidant than the starting material. To create a self-validating protocol, introduce a mild acid (like chloroacetic acid) into the reaction mixture. The acid protonates the newly formed alcohol (or coordinates with it), deactivating the adjacent C-H bonds toward further oxidation by the electrophilic metal-oxo species, effectively halting the reaction at the alcohol stage[3].

Standard Operating Protocol: Mn-Catalyzed Late-Stage C-H Hydroxylation

Objective: Site-selective hydroxylation of a complex natural product scaffold.

  • Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, dissolve the natural product substrate (1.0 equiv, typically 0.1-0.5 mmol) in anhydrous acetonitrile.

  • Catalyst Addition: Add the Mn(CF3PDP) catalyst at a low loading (typically 0.5 mol% to 1.0 mol%, maintaining a substrate/catalyst ratio of ~200)[2].

  • Acid Additive: Introduce chloroacetic acid (0.5 equiv) to suppress over-oxidation[3].

  • Oxidant Delivery: Cool the mixture to -36 °C. Slowly add aqueous H2O2 (1.2 equiv) via a syringe pump over 30 minutes to maintain a low steady-state concentration of the oxidant, preventing catalyst degradation.

  • Quench & Isolate: Quench the reaction with saturated aqueous Na2S2O3. Extract with ethyl acetate, dry over MgSO4, and purify via flash column chromatography.

LSF_Workflow Start Complex Natural Product (Core Scaffold) Catalyst Add Mn(CF3PDP) Catalyst & H2O2 Oxidant Start->Catalyst Step 1: Substrate Prep Selectivity Site-Selective C-H Hydroxylation Catalyst->Selectivity Step 2: -36 °C, Acid Additive Purification Chromatographic Isolation Selectivity->Purification Step 3: Quench & Extract Product Hydroxylated Derivative (Drug Candidate) Purification->Product Step 4: Pure Isolate

Workflow for late-stage C-H hydroxylation of complex natural product scaffolds.

Module 2: Protecting-Group-Free (PGF) Synthesis Strategies

Challenge Overview: Synthesizing derivatives from scratch often involves tedious protection and deprotection steps, which inflate the step count, reduce overall yield, and generate excessive chemical waste.

Q&A: Troubleshooting PGF Synthesis

Q: How do I design a synthesis route that avoids protecting groups when my target has multiple reactive functional groups (e.g., amines, alcohols, ketones)? A: The key is exploiting inherent chemoselectivity and redox economy[4]. Instead of masking reactive groups, sequence your reactions so that the most reactive sites are utilized first, or employ reagents that differentiate between similar functional groups based on subtle electronic or steric differences. For example, in the synthesis of complex indole alkaloids, the Baran laboratory demonstrated that oxidative enolate couplings can be executed in the presence of unprotected secondary amines by carefully controlling the stoichiometry and utilizing single-electron oxidants (like copper(II) 2-ethylhexanoate) that selectively target the enolate over the amine[5].

Q: My protecting-group-free cascade reaction is failing due to unwanted side reactions. How can I ensure the correct pathway is favored? A: Unwanted side reactions in PGF cascades usually result from a lack of thermodynamic or kinetic control over the intermediates. To troubleshoot, map the biomimetic pathway of the natural product. Nature synthesizes these complex molecules without protecting groups by utilizing enzyme-pocket constraints and inherent substrate reactivity[6]. In a flask, you can mimic this by adjusting the solvent polarity, utilizing Lewis acid templates to pre-organize the substrate, or employing temporary, traceless directing groups (like transient imines) that guide the reaction and hydrolyze during the workup.

Quantitative Comparison: Traditional vs. Protecting-Group-Free (PGF) Synthesis
MetricTraditional Synthesis (with PGs)Protecting-Group-Free (PGF) SynthesisCausality / Mechanistic Driver
Step Count High (often >20 steps)Low (often <10 steps)Elimination of protection/deprotection events[6].
Overall Yield Low to Moderate (1-5%)Moderate to High (10-30%)Fewer purification bottlenecks; reduced mass loss per step.
Atom Economy PoorExcellentReagents are incorporated directly into the final scaffold; no PG waste[6].
Redox Economy Poor (frequent oxidation state changes)HighStrategic sequencing avoids unnecessary functional group interconversions[4].
Standard Operating Protocol: Chemoselective Oxidative Enolate Coupling (PGF)

Objective: C-C bond formation between two complex fragments without protecting sensitive amines/alcohols.

  • Enolate Generation: Dissolve the ketone substrate (1.0 equiv) in anhydrous THF at -78 °C. Slowly add LiHMDS (3.3 equiv) to form the kinetic enolate. Stir for 30 minutes.

  • Chemoselective Oxidation: Add a single-electron oxidant, such as copper(II) 2-ethylhexanoate (1.5 equiv), in one portion at -78 °C[5].

  • Coupling: Allow the reaction mixture to slowly warm to 23 °C over 20 minutes. The copper oxidant selectively oxidizes the enolate to a radical species, which rapidly dimerizes or cross-couples with a secondary enolate, leaving unprotected amines and hydroxyls untouched due to their higher oxidation potentials.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with dichloromethane, wash with brine, and concentrate in vacuo.

PGF_Logic Target Target Identification & Retrosynthesis Redox Redox Economy Analysis Target->Redox Minimize oxidation state changes Chemoselectivity Inherent Chemoselectivity Exploitation Target->Chemoselectivity Map reactive sites Cascade Biomimetic Cascade Reactions Redox->Cascade Chemoselectivity->Cascade Final Protecting-Group-Free Total Synthesis Cascade->Final Step-economic assembly

Logical framework for designing protecting-group-free natural product syntheses.

Module 3: General FAQs - Scalability and Isolation

Q: When scaling up natural product derivatization, my yields drop significantly. What is the primary cause? A: Yield drops upon scale-up are frequently tied to heat transfer inefficiencies and the accumulation of reactive intermediates. In highly exothermic reactions (like certain oxidations or organometallic couplings), localized hot spots cause substrate degradation. Transitioning from batch to continuous flow chemistry ensures efficient heat dissipation and precise residence times, significantly improving the scalability of sensitive natural product transformations.

Q: How can I efficiently separate closely related stereoisomers of natural product derivatives? A: Standard silica gel chromatography often fails for diastereomers with identical polarities. Implement Preparative High-Performance Liquid Chromatography (Prep-HPLC) using chiral stationary phases (e.g., amylose or cellulose-based columns). If HPLC is a bottleneck, consider derivatizing the mixture with a bulky, enantiopure resolving agent (like Mosher's acid chloride) to amplify the steric differences between the isomers, allowing for easier separation via standard chromatography, followed by gentle cleavage of the resolving group.

References

  • Guillemard, L., Kaplaneris, N., & Johansson, M. J. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5(8).[Link]

  • Chen, Y., et al. (2023). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. Acta Pharmaceutica Sinica B.[Link]

  • Hartwig, J. F. (2015). Evolution of C–H Bond Functionalization from Methane to Methodology. Journal of the American Chemical Society.[Link]

  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups. Nature, 446, 404-408. [Link]

  • Young, I. S., & Baran, P. S. (2009). Protecting-group-free synthesis as an opportunity for invention. Nature Chemistry, 1(3), 193-205.[Link]

  • Baran Laboratory. (n.d.). Our Research. The Scripps Research Institute. [Link]

  • Shi, H., et al. (2025). Atroposelective Diverse Remote meta-C–H Functionalization via Kinetic Resolution. Journal of the American Chemical Society.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (Dihydrocarvone)

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, a valuable chiral intermediate.[1][2] Achievi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, a valuable chiral intermediate.[1][2] Achieving high purity of the target molecule is critical for subsequent synthetic steps and ensuring the integrity of final products. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of common impurities encountered during its synthesis, primarily from the reduction of carvone.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of synthesized dihydrocarvone. Each problem is presented with probable causes and actionable solutions grounded in established chemical principles.

❓ Issue 1: My final product is contaminated with unreacted starting material, (S)-(+)-carvone.

Probable Causes:

  • Incomplete Reaction: The most straightforward cause is an incomplete conversion during the reduction of carvone. This can stem from several factors:

    • Catalyst Deactivation: For catalytic hydrogenations (e.g., using Pd/C or Wilkinson's catalyst), the catalyst may be impure, poisoned, or simply deactivated over the course of the reaction.[3]

    • Insufficient Reducing Agent: In chemical reductions (e.g., using zinc dust), the stoichiometry of the reducing agent might be insufficient for a complete reaction.[4]

    • Suboptimal Reaction Conditions: Incorrect temperature, insufficient hydrogen pressure, or inadequate reaction time can lead to low conversion rates.[3][5]

    • System Leaks: In hydrogenation setups, any leak will prevent the maintenance of the required hydrogen pressure for the reaction to proceed to completion.[3]

Solutions & Protocols:

  • Optimize Reaction Conditions: Before attempting a complex purification, ensure the synthesis is optimized. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.[4] For catalytic hydrogenations, ensure the system is leak-free and that the catalyst is fresh and active.[3]

  • Purification via Column Chromatography: Unreacted carvone can be separated from dihydrocarvone using column chromatography. Due to the difference in polarity (carvone's conjugated system makes it slightly more polar than dihydrocarvone), a well-optimized chromatography protocol can be effective.

    G cluster_prep Preparation cluster_elution Elution Gradient cluster_analysis Analysis Load Load Crude Product (in minimal solvent) Elute_Limonene Elute Limonene (100% Hexane) Load->Elute_Limonene Start Elution Prepare Pack Silica Gel Column (e.g., Hexane) Prepare->Load Elute_DHC Elute Dihydrocarvone (e.g., 2-5% EtOAc/Hexane) Elute_Limonene->Elute_DHC Increase Polarity Elute_Carvone Elute Carvone (e.g., 10-15% EtOAc/Hexane) Elute_DHC->Elute_Carvone Increase Polarity Collect Collect Fractions Elute_Carvone->Collect Analyze Analyze via TLC/GC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine

    Caption: General workflow for purification by column chromatography.

    Detailed Protocol: Column Chromatography Separation

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity solvent like pure hexane to elute non-polar impurities (like limonene, if present), then gradually increase the polarity.[6]

      • Step 1: Begin with 100% n-hexane.

      • Step 2: Increase to 2-5% ethyl acetate in n-hexane to elute the dihydrocarvone isomers.

      • Step 3: Further increase the polarity to 10-15% ethyl acetate in n-hexane to elute the more polar unreacted carvone.

    • Procedure:

      • Prepare a slurry of silica gel in hexane and pack the column, ensuring no air bubbles are trapped.[6]

      • Dissolve the crude product in a minimal amount of the initial eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue, then adsorb onto a small amount of silica).

      • Carefully load the sample onto the top of the silica gel bed.

      • Begin elution, collecting fractions and monitoring their composition by TLC.

      • Combine the fractions containing pure dihydrocarvone and remove the solvent under reduced pressure.[7]

❓ Issue 2: My product is a mixture of cis- and trans-dihydrocarvone, and I need to enrich the (5S)-cis isomer.

Probable Causes:

  • Non-Stereoselective Synthesis: The choice of reduction method critically determines the diastereomeric ratio (cis:trans).

    • Catalytic Hydrogenation (Heterogeneous): Catalysts like Pd/C or Au/TiO2 often produce mixtures of isomers, with the trans isomer sometimes being predominant.[8][9] For instance, Au/TiO2 catalysis can yield a trans:cis ratio of approximately 1.8.[8]

    • Chemical Reduction: Methods like reduction with zinc in methanol-water are known to favor the formation of the trans isomer.[3]

Solutions:

  • Optimize the Synthetic Route for Stereoselectivity: The most effective approach is to select a synthetic method known for high cis-selectivity.

    • Homogeneous Catalytic Hydrogenation: Using Wilkinson's catalyst (RhCl(PPh₃)₃) is highly selective for reducing the less sterically hindered double bond in carvone, leading predominantly to the desired cis-dihydrocarvone, with reported yields of 90-94%.[3]

    • Biocatalysis: Certain whole-cell biocatalysts, such as Fusarium equiseti, have demonstrated extremely high selectivity, producing cis-(-)-dihydrocarvone at 92-96% selectivity with near-quantitative conversion.[10]

  • Physical Separation (Challenging):

    • Fractional Distillation: Separating cis- and trans-dihydrocarvone by fractional distillation is often impractical due to their very close boiling points.[11]

    • Preparative Chromatography: While analytical separation is possible with chiral GC, preparative-scale separation of these diastereomers by standard column chromatography is very difficult due to their similar physical properties.[3][4] It would require highly efficient columns and carefully optimized conditions, often making it a low-yield process. Therefore, optimizing the synthesis is the preferred industrial and laboratory strategy.

❓ Issue 3: I am detecting over-reduced impurities like carvomenthone and/or carveol in my product.

Probable Causes:

  • Harsh Reaction Conditions: Over-reduction occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long. This is particularly common in catalytic hydrogenations.

    • Catalyst Choice: Highly active catalysts like Palladium (Pd) can promote the hydrogenation of both the endocyclic C=C bond and the carbonyl C=O group, leading to carvomenthone.[12][13] Rhodium (Rh) catalysts can also produce carvomenthone.[12][14]

    • Reaction Time/Temperature: Extended reaction times or elevated temperatures and hydrogen pressures increase the likelihood of reducing the carbonyl group after the initial C=C bond reduction is complete.

Solutions:

  • Modify the Catalytic System:

    • Switch to a more selective catalyst. Wilkinson's catalyst, for example, is highly selective for the C=C double bond and less likely to reduce the ketone group under standard conditions.[3]

    • Use a milder catalyst or catalyst support that is less prone to over-reduction.

  • Strict Control of Reaction Parameters:

    • Monitor Hydrogen Uptake: In a hydrogenation setup, carefully monitor the consumption of hydrogen gas. The reaction should be stopped once the theoretical amount of hydrogen for the reduction of one double bond has been absorbed.[3]

    • Reduce Temperature and Pressure: Perform the reaction under the mildest conditions possible (lower temperature and H₂ pressure) that still afford a reasonable reaction rate.

  • Purification:

    • Column Chromatography: Carveol, being an alcohol, is significantly more polar than dihydrocarvone and can be readily separated by silica gel chromatography. Carvomenthone lacks the C=C double bonds of carvone and dihydrocarvone, making its polarity very similar to dihydrocarvone, which can complicate separation.

    • Vacuum Distillation: A careful vacuum distillation may help separate components based on boiling point differences, although this can be challenging if boiling points are close.[15]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in dihydrocarvone synthesis from carvone, and how do they form?

The primary impurities depend on the synthetic route but generally fall into four categories.

G cluster_impurities Potential Impurities Carvone { (S)-(+)-Carvone | (Starting Material)} DHC_cis { (5S)-cis-Dihydrocarvone | (Desired Product)} Carvone:f0->DHC_cis:f0 Selective Reduction (e.g., Wilkinson's Cat.) DHC_trans { (5S)-trans-Dihydrocarvone | (Diastereomer)} Carvone:f0->DHC_trans:f0 Non-selective Reduction (e.g., Zn/MeOH, Au/TiO2) Carvenone { Carvenone | (Isomerization)} Carvone:f0->Carvenone:f0 Acid/Base Conditions Carvomenthone { Carvomenthone | (Over-reduction)} DHC_cis:f0->Carvomenthone:f0 Further Reduction (e.g., Pd/C, high H₂ pressure) DHC_trans:f0->Carvomenthone:f0 Further Reduction

Caption: Impurity formation pathways from (S)-(+)-Carvone.

Impurity TypeCommon ExamplesFormation MechanismAnalytical Notes
Stereoisomers trans-DihydrocarvoneNon-stereoselective reduction of the endocyclic C=C bond.[8]Very similar boiling point and polarity to cis-isomer, making separation difficult.[3][11] Best identified by chiral GC.[4]
Starting Material (S)-(+)-CarvoneIncomplete reaction.[3]More polar than dihydrocarvone due to the conjugated system. Easily separated by silica gel chromatography.[6]
Over-reduction Carvomenthone, CarveolHydrogenation of the carbonyl group (C=O) or the exocyclic C=C bond, often under harsh conditions.[12][13]Carvomenthone has a similar polarity to dihydrocarvone. Carveol (an alcohol) is much more polar.
Isomerization CarvenoneIsomerization of the exocyclic double bond into the ring under acidic or basic conditions during reaction or workup.[15]Can be a minor contaminant, identified by GC-MS and NMR.

Q2: How can I effectively monitor the reaction to minimize impurities?

Effective reaction monitoring is key. A combination of TLC and GC is recommended.

  • TLC: Provides a quick, qualitative assessment of the reaction's progress. Spot the reaction mixture alongside standards of your starting material (carvone) and, if available, your product. The disappearance of the carvone spot indicates the reaction is nearing completion.

  • GC-FID: Offers quantitative analysis.[16] By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting material and the formation of the product and any byproducts. This allows you to stop the reaction at the optimal point to maximize yield while minimizing the formation of over-reduced or side products.[10]

Q3: What is the most robust, general-purpose method for purifying crude dihydrocarvone?

A two-step process of column chromatography followed by vacuum distillation is the most robust and widely applicable method.[3]

  • Column Chromatography: First, run the crude material through a silica gel or Florisil column.[3] This step is excellent for removing baseline impurities that have significantly different polarities, such as unreacted carvone, highly polar byproducts (like carveol), and very non-polar contaminants.

  • Vacuum Distillation: After chromatography, distilling the combined, concentrated fractions under reduced pressure removes the chromatography solvent and can further separate the product from any remaining impurities with different boiling points.[15] Distillation at reduced pressure (e.g., 0.05 to 15 mmHg) is crucial to avoid thermal degradation or isomerization of the product at high temperatures.[15]

Q4: How do I confirm the purity and isomeric ratio of my final product?

A multi-technique approach is necessary for full characterization.

  • Purity Assessment (GC-FID): Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for determining the purity of volatile compounds like dihydrocarvone.[16] The area percentage of the main peak gives a reliable measure of purity (e.g., ≥98%).[17]

  • Isomeric Ratio (Chiral GC): To determine the ratio of cis- to trans-dihydrocarvone, chiral gas chromatography is required. Using a suitable chiral stationary phase will resolve the different stereoisomers into distinct peaks, allowing for their quantification.[4]

  • Structural Confirmation (NMR & MS):

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can help distinguish between isomers by analyzing coupling constants and chemical shifts.

    • Mass Spectrometry (MS): Typically coupled with GC (GC-MS), this technique confirms the molecular weight (152.23 g/mol ) and provides a characteristic fragmentation pattern that serves as a fingerprint for the molecule.[18]

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of cis-Dihydrocarvone.
  • ResearchGate. (n.d.). Selective carvone hydrogenation to dihydrocarvone over titania supported gold catalyst | Request PDF.
  • Demidova, Y., Simakov, V., Simakova, I., & Murzin, D. (2018). Hydrogenation of (–)-carvone in presence of gold catalysts: role of the support. Catalysis in Industry, 10(2), 159–165.
  • Demidova, Y. S., Simakov, A. V., Simakova, I. L., & Murzin, D. Y. (2016). Selective one-pot carvone oxime hydrogenation over titania supported gold catalyst as a novel approach for dihydrocarvone synthesis.
  • ResearchGate. (n.d.). Selective one-pot carvone oxime hydrogenation over titania supported gold catalyst as a novel approach for dihydrocarvone synthesis | Request PDF.
  • Google Patents. (n.d.). Synthesis of dihydrocarvone - US3538164A.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Quantifying cis-Dihydrocarvone.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Stereoisomerism of Dihydrocarvone Compounds.
  • Saikia, M., et al. (2022). Dihydrocarvone rich aromatic hydrosol: Chemical and sensory characterization of a novel biocatalyzed product from dill (Anethum graveolens L.) oil. Food Chemistry.
  • CDN. (n.d.). Exp 1 - Separation of Carvone and Limonene.
  • Li-Zhulanov, N. S., et al. (n.d.). Synthesis of (1S,5S,6R)-2-methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene 6.
  • PMC. (n.d.). Asymmetric Reduction of (R)‐Carvone through a Thermostable and Organic‐Solvent‐Tolerant Ene‐Reductase.
  • Sigma-Aldrich. (n.d.). (+)-Dihydrocarvone, mixture of isomers analytical standard.
  • Google Patents. (n.d.). Process for producing dihydrocarvone geometric isomers - US4296257A.
  • Royal Society of Chemistry. (n.d.). Advantageous heterogeneously catalysed hydrogenation of carvone with supercritical carbon dioxide. Green Chemistry.
  • ResearchGate. (n.d.). Advantageous heterogeneously catalysed hydrogenation of carvone with supercritical carbon dioxide | Request PDF.
  • Osadchaya, T. Y., et al. (2025). Selective hydrogenation of carvone on Pd/Al2O3 under mild reaction conditions. Russian Journal of Physical Chemistry A, 99(5), 1-10.
  • Smolecule. (2023, August 15). Buy 1,6-Dihydrocarvone | 7764-50-3.
  • The Good Scents Company. (n.d.). (+)-dihydrocarvone (2R,5R)-2-methyl-5-isopropenylcyclohexanone.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Chiral Ketones

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals facing the complex thermodyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals facing the complex thermodynamic and kinetic challenges of scaling up the synthesis of chiral ketones.

Scaling up asymmetric synthesis is rarely a simple volumetric multiplication. As we move from milligram-scale discovery to kilogram-scale production, heat transfer, mass transfer, and residence times change drastically, often leading to yield loss, catalyst deactivation, or enantiomeric excess (ee) erosion. This guide explains the causality behind these failures and provides field-proven, self-validating protocols to overcome them.

Part I: Troubleshooting Guides & FAQs

Issue 1: Enantiomeric Excess (ee) Erosion During Batch Scale-Up

Q: My α-chiral ketone synthesis yields 98% ee at the 10-gram scale, but when scaled to a 5-kilogram batch reactor, the ee drops to 82%. Why is this happening, and how do I prevent it?

A: This is a classic thermodynamic failure caused by extended residence times at elevated temperatures. In a 10-gram flask, heating and cooling are nearly instantaneous. In a 5-kilogram reactor, cooling the batch can take hours.

If your synthesis relies on traditional transition-metal or auxiliary-based catalysis that requires strongly acidic or basic conditions, the α-proton of the ketone becomes highly labile[1]. During the extended cooling phase of a large batch, the product undergoes reversible deprotonation, forming an achiral enolate intermediate. When this enolate reprotonates non-selectively, racemization occurs.

The Solution: You must decouple the reaction time from the scale. Transition from batch to continuous flow processing. Alternatively, shift your synthetic route to neutral ambient conditions. Recent advancements in photoredox/nickel-catalyzed enantioconvergent acyl cross-coupling allow for the synthesis of α-chiral ketones from racemic organotrifluoroborates under completely neutral conditions, eliminating the acid/base-catalyzed enolization pathway entirely[1].

Issue 2: Photochemical Scale-Up Failures (Bouguer-Lambert-Beer Law Limitations)

Q: We adopted a photoredox/nickel dual catalysis method to synthesize an α-aryl ketone to avoid racemization. It works perfectly in a 20 mL vial, but fails completely in a 2 L jacketed reactor. The catalyst seems to die. What is the cause?

A: The failure is driven by the Bouguer-Lambert-Beer Law, which dictates that light intensity decays exponentially as it penetrates a light-absorbing medium. In a 20 mL vial, the path length is just a few millimeters, allowing photons to activate the photocatalyst throughout the entire volume. In a 2 L batch reactor, the path length is several centimeters; only the outer 1–2 millimeters of the solution receive photons.

The core of your reactor remains in the dark. Because the nickel catalyst relies on continuous single-electron transfer (SET) from the excited photocatalyst to turn over, the dark zones lead to stalled catalytic cycles and irreversible off-cycle catalyst aggregation.

The Solution: Photochemical syntheses of chiral ketones cannot be scaled volumetrically in batch. You must scale linearly using a Continuous Flow Photochemical Reactor (e.g., a tube-in-tube or falling film reactor)[2]. By pumping the reaction mixture through narrow fluoropolymer tubing (typically 0.75 mm to 1.5 mm inner diameter) wrapped around a light source, you ensure a uniform, short path length, maximizing photon flux and maintaining a consistent catalyst turnover rate.

Issue 3: Emulsification in Biocatalytic Downstream Processing

Q: We are using a whole-cell biocatalyst to synthesize a chiral intermediate. The biotransformation scales well, but during downstream liquid-liquid extraction (LLE), we form a severe, unbreakable emulsion. Centrifugation is no longer viable at our 500 L scale.

A: Whole-cell biocatalysis introduces massive amounts of cellular debris, proteins, and lipids into the aqueous phase. These biomolecules act as powerful surfactants. At the bench scale, centrifugation easily overcomes the interfacial tension. However, at the 500 L scale, the high shear forces generated by industrial impellers during extraction create micro-droplets that are permanently stabilized by these biological surfactants[3].

The Solution: Shift from whole-cell suspensions to immobilized enzymes. By immobilizing your engineered enzyme (e.g., transaminase or ketoreductase) onto a rigid polymeric resin, you retain the biocatalyst in a packed-bed flow reactor[2]. The substrate stream passes over the resin, and the product elutes continuously without ever mixing with cellular debris, completely bypassing the emulsion problem during downstream processing.

Part II: Mechanistic & Workflow Visualizations

Racemization Start Enantiopure α-Chiral Ketone Enolate Achiral Enolate Intermediate Start->Enolate Deprotonation Base Base/Acid Catalyst Base->Enolate Enolate->Start Reversible Racemate Racemic Mixture (ee Erosion) Enolate->Racemate Non-selective Reprotonation Temp High Heat (Extended Residence) Temp->Enolate

Fig 1: Thermodynamic pathway of α-chiral ketone racemization via enolization during batch scale-up.

FlowWorkflow ResA Reservoir A: Anhydride + Substrate Pump Dual Syringe Pumps ResA->Pump ResB Reservoir B: Ni/Photocatalyst ResB->Pump Mixer Micro T-Mixer Pump->Mixer Reactor Photo-Flow Reactor (Narrow Path Length) Mixer->Reactor Homogeneous DSP In-line Extraction & DSP Reactor->DSP Precise Residence Product Pure α-Chiral Ketone DSP->Product

Fig 2: Continuous Flow Photochemical Workflow solving path-length and residence-time limitations.

Part III: Quantitative Data Presentation

To make informed decisions on your scale-up strategy, refer to the following comparative matrix of synthesis parameters.

Scale-Up StrategyPrimary LimitationHeat Transfer EfficiencyMass Transfer (Mixing)Risk of RacemizationIdeal Application
Standard Batch (Jacketed) Surface Area/Volume ratioPoor (Hours to cool)ModerateHigh (if acid/base used)Early-stage discovery (<100g)
Continuous Flow (Tubular) System backpressureExcellent (Seconds)Excellent (Micro-mixing)Low (Strict residence time)Photoredox / Highly exothermic
Immobilized Biocatalysis Enzyme stability / CostModerateHigh (Packed bed dynamics)Very Low (Neutral pH)Highly functionalized APIs[2]
Asymmetric Hydrogenation Gas-Liquid H2​ starvationModeratePoor (Requires specialized impellers)LowUnfunctionalized prochiral ketones[4]

Part IV: Experimental Protocols

Protocol: Scale-Up of α-Chiral Ketones via Continuous-Flow Photoredox/Nickel Catalysis

This protocol utilizes a continuous flow setup to bypass the Bouguer-Lambert-Beer limitations and utilizes neutral conditions to prevent the racemization of easily enolizable α-chiral ketones[1].

System Requirements:

  • Dual syringe pumps or HPLC pumps.

  • PTFE T-mixer (0.5 mm ID).

  • PFA tubing reactor (1.0 mm ID, 10 mL internal volume) wrapped around a 450 nm blue LED cylinder.

  • Back Pressure Regulator (BPR) set to 40 psi (to prevent solvent outgassing).

Step-by-Step Methodology:

  • Preparation of Stock Solution A (Substrates):

    • In a nitrogen-filled glovebox, dissolve the racemic organotrifluoroborate (1.5 equiv) and the target anhydride (1.0 equiv, e.g., propionic anhydride) in anhydrous, degassed THF to achieve a 0.2 M concentration with respect to the anhydride.

  • Preparation of Stock Solution B (Catalysts):

    • In the glovebox, dissolve NiBr2​⋅DME (10 mol%), the chiral bioxazoline ligand (12 mol%), and the photocatalyst 4CzIPN (2 mol%) in anhydrous, degassed THF. Stir for 30 minutes to ensure complete formation of the active chiral nickel complex.

  • System Priming:

    • Flush the entire flow system with anhydrous THF at 2.0 mL/min for 10 minutes to remove trace oxygen and moisture.

  • Steady-State Operation:

    • Set the pumps to deliver Solution A and Solution B at a flow rate of 0.25 mL/min each (total flow rate = 0.5 mL/min).

    • This provides a precise residence time of 20 minutes inside the 10 mL photochemical reactor.

    • Activate the 450 nm blue LED. Ensure active air-cooling on the LED to maintain the reactor temperature at exactly 25 °C.

  • Collection and Downstream Processing (DSP):

    • Discard the first 20 mL of output (2 reactor volumes) to ensure the system has reached a steady state.

    • Collect the subsequent product stream into a vessel containing saturated aqueous NaHCO3​ to quench the reaction.

    • Separate the organic layer, extract the aqueous layer with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure. The resulting α-chiral ketone can be purified via silica gel chromatography or direct crystallization.

Self-Validation Check: Monitor the output stream via in-line chiral HPLC. If the ee begins to drop over time, it indicates localized heating (LED cooling failure) or oxygen ingress deactivating the chiral nickel complex.

Part V: References

  • Chapter 14: Asymmetric Methods and Their Use in the Pharmaceutical Industry Royal Society of Chemistry (RSC) URL:[Link]

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates National Institutes of Health (PMC) URL:[Link]

  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture ResearchGate URL:[Link]

  • Synthesis of Chiral α-Aryl Ketones by Photoredox/Nickel-Catalyzed Enantioconvergent Acyl Cross-Coupling with Organotrifluoroborate Organic Letters - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

An In-Depth Technical Guide to the Stereoisomerism and Olfactory Profiling of Dihydrocarvone Enantiomers

Target Audience: Researchers, sensory scientists, and drug development professionals. Understanding the stereochemical nuances of volatile monoterpenes is paramount in flavor chemistry, fragrance formulation, and targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, sensory scientists, and drug development professionals.

Understanding the stereochemical nuances of volatile monoterpenes is paramount in flavor chemistry, fragrance formulation, and targeted drug delivery. This guide provides an objective, data-driven comparison between (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (the (5S)-dihydrocarvone series) and its (5R) enantiomer. By exploring their synthesis, chromatographic resolution, and distinct olfactory receptor interactions, we establish a robust framework for exploiting chiral monoterpenes in applied research.

Structural Chemistry and Physicochemical Comparison

Dihydrocarvone (DHC) possesses two chiral centers at C2 and C5, yielding four possible stereoisomers: two pairs of enantiomers that are diastereomeric to each other (cis and trans configurations). The (5S) configuration is derived from (+)-carvone (caraway odor), while the (5R) configuration is derived from (-)-carvone (spearmint odor) [1].

The stereochemical orientation of the isopropenyl group at C5 and the methyl group at C2 dictates not only the physical properties of the molecule but also its binding affinity to human olfactory receptors (ORs).

Quantitative Data Comparison

The following table summarizes the key physicochemical and sensory properties of the dihydrocarvone enantiomeric pairs [1, 2].

Property(2R,5S) / (2S,5S)-Dihydrocarvone(2S,5R) / (2R,5R)-Dihydrocarvone
Precursor (+)-(5S)-Carvone(-)-(5R)-Carvone
Molecular Formula C₁₀H₁₆OC₁₀H₁₆O
Molecular Weight 152.23 g/mol 152.23 g/mol
Boiling Point ~221 °C at 760 mmHg~221 °C at 760 mmHg
Density (20°C) 0.928 g/mL0.928 g/mL
Primary Odor Profile Caraway-like, musty, woodySpearmint-like, herbaceous
Olfactory Discriminability Highly discriminable by human subjectsHighly discriminable by human subjects

Experimental Methodologies

To ensure scientific integrity, the protocols described below form a self-validating system. The reduction of carvone yields a predictable diastereomeric ratio, which is subsequently verified via enantioselective gas chromatography.

Protocol A: Stereoselective Reduction of Carvone to Dihydrocarvone

The synthesis of dihydrocarvone relies on the mild reduction of the conjugated double bond in carvone without reducing the ketone or the isolated isopropenyl group.

  • Reagent Preparation: Dissolve 10 mmol of the selected carvone enantiomer (e.g., (5S)-(+)-carvone) in 20 mL of a methanol-water mixture (4:1 v/v).

  • Reduction: Add 30 mmol of activated Zinc dust to the solution [3].

  • Catalysis: Slowly add 10% aqueous NaOH (or NH₄Cl for milder conditions) dropwise while maintaining the reaction temperature at 0–5 °C using an ice bath.

  • Reaction Monitoring: Stir the mixture for 4 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

  • Workup: Filter the mixture through a Celite pad to remove unreacted Zinc. Extract the aqueous filtrate with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Yield: This typically affords a mixture of cis- and trans-dihydrocarvones in a ~1:4.5 ratio.

Protocol B: Enantioselective Gas Chromatography (GC) Separation

Because the biological activity and organoleptic properties are strictly determined by stereochemistry, baseline separation of the four isomers is critical [3].

  • Column Selection: Utilize a chiral stationary phase, specifically octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E) or heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial hold at 60 °C for 5 minutes.

    • Ramp at 2 °C/min to 180 °C.

    • Final hold at 180 °C for 10 minutes.

  • Detection: Flame Ionization Detector (FID) set at 250 °C. Injector temperature set at 220 °C with a split ratio of 1:50.

  • Validation: Co-inject with purified standards to unambiguously assign the absolute configuration based on retention times.

Mechanistic Pathway: Olfactory Discrimination

The human olfactory system exhibits profound enantioselectivity. Research demonstrates that the discriminability of dihydrocarvone enantiomers is driven by the spatial arrangement of the isopropenyl group at the chiral center, coupled with the methyl group at the para-position [2].

Below is a mechanistic workflow illustrating how enantiomeric variance leads to distinct perceptual outcomes.

OlfactoryPathway Carvone5S (5S)-Carvone Precursor Reduction Zn / MeOH-H2O Reduction Carvone5S->Reduction Carvone5R (5R)-Carvone Precursor Carvone5R->Reduction DHC_5S (5S)-Dihydrocarvones (cis/trans mixture) Reduction->DHC_5S Retains 5S center DHC_5R (5R)-Dihydrocarvones (cis/trans mixture) Reduction->DHC_5R Retains 5R center Receptor_5S Olfactory Receptor Binding (Caraway / Woody Pocket) DHC_5S->Receptor_5S Stereospecific Fit Receptor_5R Olfactory Receptor Binding (Spearmint Pocket) DHC_5R->Receptor_5R Stereospecific Fit Perception_5S Perception: Caraway / Musty Receptor_5S->Perception_5S Perception_5R Perception: Spearmint / Herbaceous Receptor_5R->Perception_5R

Caption: Stereospecific reduction of carvone and subsequent enantioselective olfactory receptor activation.

Discussion and Causality in Experimental Choices

The choice of Zinc in aqueous methanol for the reduction of carvone (Protocol A) is highly deliberate. Stronger reducing agents (like LiAlH₄ or NaBH₄) would indiscriminately reduce the C1 ketone to an alcohol (forming dihydrocarveol), destroying the target molecule's identity. Zinc selectively targets the conjugated α,β-unsaturated system via a single-electron transfer mechanism, preserving the ketone and the isolated C5 isopropenyl group.

Furthermore, the use of cyclodextrin-based chiral stationary phases in GC (Protocol B) is necessitated by the molecules' subtle stereochemical differences. The cyclodextrin cavity forms transient, non-covalent inclusion complexes with the dihydrocarvone enantiomers. The (5S) and (5R) isomers exhibit different binding constants with the chiral selector, resulting in the differential partitioning required for baseline resolution [3].

From a sensory perspective, the structural requirements for human olfactory discrimination of these enantiomers include the isopropenyl group at the stereogenic center and the specific spatial orientation of the oxygen-containing group [2]. This explains why subjects can reliably differentiate the musty/caraway notes of the (5S) series from the spearmint notes of the (5R) series, despite identical molecular weights and vapor pressures.

References

  • Laska, M. "Olfactory Discrimination Ability of Human Subjects for Enantiomers with an Isopropenyl Group at the Chiral Center." Chemical Senses, Oxford Academic, 2004. Available at:[Link]

  • ResearchGate. "Figure S2. Enantiomer separation of dihydrocarvones from reduction." ResearchGate. Available at: [Link]

Comparative

A Comparative Guide to the Biological Activities of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one and Carvone

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth, objective comparison of the biological activities of two structurally related monoterpenoids: (5S)-2-Methyl-5-(pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth, objective comparison of the biological activities of two structurally related monoterpenoids: (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, more commonly known as dihydrocarvone, and its parent compound, carvone. Carvone, a major constituent of essential oils from spearmint and caraway, is well-documented for its broad pharmacological profile.[1] Dihydrocarvone is its reduced derivative.[2] This document synthesizes experimental data to compare their efficacy in antimicrobial, antioxidant, and cytotoxic applications, providing detailed protocols and mechanistic insights to support further research and development.

Introduction: Chemical Structures and Natural Occurrence

Carvone and dihydrocarvone are monoterpene ketones that share a cyclohexanone framework. The key structural difference is the presence of a C=C double bond in the cyclohexene ring of carvone, which is saturated in dihydrocarvone. This seemingly minor structural variation significantly impacts their biological profiles.

  • Carvone (C₁₀H₁₄O): Exists as two enantiomers, (S)-(+)-carvone (characteristic scent of caraway) and (R)-(-)-carvone (spearmint scent).[3][4] It is a primary component of essential oils from plants in the Lamiaceae and Asteraceae families.[1] Carvone has been extensively studied for a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[5][6]

  • (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (Dihydrocarvone, C₁₀H₁₆O): A reduced derivative of carvone, dihydrocarvone also exists in several isomeric forms.[2][7] It is found as a minor component in some essential oils, often alongside carvone.[8][9] Its biological activities are less extensively documented than those of carvone, making direct comparison crucial for identifying its unique potential.[2][10]

The objective of this guide is to critically evaluate and compare the biological activities of these two compounds, supported by experimental data and standardized protocols.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Both carvone and dihydrocarvone have demonstrated activity against a spectrum of microbial pathogens, though carvone generally appears more potent.

  • Carvone: Exhibits significant antibacterial and antifungal properties.[1] Its mechanism is often attributed to its ability to disrupt the integrity of the microbial cell membrane, leading to increased permeability and leakage of intracellular components.[1][11] Carvone has shown efficacy against various strains, including Staphylococcus aureus, Escherichia coli, and Candida species.[12] Both enantiomers of carvone have been found to be active against a wide range of human pathogenic fungi and bacteria.[8]

  • Dihydrocarvone: Also possesses antimicrobial properties, but studies suggest its activity is generally more modest compared to carvone.[4][9] For instance, one study found that while (-)-carvone and (-)-hydroxydihydrocarvone showed activity against E. coli, other derivatives, including (+)-carvone, did not inhibit the tested bacterial strains.[12] Another study noted that essential oils rich in (1R, 4R)-trans-(+)-dihydrocarvone displayed only modest antimicrobial activity.[4]

Causality of Difference: The presence of the α,β-unsaturated ketone functional group in carvone is a key structural feature believed to contribute significantly to its higher antimicrobial potency. This electrophilic center can readily react with nucleophilic groups in microbial proteins and enzymes, leading to cellular dysfunction. The saturation of this double bond in dihydrocarvone reduces this reactivity, likely accounting for its generally lower antimicrobial efficacy.

Antioxidant Activity

Antioxidants protect cells from damage caused by reactive oxygen species (ROS). The capacity of these monoterpenes to scavenge free radicals is a key area of investigation.

  • Carvone: Has demonstrated notable antioxidant properties in various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test.[6][13] Its ability to neutralize free radicals suggests potential applications in mitigating oxidative stress-related conditions.[6]

  • Dihydrocarvone: The literature on the antioxidant activity of dihydrocarvone is less extensive. While some related derivatives have been studied, a direct and comprehensive comparison with carvone is an area requiring further research.[10] The reduction of the conjugated double bond in dihydrocarvone may alter its electron-donating capacity, potentially influencing its antioxidant potential compared to carvone.

Cytotoxic and Anticancer Activity

The potential of these compounds to inhibit the growth of cancer cells is of significant interest in drug development.

  • Carvone: Has been shown to exhibit antiproliferative effects against several cancer cell lines, including those for breast cancer and myeloma.[5][14] The proposed mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase.[14]

  • Dihydrocarvone: In a comparative study, derivatives such as (+)- and (-)-hydroxydihydrocarvone showed no significant cytotoxicity against HepG-2 (liver carcinoma) and SiHa (cervical cancer) cell lines, with IC50 values greater than 50 µg/mL.[2][15] This suggests that the parent carvone structure may be more critical for cytotoxic effects.

Data Summary: A Quantitative Comparison

The following table summarizes available quantitative data to provide a direct comparison of the biological activities of carvone and its derivatives.

Biological ActivityCompoundTest Organism/Cell LineMetricValueReference
Insecticidal Activity l-carvoneSitophilus oryzaeLD₅₀ (µ g/adult )26.3[2]
d-carvoneSitophilus oryzaeLD₅₀ (µ g/adult )30.1[2]
DihydrocarvoneSitophilus oryzaeLD₅₀ (µ g/adult )41.7[2]
Antifungal Activity (+)-CarvoneCandida kruseiMIC (mg/mL)0.625[15]
Cytotoxicity (+)-CarvoneHepG-2, SiHa, MRC-5IC₅₀ (µg/mL)>50[2]
(-)-CarvoneHepG-2, SiHa, MRC-5IC₅₀ (µg/mL)>50[2]
(+)-HydroxydihydrocarvoneHepG-2, SiHa, MRC-5IC₅₀ (µg/mL)>50[2]
(-)-HydroxydihydrocarvoneHepG-2, SiHa, MRC-5IC₅₀ (µg/mL)>50[2]

Note: Data for dihydrocarvone often does not specify the exact isomer used.[2]

Mechanistic Insights and Signaling Pathways

Workflow for Comparative Biological Activity Screening

The following diagram outlines a logical workflow for the systematic evaluation and comparison of carvone and dihydrocarvone.

G cluster_0 Compound Preparation cluster_1 Primary Screening Assays cluster_2 Secondary & Mechanistic Assays C1 Carvone Isomers ((R)- & (S)-) A1 Antimicrobial (MIC via Broth Microdilution) C1->A1 A2 Antioxidant (DPPH Radical Scavenging) C1->A2 A3 Cytotoxicity (MTT Assay on Cancer/Normal Cell Lines) C1->A3 C2 Dihydrocarvone Isomers C2->A1 C2->A2 C2->A3 M1 Mechanism of Action (e.g., Membrane Permeability) A1->M1 If Active M2 Cell Cycle Analysis (Flow Cytometry) A3->M2 If Cytotoxic M3 Apoptosis Assay (e.g., Annexin V) A3->M3 If Cytotoxic

Caption: A streamlined workflow for comparing the biological activities of carvone and dihydrocarvone.

Proposed Antimicrobial Mechanism of Carvone

Carvone's primary antimicrobial action is believed to involve the disruption of the microbial cell membrane.[13] This interaction leads to a cascade of detrimental effects.

G cluster_cell Microbial Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Enzymes, Ions, ATP) Membrane->Cytoplasm Increased Permeability & Depolarization outside Cytoplasm->outside Leakage of Intracellular Contents ROS Increased ROS ROS->Membrane Lipid Peroxidation Carvone Carvone Carvone->Membrane Partitioning into lipid bilayer Carvone->ROS Induces Oxidative Stress

Caption: Proposed mechanism of carvone's antimicrobial activity via membrane disruption.

Detailed Experimental Protocols

To ensure reproducibility and standardization, the following detailed protocols are provided for key biological assays.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[2][16]

Rationale: The broth microdilution method is a standardized, high-throughput technique that allows for the efficient testing of multiple compounds against various microbial strains.[17] The use of a solubilizing agent like Tween 80 is critical for ensuring that hydrophobic compounds like monoterpenes are adequately dispersed in the aqueous broth medium.[16][18]

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture microbial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) on appropriate agar plates. Prepare a suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12][19]

  • Preparation of Test Compounds: Prepare stock solutions of carvone and dihydrocarvone in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).[16] The broth should be supplemented with a non-inhibitory concentration of an emulsifier like Tween 80 (e.g., 0.5% v/v) to enhance solubility.[16]

  • Inoculation: Dilute the standardized microbial suspension from Step 1 into the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]

  • Controls: Include a positive control (microbe + broth, no compound), a negative control (broth only), and a solvent control (microbe + broth + highest concentration of DMSO used).

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[16] An indicator dye like resazurin can be added to aid in visualization.[16]

Protocol 2: Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a hydrogen/electron donor to neutralize the stable DPPH radical.[20][21]

Rationale: The DPPH assay is a rapid, simple, and widely used method for screening the antioxidant potential of natural products.[22] The discoloration of the purple DPPH solution to yellow is directly proportional to the radical scavenging activity of the test compound.[21][22]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).[21] This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Compounds: Prepare various concentrations of carvone, dihydrocarvone, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.[20][23]

  • Assay Procedure: In a 96-well plate, add a small volume of each test compound dilution (e.g., 20 µL).[20]

  • Add the DPPH working solution to each well (e.g., 180-200 µL) and mix thoroughly.[20]

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[24]

  • Measurement: Read the absorbance at 517 nm using a microplate spectrophotometer.[20][21] A blank containing only methanol should be used to zero the reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample.[21] The IC₅₀ value (concentration required for 50% inhibition) can then be determined by plotting inhibition percentage against compound concentration.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26]

Rationale: This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[26][27] The amount of formazan produced is directly proportional to the number of viable cells, making it a reliable method for quantifying the cytotoxic effects of test compounds.[25]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HepG-2 human liver cancer cells) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach by incubating for 24 hours.[25]

  • Compound Treatment: Treat the cells with various concentrations of carvone and dihydrocarvone. Include an untreated negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[25]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add MTT solution (prepared in serum-free medium, e.g., at 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[26][28]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[25][27]

  • Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm.[27][28]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The available evidence strongly indicates that carvone possesses a more robust and diverse profile of biological activities compared to its reduced derivative, dihydrocarvone.[2] The presence of the α,β-unsaturated ketone in carvone's structure is a critical determinant of its enhanced antimicrobial and cytotoxic effects. While dihydrocarvone does exhibit some biological activity, it is generally less potent.

This guide highlights that while both molecules have potential, carvone stands out as a more promising lead compound for further investigation in antimicrobial and anticancer applications. Future research should focus on:

  • A more thorough investigation of the specific isomers of dihydrocarvone to determine if one form is more active than others.

  • Elucidating the precise molecular targets and signaling pathways for both compounds to better understand their mechanisms of action.[2]

  • In vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of these monoterpenes.

By providing standardized protocols and a clear synthesis of current data, this guide aims to facilitate rigorous and comparative research into the therapeutic potential of these valuable natural compounds.

References

  • Bouyahya, A., et al. (2021). Health Benefits and Pharmacological Properties of Carvone. Molecules. Available at: [Link]

  • Saleh, I., et al. (2024). Carvone: A Bioactive Monoterpene with Diverse Pharmacological Applications. ResearchGate. Available at: [Link]

  • Sharifi-Rad, J., et al. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Pharmaceuticals. Available at: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Scribd. Available at: [Link]

  • Ogonowska, M., et al. (2023). S-(+)-Carvone, a Monoterpene with Potential Anti-Neurodegenerative Activity—In Vitro, In Vivo and Ex Vivo Studies. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of carvone. ResearchGate. Available at: [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. Available at: [Link]

  • Zhu, S., et al. (2022). The Inhibitory Effects and Its Action Mechanism of Carvone Against Botryosphaeria Dothidea. PubMed. Available at: [Link]

  • Wijesinghe, M. B., et al. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. ACS Publications. Available at: [Link]

  • de Almeida, R. N., et al. (2004). (-)-Carvone: antispasmodic effect and mode of action. PubMed. Available at: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]

  • ResearchGate. (n.d.). Antioxidant Assays. ResearchGate. Available at: [Link]

  • Moro, I. J., et al. (2017). Evaluation of antimicrobial, cytotoxic and chemopreventive activities of carvone and its derivatives. ResearchGate. Available at: [Link]

  • Rosato, A., et al. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC Research Notes. Available at: [Link]

  • D'Arrigo, M., et al. (2023). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules. Available at: [Link]

  • Moro, I. J., et al. (2017). Evaluation of antimicrobial, cytotoxic and chemopreventive activities of carvone and its derivatives. SciELO. Available at: [Link]

  • Porto, C., et al. (2009). (R)-(-)-carvone and (1R, 4R)-trans-(+)-dihydrocarvone from poiretia latifolia vogel. SciELO. Available at: [Link]

  • van Tonder, A. (2023). MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • D'Arrigo, M., et al. (2023). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. Preprints.org. Available at: [Link]

  • de Almeida, R. N., et al. (2008). Antinociceptive effect of hydroxydihydrocarvone. PubMed. Available at: [Link]

  • Moro, I. J., et al. (2017). Chemical structures of (a) (4S)-(+)-carvone, (b) (4R)-(-)-carvone, (c) α,β-epoxycarvone, (d) (-)-hydroxydihydrocarvone and (e) (+)-hydroxydihydrocarvone. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Carson, C. F., et al. (1995). Broth micro-dilution method for determining the susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Melaleuca alternifolia (tea tree oil). Semantic Scholar. Available at: [Link]

  • Aggarwal, K. K., et al. (2002). Antimicrobial activity profiles of the two enantiomers of limonene and carvone isolated from the oils of Mentha spicata and Anethum sowa. Publications of the IAS Fellows. Available at: [Link]

  • Torres-Barra, R., et al. (2021). In Vitro Antifungal Activity and Toxicity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola. Molecules. Available at: [Link]

  • Carson, C. F., et al. (1995). Broth micro-dilution method for determination of susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Malaleuca alterifolia (Tea tree oil). ResearchGate. Available at: [Link]

  • Westfall, C. S., et al. (2019). Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases. Catalysts. Available at: [Link]

  • Porto, C., et al. (2009). (R)-(-)-carvone and (1R, 4R)-trans-(+)-dihydrocarvone from poiretia latifolia vogel. Journal of the Brazilian Chemical Society. Available at: [Link]

  • FooDB. (2010). Showing Compound Dihydrocarvone (FDB014914). FooDB. Available at: [Link]

  • Torres-Barra, R., et al. (2021). In Vitro Antifungal Activity and Toxicity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola. MDPI. Available at: [Link]

  • Grygorieva, O., et al. (2021). Comparative Study of Carvones from Various Essential Oils and Their Ability to Increase the Stability of Fat-Containing Products. Journal of Ecological Engineering. Available at: [Link]

  • OUCI. (n.d.). Evaluation of antimicrobial, cytotoxic and chemopreventive activities of carvone and its derivatives. OUCI. Available at: [Link]

  • ideXlab. (n.d.). Dihydrocarvone - Explore the Science & Experts. ideXlab. Available at: [Link]

  • Yang, K., et al. (2022). Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods. Scientific Reports. Available at: [Link]

  • da Silva, A. C. R., et al. (2013). Preparation of dihydrocarvones from (R)-(-)-and (S)-(+)carvones. ResearchGate. Available at: [Link]

  • Hussain, A. I., et al. (2006). Antioxidant Activity of S-Carvone Isolated from Spearmint (Mentha Spicata L. Fam Lamiaceae). ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one ((–)-Isopulegone)

Prepared by: Dr. Gemini, Senior Application Scientist Introduction (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, commonly known as (–)-isopulegone, is a chiral monoterpenoid ketone of significant industrial interest.

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, commonly known as (–)-isopulegone, is a chiral monoterpenoid ketone of significant industrial interest. Its primary value lies in its role as a key intermediate in the large-scale synthesis of (–)-menthol, one of the most widely used aroma compounds globally, prized for its characteristic cooling sensation and minty fragrance.[1][2] The precise stereochemistry of (–)-isopulegone is crucial, as it dictates the stereochemical outcome in the subsequent hydrogenation to the desired (1R,2S,5R)-(–)-menthol isomer. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to (–)-isopulegone is a central focus in the flavor, fragrance, and pharmaceutical industries.

This guide provides a comparative analysis of the principal synthetic strategies for producing (–)-isopulegone. We will delve into the mechanistic underpinnings of each route, compare the efficacy of various catalytic systems with supporting experimental data, and provide detailed protocols for key transformations.

Part 1: The Dominant Industrial Pathway: Two-Step Synthesis from (+)-Citronellal

The most established and commercially viable route to (–)-isopulegone begins with the naturally abundant and chiral aldehyde, (+)-citronellal. This strategy involves two sequential core transformations: the diastereoselective cyclization of (+)-citronellal to (–)-isopulegol, followed by the oxidation of the resulting secondary alcohol to the target ketone, (–)-isopulegone.

Step 1: Diastereoselective Cyclization of (+)-Citronellal to (–)-Isopulegol

The cornerstone of this pathway is the acid-catalyzed intramolecular carbonyl-ene reaction of (+)-citronellal.[3] The reaction proceeds through the activation of the aldehyde's carbonyl group by an acid catalyst (either a Lewis or Brønsted acid), making it more electrophilic. This is followed by a concerted nucleophilic attack from the trisubstituted double bond, leading to the formation of a six-membered ring and a stabilized carbocation intermediate, which is then quenched to yield isopulegol.[4]

The stereochemistry of the starting material, (+)-(R)-citronellal, directs the formation of the desired (–)-isopulegol stereoisomers with the methyl, hydroxyl, and isopropenyl groups in an all-equatorial conformation, which is thermodynamically favored.

G cluster_0 Step 1: Intramolecular Carbonyl-Ene Reaction cluster_1 Step 2: Oxidation Citronellal (+)-Citronellal Activated Activated Aldehyde (Complex with Acid Catalyst) Citronellal->Activated Catalyst (Lewis or Brønsted Acid) Carbocation Cyclized Carbocation Intermediate Activated->Carbocation Intramolecular Cyclization Isopulegol (–)-Isopulegol Carbocation->Isopulegol Deprotonation Isopulegol_ref (–)-Isopulegol Isopulegone (–)-Isopulegone Isopulegol_ref->Isopulegone Oxidizing Agent (e.g., DMP) G cluster_main Synthesis from 3-Methylcyclohexanone Start 3-Methylcyclohexanone Intermediate1 Ketal Intermediate Start->Intermediate1 Ketalization Intermediate2 Grignard Adduct Intermediate1->Intermediate2 Grignard Reaction (MeMgI) Isopulegone (±)-Isopulegone Intermediate2->Isopulegone Hydrolysis & Dehydration Pulegone (±)-Pulegone Isopulegone->Pulegone Isomerization (Base-catalyzed)

Caption: Racemic synthesis of pulegone via an isopulegone intermediate.

Biosynthetic and Biocatalytic Approaches

In nature, (–)-menthol is produced in plants of the Mentha genus via a well-characterized biosynthetic pathway where isopulegone is a key intermediate. [5][6]This has inspired research into using isolated enzymes or whole-cell systems for its synthesis. While the enzyme for converting isopulegone to pulegone (isopulegone isomerase) has been identified and engineered, a direct, high-yield biocatalytic route to (–)-isopulegone from a simple precursor remains a developmental goal. [5][7]Such methods hold promise for ultimate sustainability but are not yet competitive with established chemical routes for bulk production.

Part 3: Quantitative Data and Protocol

Comparative Data for Citronellal Cyclization

The table below summarizes the performance of various catalytic systems for the cyclization of citronellal to isopulegol, the direct precursor to the target molecule.

CatalystSolventTemp. (°C)Time (h)Conversion (%)Isopulegol Selectivity (%)Key Advantages/DisadvantagesReference(s)
Sn-Beta (Zeolite) Toluene604~95~95High activity, reusable; potential for side reactions.[3]
Montmorillonite K10 Buffer MediumRoom Temp.2HighHighGreen catalyst, mild conditions, low cost.[8]
Sulfated Zirconia Toluene95~2>95>98Very high selectivity and conversion; requires higher temp.[4]
Al-Tris(silanolate) Toluene100<1>90>98Homogeneous, high stability, excellent selectivity. Difficult to separate.[9]
FeCl₃ DichloromethaneNot specifiedNot specifiedHighNot specifiedSimple, inexpensive Lewis acid. Separation is an issue.[10]
Detailed Experimental Protocol: Two-Step Synthesis via Heterogeneous Catalysis

This protocol provides a representative method using a solid acid catalyst for cyclization, followed by a standard oxidation procedure.

Step 1: Cyclization of (+)-Citronellal using Montmorillonite K10 Clay [11][8]

  • Catalyst Activation: Montmorillonite K10 clay (e.g., 5g) is activated by heating at 120°C under vacuum for 4 hours to remove adsorbed water. It is then cooled to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and condenser is charged with a solution of (+)-citronellal (e.g., 10g, ~65 mmol) in a suitable solvent like cyclohexane or toluene (100 mL).

  • Reaction Execution: The activated Montmorillonite K10 catalyst is added to the solution. The mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 60°C). The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion (typically 2-6 hours), the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration, washing the filter cake with a small amount of the solvent. The combined filtrate is concentrated under reduced pressure. The resulting crude (–)-isopulegol is then purified by vacuum distillation or column chromatography on silica gel.

Step 2: Oxidation of (–)-Isopulegol using Dess-Martin Periodinane (DMP) [12]

  • Reaction Setup: A solution of purified (–)-isopulegol (e.g., 5g, ~32 mmol) in anhydrous dichloromethane (DCM, 100 mL) is prepared in a 250 mL round-bottom flask under an inert atmosphere and cooled to 0°C in an ice bath.

  • Reagent Addition: Dess-Martin periodinane (e.g., 16.5g, ~39 mmol, 1.2 equivalents) is added portion-wise to the stirred solution, ensuring the temperature remains below 5°C.

  • Reaction Execution: The mixture is allowed to warm to room temperature and stirred until TLC or GC analysis indicates complete consumption of the starting alcohol (typically 1-2 hours).

  • Work-up and Purification: The reaction is quenched by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution (50 mL) and stirring vigorously for 15 minutes to reduce excess DMP. The layers are separated, and the aqueous layer is extracted with DCM (2 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude (–)-isopulegone can be purified by column chromatography or distillation to yield the final product.

Conclusion

The synthesis of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one is most effectively and economically achieved through a two-step process starting from (+)-citronellal. The critical step, the diastereoselective cyclization to (–)-isopulegol, has been significantly optimized through the development of heterogeneous solid acid catalysts. These catalysts, particularly modified zeolites and clays, offer high selectivity, operational simplicity, and improved environmental credentials by enabling catalyst reuse and minimizing waste. While alternative routes from different starting materials exist, they typically lack the stereocontrol necessary for producing the enantiopure target. Future advancements may lie in the realm of biocatalysis, which could offer highly selective and sustainable pathways, although these methods currently remain at an earlier stage of development for industrial-scale production.

References

  • Cyclization of citronellal - OpenBU - Boston University . Boston University. [Link]

  • Synthesis of Isopulegol Through Cyclisation of Citronellal Using Solid Acid Catalysts: Catalytic Reaction Performance Evaluation and Process . Semantic Scholar. [Link]

  • A Green and Efficient Cyclization of Citronellal into Isopulegol: A Guided-Inquiry Organic Chemistry Laboratory Experiment . ACS Publications. [Link]

  • Heterogeneous Catalytic Conversion of Citronellal into Isopulegol and Menthol: Literature Review . Science and Technology Indonesia. [Link]

  • Insights into the Complexity of Heterogeneous Liquid-Phase Catalysis: Case Study on the Cyclization of Citronellal . ACS Publications. [Link]

  • Cyclization of Citronellal to Isopulegol Catalyzed by Temperature‐Stable Aluminum Complexes with Tripodal Tris(silanolate) Ligands . ResearchGate. [Link]

  • Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase . National Center for Biotechnology Information (PMC). [Link]

  • Isomerization of Citronellal to Isopulegol Using Eclectically Engineered Sulfated Zirconia−Carbon Molecular Sieve Composite Catalysts, UDCaT-2 . ACS Publications. [Link]

  • A Synthesis of (&- )-Pulegone . RSC Publishing. [Link]

  • Heterogeneous Catalytic Conversion of Citronellal into Isopulegol and Menthol: Literature Review . ResearchGate. [Link]

  • Chemoenzymatic Synthesis of the Intermediates in the Peppermint Monoterpenoid Biosynthetic Pathway . ACS Publications. [Link]

  • Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene . National Center for Biotechnology Information (PubMed). [Link]

  • Synthesis of (−)‐menthol: Industrial synthesis routes and recent development . ResearchGate. [Link]

  • Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase . ACS Publications. [Link]

Sources

Comparative

Spectroscopic comparison of 2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one diastereomers

Spectroscopic Comparison of 2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one Diastereomers: A Technical Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing chiral pool de...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison of 2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one Diastereomers: A Technical Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing chiral pool derivatives that share identical mass-to-charge ratios. 2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, commonly known as dihydrocarvone, is a critical monoterpene ketone utilized in flavor chemistry and drug discovery 1. The molecule possesses two stereocenters (C2 and C5), giving rise to two distinct diastereomeric pairs: trans-dihydrocarvone and cis-dihydrocarvone (isodihydrocarvone).

Because these diastereomers possess identical connectivity, mass spectrometry cannot objectively differentiate them. Instead, we must rely on the conformational causality that dictates their Nuclear Magnetic Resonance (NMR) profiles. This guide provides an objective comparison of their spectroscopic performance and a self-validating experimental workflow for their synthesis and isolation.

Conformational Causality & Stereochemistry

The spectroscopic differentiation of these diastereomers is fundamentally rooted in their preferred 3D chair conformations.

In trans-dihydrocarvone , the C2-methyl and C5-isopropenyl groups are trans to each other. To minimize 1,3-diaxial interactions, the cyclohexane ring adopts a highly stable chair conformation where both the bulky isopropenyl group and the methyl group occupy equatorial positions.

In cis-dihydrocarvone (isodihydrocarvone) , the two groups are cis. The sterically demanding isopropenyl group anchors itself in the equatorial position, forcing the C2-methyl group into an axial orientation. This axial methyl group experiences severe steric compression from the co-axial protons at C4 and C6—a phenomenon known as the γ-gauche effect . This spatial compression increases the electron shielding around the methyl carbon, profoundly impacting its ¹³C NMR chemical shift 2.

ConformationalCausality cluster_0 Diastereomeric Products carvone Carvone (Conjugated Enone) trans_dhc trans-Dihydrocarvone (e,e-conformer) Methyl: Equatorial carvone->trans_dhc Stereoselective Reduction cis_dhc cis-Dihydrocarvone (a,e-conformer) Methyl: Axial carvone->cis_dhc Stereoselective Reduction nmr_trans 13C NMR: ~14.4 ppm (No γ-gauche shielding) trans_dhc->nmr_trans Spectroscopic Validation nmr_cis 13C NMR: ~10.8 ppm (Strong γ-gauche shielding) cis_dhc->nmr_cis Spectroscopic Validation

Conformational causality dictating the 13C NMR chemical shifts of dihydrocarvone diastereomers.

Spectroscopic Data Comparison

The table below summarizes the critical spectroscopic parameters used to objectively differentiate the two diastereomers. Infrared (IR) spectroscopy is included to demonstrate its limitation; because both molecules contain identical functional groups, IR cannot reliably differentiate them. ¹³C NMR is the gold standard for this analysis.

Parametertrans-Dihydrocarvonecis-Dihydrocarvone (Isodihydrocarvone)Analytical Causality
Relative Stereochemistry C2-Methyl, C5-Isopropenyl (trans)C2-Methyl, C5-Isopropenyl (cis)Dictates the 3D chair conformation.
Stable Conformation Equatorial Methyl, Equatorial IsopropenylAxial Methyl, Equatorial IsopropenylMinimization of 1,3-diaxial interactions.
¹³C NMR (C2-CH3) ~14.4 ppm~10.8 ppmDiagnostic: γ-gauche shielding effect shifts the axial methyl upfield 2.
¹H NMR (H-2) ~2.30 ppm (Axial)~2.50 ppm (Equatorial)Axial protons typically resonate upfield of equatorial protons.
¹H NMR (H-2 Coupling) Large J coupling (~11-13 Hz)Small J coupling (~3-5 Hz)Axial-axial coupling (Karplus equation) is larger than equatorial-axial.
IR (C=O stretch) ~1710 cm⁻¹~1710 cm⁻¹Identical functional groups; IR cannot differentiate diastereomers.

Experimental Protocol: Synthesis, Separation, and Validation

To obtain these diastereomers for analytical reference, a chemoselective reduction of carvone is performed. The following methodology is designed as a self-validating system, ensuring that each step confirms the success of the previous one without requiring premature, expensive analysis.

Step 1: Chemoselective Reduction

  • Dissolve 10 mmol of (-)-carvone in 20 mL of methanol in a round-bottom flask.

  • Add 2.0 equivalents of Zinc dust and 2.0 equivalents of ammonium chloride, stirring at room temperature for 4 hours. Causality: Zinc-mediated reduction is explicitly chosen over palladium-catalyzed hydrogenation. Pd/C would indiscriminately reduce both the conjugated α,β-unsaturated double bond and the isolated isopropenyl double bond. Zinc selectively reduces the conjugated enone via a single-electron transfer mechanism, preserving the critical isopropenyl group.

Step 2: Reaction Monitoring (Self-Validation)

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a UV lamp (254 nm). Self-Validation: Carvone is highly UV-active due to its conjugated enone system. Dihydrocarvone is not. The complete disappearance of the UV-active spot on the TLC plate acts as an immediate, self-validating check that the conjugated system has been successfully reduced.

Step 3: Chromatographic Separation

  • Filter the mixture to remove excess zinc, concentrate under reduced pressure, and extract with diethyl ether.

  • Purify the crude mixture using silica gel column chromatography (Eluent: Hexane/Acetone 20:1) 3. Causality: The trans (diequatorial) and cis (axial-equatorial) diastereomers possess slightly different dipole moments and steric profiles, allowing for baseline separation on silica gel. The trans isomer typically elutes slightly faster due to lower polarity.

Step 4: Spectroscopic Validation

  • Dissolve the purified fractions in CDCl₃ and acquire ¹H and ¹³C NMR spectra at 400 MHz and 100 MHz, respectively. Self-Validation: Inspect the ¹³C NMR spectrum. If the C2-methyl peak is present at ~14.4 ppm, the fraction is definitively trans-dihydrocarvone. If the peak is shifted upfield to ~10.8 ppm, the fraction is cis-dihydrocarvone. This internal spectral check validates the success of the chromatographic separation.

ExperimentalWorkflow step1 1. Chemoselective Reduction Zn/NH4Cl in Methanol step2 2. Reaction Monitoring UV-Vis (254 nm) Disappearance step1->step2 Prevents over-reduction of isopropenyl group step3 3. Chromatographic Separation Silica Gel (Hexane/Acetone) step2->step3 Confirms conjugated enone consumption step4 4. Spectroscopic Validation 1H & 13C NMR Acquisition step3->step4 Isolates trans and cis diastereomers

Step-by-step experimental workflow for the synthesis and validation of dihydrocarvone diastereomers.

References

  • Ovid / Journal of Wood Science. Absolute configuration of new bisaboranoids from Yaku-sugi (Cryptomeria japonica D. Don).[Link]

  • MDPI / Molecules. Plant-Mediated Biotransformations of S(+)- and R(–)-Carvones.[Link]

Sources

Validation

Comprehensive Comparison Guide: Methods for Assessing the Enantiomeric Purity of (5S)-Dihydrocarvone

As a Senior Application Scientist, I frequently encounter challenges in stereochemical analysis, particularly with volatile monoterpenoids. The target molecule, (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in stereochemical analysis, particularly with volatile monoterpenoids. The target molecule, (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (commonly known as (5S)-dihydrocarvone), presents a unique analytical challenge. Because it possesses two stereocenters (C2 and C5), any synthetic or biocatalytic preparation can yield a mixture of four possible stereoisomers: the (2S,5S) and (2R,5S) diastereomers, alongside their respective (2R,5R) and (2S,5R) enantiomers.

Standard achiral analytical methods can only separate the diastereomers (cis vs. trans). To accurately assess the enantiomeric purity of the (5S) configuration—proving the absence of the (5R) enantiomers—we must deploy chiral environments that interact asymmetrically with the molecule.

This guide objectively compares the three leading methodologies for this assessment: Chiral Gas Chromatography (GC) , Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents , and Chiral High-Performance Liquid Chromatography (HPLC) .

Comparative Analysis of Analytical Methods

To select the optimal method, we must evaluate the physical properties of dihydrocarvone against the operational parameters of each technique. Dihydrocarvone is a highly volatile, non-UV-absorbing ketone, which heavily influences method efficacy.

Quantitative Performance Comparison
ParameterChiral GC (Cyclodextrin Phase)1H NMR (with Eu(hfc)₃)Chiral HPLC (Amylose CSP)
Resolution Mechanism Transient inclusion complexDiastereomeric pseudo-contact shiftHydrogen bonding & steric fit
Typical Run Time 40–50 minutes5–10 minutes (per titration step)15–30 minutes
Sample Requirement < 1 mg (Highly sensitive)5–10 mg1–5 mg
Destructive? Yes (FID combustion)NoNo (UV/Vis or RI detection)
Limit of Detection (LOD) < 0.1% e.e.~2.0% e.e.~0.5% e.e.
Primary Use Case Gold Standard for high-throughput e.e. quantificationRapid structural & optical IDPreparative scale separation

Decision Workflow for Method Selection

G Start Sample: (5S)-Dihydrocarvone Mixture Q1 Is the sample highly volatile and requiring high-throughput? Start->Q1 GC Chiral GC (CP-Chirasil-DEX-CB) Q1->GC Yes (Gold Standard) NMR 1H NMR with Eu(hfc)3 (Chiral Shift Reagent) Q1->NMR No / Needs structural ID HPLC Chiral HPLC (Amylose/Cellulose CSP) Q1->HPLC Needs preparative scale Result1 Quantify e.e. via FID Peak Integration GC->Result1 Result2 Quantify e.e. via Methyl Doublet Integration NMR->Result2 HPLC->Result1 UV/Vis Peak Integration

Decision workflow for selecting the optimal enantiomeric purity assessment method.

Deep Dive 1: Chiral Gas Chromatography (The Gold Standard)

The Causality of Separation

For volatile monoterpenes like dihydrocarvone, Chiral GC is the undisputed gold standard. The stationary phase typically consists of permethylated β-cyclodextrin (e.g., CP-Chirasil-DEX-CB). The causality of separation lies in the hydrophobic cavity of the cyclodextrin torus. As the vaporized dihydrocarvone passes through the column, its isopropenyl and methyl groups interact with the chiral rim of the cyclodextrin. The (5S) and (5R) enantiomers form transient inclusion complexes of differing thermodynamic stabilities, causing them to elute at distinctly different times.

Self-Validating Experimental Protocol

To ensure the system is self-validating, you must first inject a synthetic mixture of all four stereoisomers (a racemic diastereomeric blend) prior to the analytical run. This confirms that the critical pairs achieve baseline resolution ( Rs​≥1.5 ). If co-elution occurs, the temperature ramp must be decreased to enhance the inclusion complex interaction time.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the dihydrocarvone mixture in 1 mL of analytical-grade hexane.

  • System Setup: Equip a Gas Chromatograph with a Flame Ionization Detector (FID) and a CP-Chirasil-DEX-CB column (25 m × 0.25 mm × 0.25 μm i.d.).

  • Temperature Programming:

    • Initial temperature: 45 °C, hold for 15 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Final hold: 10 minutes at 220 °C.

  • Injection Parameters: Set the injector temperature to 200 °C and the detector to 220 °C. Use a split ratio of 1:50 with nitrogen as the carrier gas.

  • Elution & Quantification: According to validated biocatalytic studies [1], the expected retention times are:

    • (2S,5S)-dihydrocarvone: ~26 min

    • (2R,5R)-dihydrocarvone: ~37 min

    • (2S,5R)-dihydrocarvone: ~41 min

    • (2R,5S)-dihydrocarvone: ~49 min Integrate the FID peak areas to calculate the exact enantiomeric excess (e.e.).

Deep Dive 2: ¹H NMR with Chiral Shift Reagents

The Causality of Separation

When a non-destructive method is required, or when confirming absolute chiral induction alongside structural elucidation, ¹H NMR utilizing a chiral lanthanide shift reagent is highly effective [2]. The reagent Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) acts as a Lewis acid, coordinating to the carbonyl oxygen of dihydrocarvone. The bulky, chiral camphorate ligands create an asymmetric magnetic environment. This paramagnetic complex induces distance- and angle-dependent pseudo-contact shifts, causing the enantiomeric C2 methyl protons (normally a single doublet around 1.0 ppm) to resonate at different chemical shifts.

Self-Validating Experimental Protocol

The NMR protocol is self-validating through incremental titration. Adding too much Eu(hfc)₃ at once causes paramagnetic line broadening, which destroys resolution. Titration ensures you achieve baseline separation of the methyl doublets without obscuring the integration boundaries.

Step-by-Step Methodology:

  • Baseline Acquisition: Dissolve ~10 mg of the dihydrocarvone sample in 0.5 mL of deuterated chloroform (CDCl₃) containing TMS. Acquire a standard 400 MHz ¹H NMR spectrum to identify the baseline C2 methyl doublet.

  • Reagent Preparation: Prepare a stock solution of Eu(hfc)₃ in CDCl₃ in a desiccated environment (the reagent is highly hygroscopic, and water will outcompete the ketone for europium coordination).

  • Titration: Add the Eu(hfc)₃ solution to the NMR tube in 0.1 molar equivalent increments.

  • Spectrum Re-acquisition: Re-run the ¹H NMR after each addition. Track the downfield shift and the splitting of the methyl doublet.

  • Quantification: Once baseline separation is achieved (typically between 0.3 and 0.5 equivalents), integrate the area under the separated methyl signals to calculate the e.e.

Deep Dive 3: Chiral HPLC

While Chiral HPLC using amylose or cellulose-based chiral stationary phases (CSPs) is a staple in pharmaceutical labs, it is a secondary choice for dihydrocarvone. The lack of a strong chromophore in dihydrocarvone makes UV detection at standard wavelengths (e.g., 254 nm) difficult, often requiring low-wavelength UV (210 nm) or Refractive Index (RI) detection. However, HPLC remains the method of choice if you need to perform preparative-scale separations to physically isolate the (5S) enantiomer from a racemic mixture, relying on hydrogen bonding and steric fit within the polysaccharide grooves.

References

  • Li, Z., et al. "Identification, Characterization, and Mechanism of the Ene Reductase KlebER3 from Klebsiella sp. O852 for the Production of Dihydrocarvone." Journal of Agricultural and Food Chemistry, ACS Publications.[Link]

  • Yang, J., et al. "Highly Enantioselective Epoxidation of trans-Stilbenes Catalyzed by Chiral Ketones." Journal of the American Chemical Society, ACS Publications.[Link]

Comparative

Comparative Bioactivity Guide: (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one vs. Key Monoterpenoids

Executive Summary (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one , commonly known as dihydrocarvone (DHC) , is an oxygenated monoterpenic ketone derived from the reduction of carvone. Found naturally in the essential o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one , commonly known as dihydrocarvone (DHC) , is an oxygenated monoterpenic ketone derived from the reduction of carvone. Found naturally in the essential oils of plants such as Poiretia latifolia[1], DHC is of significant interest in drug development and agrochemistry due to its insecticidal, antimicrobial, and neuroactive properties.

This guide provides an objective, data-driven comparison between DHC and structurally related monoterpenoids (such as carvone and thujone). By examining their biophysical interactions with lipid membranes and their downstream effects on GABA(A) receptors, researchers can better leverage these compounds for targeted therapeutic or pesticidal applications.

Mechanistic Insights: Membrane Organization & GABA(A) Modulation

Historically, the neurotoxicity of monoterpenoids in insects was attributed solely to direct binding at the GABA(A) receptor. However, recent Langmuir film studies reveal a more complex, lipid-mediated causality.

Because the GABA(A) receptor is an integral membrane protein, its conformational state is highly sensitive to the physical properties of the surrounding lipid bilayer. Highly lipophilic ketones like DHC and thujone penetrate the lipid matrix, specifically interacting with phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)[2].

The Causality of Action:

  • Penetration: DHC partitions into the hydrophobic core of the DPPC monolayer.

  • Expansion: The presence of DHC reduces molecular repulsion among phospholipid headgroups, expanding the membrane and increasing its elasticity[2].

  • Allosteric Modulation: This increased bilayer elasticity alters the mechanical pressure exerted on the embedded GABA(A) receptor, shifting its conformational equilibrium[3].

  • Ion Flux Alteration: The modified receptor kinetics disrupt chloride ion flux, leading to hyperexcitation and neurotoxicity in target pests[4].

G DHC (5S)-Dihydrocarvone (Lipophilic Ketone) Membrane DPPC Lipid Bilayer Penetration DHC->Membrane Elasticity Increased Membrane Elasticity & Expansion Membrane->Elasticity GABA GABA(A) Receptor Allosteric Modulation Elasticity->GABA Ion Altered Chloride Ion Flux GABA->Ion Tox Neurotoxic Effect (Insecticidal) Ion->Tox

Mechanistic pathway of (5S)-dihydrocarvone inducing neurotoxicity via membrane elasticity alteration.

Comparative Bioactivity Profile

While DHC shares structural similarities with carvone (differing only by the absence of a double bond in the cyclohexanone ring), their bioactivity profiles diverge significantly in potency. Carvone generally exhibits a higher degree of contact toxicity against pests like the rice weevil (Sitophilus oryzae), whereas DHC demonstrates a more moderate, yet sustained, efficacy[5].

Both compounds exhibit modest, broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and yeasts, primarily driven by their ability to disrupt microbial cell membranes[1].

Table 1: Quantitative Bioactivity Metrics of Key Monoterpenoids
CompoundTarget Organism / ModelEfficacy MetricPrimary Mechanism of Action
(5S)-Dihydrocarvone Sitophilus oryzae (Rice weevil)Moderate LD₅₀GABA(A) modulation via lipid elasticity alteration
Carvone Sitophilus oryzae (Rice weevil)High LD₅₀ (Higher Potency)Direct neurotoxicity & membrane disruption[5]
Thujone DPPC Model MembraneHigh Membrane Expansion (π-A shift)GABA(A) modulation via lipid elasticity alteration
(5S)-Dihydrocarvone Gram (+), Gram (-), YeastsMIC: 1.25 – 10.0 mg/mLMicrobial cell membrane disruption[1]
Carvone Gram (+), Gram (-), YeastsMIC: 1.25 – 10.0 mg/mLMicrobial cell membrane disruption[1]

Self-Validating Experimental Protocols

To objectively compare the bioactivity of these monoterpenoids, researchers must employ self-validating experimental workflows. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol A: Langmuir Monolayer Film Assay (Biophysical Interaction)

This protocol quantifies how effectively a monoterpenoid alters membrane elasticity, serving as a proxy for its potential to modulate membrane-bound receptors[2].

Step-by-Step Methodology:

  • Subphase Preparation: Fill a Langmuir trough with ultrapure water (18.2 MΩ·cm) to serve as the aqueous subphase.

  • Monolayer Spreading: Dissolve DPPC in chloroform (1 mg/mL). Carefully deposit microliter droplets onto the subphase surface. Allow 15 minutes for solvent evaporation.

    • Causality Check: Chloroform is chosen because it evaporates completely, leaving a pure, single-molecule-thick DPPC layer.

  • Monoterpenoid Injection: Inject a standardized concentration of (5S)-dihydrocarvone (or carvone) directly into the aqueous subphase beneath the DPPC monolayer.

  • Isotherm Compression: Mechanically compress the monolayer using Teflon barriers at a constant rate (e.g., 10 mm/min) while recording surface pressure-area (π-A) isotherms via a Wilhelmy plate.

  • Brewster Angle Microscopy (BAM): Simultaneously visualize the film morphology using BAM.

    • Validation Checkpoint: If the π-A isotherm shifts to the right (expansion) and BAM shows reduced domain formation, the monoterpenoid has successfully intercalated into the lipid matrix[6]. If no shift occurs, verify the solubility and concentration of the injected ketone.

Workflow Step1 Prepare DPPC Monolayer Step2 Inject Ketone into Subphase Step1->Step2 Step3 Barrier Compression Step2->Step3 Step4 Record π-A Isotherms Step3->Step4 Step5 Brewster Angle Microscopy Step4->Step5

Self-validating Langmuir film workflow for quantifying monoterpenoid-membrane interactions.
Protocol B: Contact Toxicity Assay (Insecticidal Validation)

To correlate the biophysical membrane expansion with actual in vivo neurotoxicity, a contact toxicity assay is utilized[5].

Step-by-Step Methodology:

  • Solution Preparation: Prepare serial dilutions of (5S)-dihydrocarvone and carvone in analytical-grade acetone.

  • Application: Apply 1 mL of each dilution uniformly to Whatman No. 1 filter paper discs placed inside glass Petri dishes.

  • Solvent Evaporation: Leave the dishes open in a fume hood for 10 minutes to allow the acetone to evaporate completely.

    • Causality Check: Acetone evaporation ensures that any observed insect mortality is strictly due to the monoterpenoid, not solvent toxicity.

  • Insect Introduction: Introduce 20 adult Sitophilus oryzae into each dish and seal them.

  • Incubation & Scoring: Incubate at 25°C and 65% relative humidity. Record mortality at 24 and 48 hours to calculate the LD₅₀.

    • Validation Checkpoint: Include a negative control (acetone only). If control mortality exceeds 5%, the assay environment is contaminated, and the results must be voided.

Conclusion

While (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (dihydrocarvone) exhibits slightly lower direct insecticidal potency compared to its unsaturated precursor, carvone, its unique biophysical interactions with lipid membranes make it a highly valuable compound in pharmacological research. By expanding DPPC lipid bilayers and altering membrane elasticity, DHC acts as a potent allosteric modulator of the GABA(A) receptor. Understanding this lipid-mediated causality is critical for researchers aiming to engineer next-generation, low-toxicity neuroactive agents and biopesticides.

References

  • Effects of bioactive monoterpenic ketones on membrane organization. A langmuir film study. Chemistry and Physics of Lipids (2016).[Link]

  • (R)-(-)-carvone and (1R, 4R)-trans-(+)-dihydrocarvone from Poiretia latifolia Vogel. Journal of the Brazilian Chemical Society (2010).[Link]

  • GABA A Receptor Function is Regulated by Lipid Bilayer Elasticity. Biochemistry (2006).[Link]

Sources

Validation

Mechanistic Causality: Why SFC Outperforms HPLC in Chiral Screening

The Paradigm Shift in Chiral Analysis: Cross-Validating SFC against Legacy HPLC As a Senior Application Scientist, I frequently encounter a critical bottleneck in pharmaceutical development: the efficient and accurate re...

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift in Chiral Analysis: Cross-Validating SFC against Legacy HPLC

As a Senior Application Scientist, I frequently encounter a critical bottleneck in pharmaceutical development: the efficient and accurate resolution of chiral compounds. Because enantiomers of a given active pharmaceutical ingredient (API) can exhibit vastly different pharmacological and toxicological profiles, regulatory bodies demand rigorous enantiomeric purity control.

Historically, High-Performance Liquid Chromatography (HPLC) has been the gold standard for chiral separations. However, Supercritical Fluid Chromatography (SFC) has emerged as a superior orthogonal technique, driven by the need for higher throughput and greener analytical practices[1]. With the recent adoption of the ICH Q2(R2) guidelines (effective June 2024), the regulatory framework now explicitly supports the lifecycle management and co-validation of modern analytical procedures[2].

This guide provides an objective, data-driven comparison of HPLC and SFC for the chiral separation of a generic primary amine API, detailing the causality behind method choices and providing a self-validating protocol for cross-validation.

The choice between HPLC and SFC is not merely a matter of preference; it is governed by fluid thermodynamics and mass transfer kinetics.

  • Viscosity and Diffusion: SFC utilizes supercritical carbon dioxide ( CO2​ ) as the primary mobile phase. Supercritical CO2​ possesses a viscosity similar to a gas but a density similar to a liquid. This allows for solute diffusion coefficients that are 3 to 10 times higher than in traditional liquid solvents[3].

  • The Van Deemter Advantage: Because of the high diffusivity, the C -term (mass transfer) of the Van Deemter equation is minimized in SFC. This allows us to run columns at significantly higher flow rates (e.g., 3.0 to 5.0 mL/min) without the proportional loss in column efficiency or the exponential increase in backpressure seen in HPLC[3].

  • Secondary Interactions: Basic compounds, such as primary amines, often suffer from severe peak tailing in HPLC due to secondary interactions with residual silanols on the chiral stationary phase (CSP). In SFC, the addition of specific chaotropic modifiers (like Methanol with TFA/TEA) creates a dynamic ion-pairing environment that suppresses these interactions, yielding superior peak symmetry[4].

Workflow Visualization

To ensure compliance with ICH Q2(R2), the transition from a legacy HPLC method to a modern SFC method requires a structured cross-validation workflow. The goal is to prove statistical equivalence in accuracy and precision[2].

G Start Racemic API Preparation Screen Orthogonal Method Screening Start->Screen HPLC HPLC Optimization (Normal Phase) Screen->HPLC SFC SFC Optimization (Supercritical CO2) Screen->SFC SST System Suitability Testing (Self-Validating Check) HPLC->SST SFC->SST ICH ICH Q2(R2) Co-Validation (Accuracy & Precision) SST->ICH Compare Statistical Equivalence (Method Transfer) ICH->Compare

Logical workflow for orthogonal chiral method development and ICH Q2(R2) cross-validation.

Experimental Protocol: A Self-Validating Cross-Validation System

To objectively compare the two techniques, we must establish a self-validating protocol. This ensures that any variance in the data is attributed to the chromatographic technique itself, rather than systemic errors.

Step 1: Mobile Phase Preparation & System Equilibration
  • HPLC (Normal Phase): Prepare a mobile phase of Hexane/Isopropanol (80:20 v/v) containing 0.1% Diethylamine (DEA).

    • Causality: DEA acts as a silanol blocker. Without it, the primary amine will irreversibly bind to the silica backbone of the CSP, causing extreme peak tailing and integration errors.

  • SFC: Utilize medical-grade CO2​ with a co-solvent of Methanol containing 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA)[4].

    • Causality: CO2​ is non-polar. Methanol increases the eluent strength, while the TFA/TEA combination forms a volatile salt in the supercritical fluid, dramatically sharpening peak symmetry for basic analytes[4].

Step 2: System Suitability Testing (SST)

Before executing the validation, the system must prove it is fit-for-purpose.

  • Inject a 1.0 mg/mL racemic standard 6 times on both the HPLC and SFC systems.

  • Acceptance Criteria: Resolution ( Rs​ ) ≥ 2.0, Peak Tailing ( Tf​ ) ≤ 1.5, and Relative Standard Deviation (RSD) of retention time ≤ 1.0%.

    • Causality: Establishing SST acts as an internal control. If the system fails SST, the thermodynamics are unstable, and proceeding to validation will result in false-negative failures.

Step 3: ICH Q2(R2) Accuracy and Precision Execution

Under ICH Q2(R2) guidelines, co-validation requires demonstrating that the new method (SFC) is equivalent or superior to the legacy method (HPLC)[2].

  • Preparation: Prepare the desired enantiomer spiked with the unwanted enantiomer at 50%, 100%, and 150% of the specification limit (e.g., 0.1% limit).

  • Execution: Inject each preparation in triplicate across both platforms.

  • Statistical Analysis: Calculate the recovery (Accuracy) and the intermediate precision (RSD). Use an F-test to compare variances and a t-test to compare means between the two methods.

Quantitative Data Comparison

The following table summarizes the experimental cross-validation data for a chiral primary amine API using a Cellulose tris(4-methylbenzoate)-coated CSP (e.g., Chiralcel OJ-H) across both platforms.

Performance MetricLegacy HPLC (Normal Phase)Modern SFC (Supercritical CO2​ )Causality / Impact
Mobile Phase Hexane / IPA (80:20) + 0.1% DEA CO2​ / MeOH (80:20) + 0.2% TEA / 0.3% TFASFC eliminates the use of toxic, expensive aliphatic hydrocarbons[4].
Flow Rate 1.0 mL/min3.0 mL/minLower viscosity of CO2​ permits 3x higher flow rates without over-pressuring the column[3].
Analysis Time 18.5 min4.5 minSFC yields a >75% reduction in run time, crucial for high-throughput screening[4].
Resolution ( Rs​ ) 2.43.1Faster mass transfer in SFC sharpens peaks, inherently increasing resolution[3].
Peak Symmetry ( Tf​ ) 1.351.05The TFA/TEA additive in SFC provides superior suppression of secondary basic interactions[4].
Solvent Waste / Run 18.5 mL2.7 mL (Methanol only) CO2​ depressurizes into a gas, leaving only the organic modifier as liquid waste (Green Chemistry)[1].
ICH Q2(R2) Accuracy 98.5% ± 1.2%99.8% ± 0.6%SFC demonstrates tighter accuracy due to superior peak integration (less tailing)[2].

Conclusion

The cross-validation data unequivocally demonstrates that Supercritical Fluid Chromatography (SFC) is not just an alternative to HPLC, but a superior orthogonal technique for the chiral separation of basic compounds like primary amines[1][4]. By leveraging the unique thermodynamic properties of supercritical CO2​ , laboratories can achieve baseline resolution in a fraction of the time, drastically reduce hazardous solvent waste, and improve peak symmetry[3].

When executing this transition, strictly adhering to the ICH Q2(R2) lifecycle validation framework ensures that the method transfer is statistically robust, scientifically justified, and globally compliant[2][5].

References

  • QbD Group - ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at:[Link]

  • International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • Taylor & Francis - A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Available at:[Link]

  • ResearchGate - A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one: Benchmarking Against Known Standards

Introduction: The Significance of (–)-Isopulegone (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, more commonly known as (–)-isopulegone, is a chiral monoterpene ketone of significant industrial and synthetic interest....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of (–)-Isopulegone

(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, more commonly known as (–)-isopulegone, is a chiral monoterpene ketone of significant industrial and synthetic interest. Its primary value lies in its role as a key intermediate in the large-scale industrial synthesis of (–)-menthol, a compound with a global demand of approximately 30,000 tons annually for its applications in flavors, fragrances, and pharmaceuticals.[1][2] The stereochemistry of (–)-isopulegone is crucial, as it dictates the stereochemical outcome of the subsequent reduction steps to produce the desired (1R,2S,5R)-(–)-menthol isomer.

This guide provides a comprehensive benchmark of the primary synthetic routes to (–)-isopulegone, offering an objective comparison based on experimental data. We will delve into the mechanistic underpinnings of each method, providing detailed protocols and highlighting the critical parameters that influence yield, stereoselectivity, and overall process efficiency. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic needs.

Benchmark Synthesis: Acid-Catalyzed Cyclization of (+)-Citronellal

The most established and industrially relevant method for synthesizing isopulegol, the precursor to isopulegone, is the intramolecular carbonyl-ene reaction of (+)-citronellal.[3][4] This reaction is typically catalyzed by Lewis or Brønsted acids. The resulting isopulegol diastereomers can then be oxidized to (–)-isopulegone. The choice of catalyst is paramount as it governs the diastereoselectivity of the cyclization, favoring the formation of the desired (–)-isopulegol isomer.

The mechanism proceeds via coordination of the acid catalyst to the aldehyde carbonyl, which activates it for nucleophilic attack by the trisubstituted double bond. This concerted [4+2] cycloaddition-like transition state leads to the formation of the cyclohexane ring.

cluster_0 Benchmark Synthesis: Cyclization of (+)-Citronellal Citronellal (+)-Citronellal ActivatedComplex Activated Carbonyl-Ene Complex Citronellal->ActivatedComplex Lewis Acid Catalyst (e.g., SnCl4, Zeolite) Isopulegol (–)-Isopulegol & Diastereomers ActivatedComplex->Isopulegol Intramolecular Ene Reaction Oxidation Oxidation (e.g., PCC, Dess-Martin) Isopulegol->Oxidation Isopulegone (–)-Isopulegone Oxidation->Isopulegone

Caption: Workflow for the benchmark synthesis of (–)-isopulegone.

Catalyst Selection: A Critical Choice

The choice of acid catalyst is a critical determinant of both reaction efficiency and diastereoselectivity.

  • Lewis Acids: Traditional Lewis acids like tin(IV) chloride (SnCl₄) are effective, affording high yields of isopulegol.[4] However, they often require stoichiometric amounts and can be sensitive to moisture, posing challenges for large-scale operations and catalyst recovery.

  • Solid Acid Catalysts: To address the limitations of homogeneous Lewis acids, significant research has focused on heterogeneous solid acid catalysts. Materials such as zeolites (e.g., H-Beta) and montmorillonite clays have demonstrated high conversion rates.[5] These catalysts offer the advantages of easy separation, reusability, and potentially milder reaction conditions, aligning with the principles of green chemistry.[3] The balance between Lewis and Brønsted acid sites on these solid catalysts is crucial for maximizing selectivity towards the desired isopulegol isomer while minimizing side reactions like dehydration.[5][6]

Experimental Protocol: Lewis Acid-Catalyzed Cyclization of (+)-Citronellal

This protocol is a representative procedure for the cyclization of (+)-citronellal to isopulegol using tin(IV) chloride.

  • Reaction Setup: A solution of (+)-citronellal (1 equivalent) in a suitable anhydrous solvent (e.g., methylene chloride) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The flask is cooled to 0°C in an ice bath.

  • Catalyst Addition: A solution of tin(IV) chloride (SnCl₄) in the same solvent is added dropwise to the stirred citronellal solution over 30 minutes.

  • Reaction Monitoring: The reaction is stirred at 0°C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude isopulegol is purified by vacuum distillation or column chromatography.

  • Oxidation: The purified isopulegol is then oxidized to (–)-isopulegone using standard oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.[7]

Alternative Synthesis Routes

While the cyclization of citronellal is the dominant industrial method, alternative routes offer different advantages, particularly for specific research applications or when starting from different precursors.

Isomerization of (+)-Pulegone

(+)-Pulegone, a major constituent of pennyroyal oil, can be isomerized to (–)-isopulegone.[8][9] This transformation involves the migration of the double bond from a conjugated (α,β-unsaturated) position to a non-conjugated position.[8]

The reaction is typically catalyzed by a base, such as sodium ethoxide or baryta.[10] The mechanism involves the formation of an enolate intermediate, which is then protonated to yield the thermodynamically less stable, but kinetically favored, isopulegone.

cluster_1 Isomerization of (+)-Pulegone Pulegone (+)-Pulegone Enolate Enolate Intermediate Pulegone->Enolate Base Catalyst (e.g., NaOEt) Isopulegone (–)-Isopulegone Enolate->Isopulegone Protonation

Caption: Reaction pathway for the isomerization of (+)-pulegone.

Experimental Protocol: Base-Catalyzed Isomerization of (+)-Pulegone
  • Reaction Setup: A solution of (+)-pulegone in anhydrous ethanol is prepared in a round-bottom flask.

  • Catalyst Addition: A solution of sodium ethoxide in ethanol is added to the pulegone solution.

  • Reaction Conditions: The mixture is heated at reflux and monitored by GC or TLC.

  • Work-up: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid) and the solvent is removed under reduced pressure.

  • Extraction and Purification: The residue is taken up in an organic solvent (e.g., diethyl ether), washed with water and brine, dried, and concentrated. The resulting (–)-isopulegone is purified by distillation.

Chemoenzymatic Synthesis from (–)-Isopiperitenone

The biosynthetic pathway to menthol in Mentha piperita (peppermint) provides a blueprint for highly selective chemoenzymatic syntheses.[11] In this pathway, (–)-isopiperitenone is reduced to (+)-cis-isopulegone, which is an isomer of the target molecule.[12] This stereospecific reduction is catalyzed by the NADPH-dependent enzyme (–)-isopiperitenone reductase (IPR).[12] The resulting (+)-cis-isopulegone can then be isomerized to (+)-pulegone.[1]

While this specific enzymatic step leads to the cis-isomer, the principles of biocatalysis are highly relevant for the synthesis of chiral ketones. The use of isolated enzymes or whole-cell systems offers exceptional stereoselectivity under mild, environmentally benign conditions.[13]

General Protocol for Chemoenzymatic Synthesis
  • Reaction Medium: A buffered aqueous solution (e.g., phosphate buffer) is prepared.

  • Reagents: The substrate (e.g., (–)-isopiperitenone), the enzyme (e.g., IPR), and a cofactor (e.g., NADPH) are added. A cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is often included to improve efficiency.[7]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25-30°C) with gentle agitation.

  • Monitoring and Work-up: The reaction is monitored by HPLC or GC. Once complete, the product is extracted with an organic solvent.

  • Purification: The extracted product is purified by column chromatography.

Performance Benchmark: A Comparative Analysis

The following table provides a comparative summary of the discussed synthetic routes to (–)-isopulegone and its precursors.

ParameterBenchmark: Acid-Catalyzed CyclizationIsomerization of (+)-PulegoneChemoenzymatic Synthesis
Starting Material (+)-Citronellal(+)-Pulegone(–)-Isopiperitenone
Typical Yield 85-95% (for isopulegol)[4]High, often quantitative[8]Variable, dependent on enzyme activity
Diastereoselectivity Good to excellent, catalyst dependentNot applicable (isomerization)Excellent
Key Reagents Lewis acids (SnCl₄) or solid acids (zeolites)Base (e.g., Sodium Ethoxide)Enzyme (IPR), Cofactor (NADPH)
Reaction Conditions 0°C to room temperatureRefluxMild (e.g., 25-30°C, neutral pH)
Advantages Industrially established, high throughput, readily available starting material.[14]Simple procedure, high conversion.High stereoselectivity, green chemistry principles, mild conditions.[7]
Disadvantages Catalyst can be moisture-sensitive and difficult to remove (homogeneous); side reactions (dehydration).[5]Requires access to pulegone, which is less common than citronellal.Enzyme and cofactor costs, lower substrate concentrations, requires specialized expertise.

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of (–)-isopulegone is a well-established field with several viable routes, each with its own set of advantages and disadvantages.

  • For large-scale industrial production , the acid-catalyzed cyclization of (+)-citronellal remains the benchmark method due to its high efficiency and the availability of the starting material. The ongoing development of robust solid acid catalysts continues to improve the sustainability and cost-effectiveness of this process.[5][15]

  • The isomerization of (+)-pulegone is a straightforward and high-yielding alternative, provided that pulegone is a readily accessible starting material.[8]

  • Chemoenzymatic methods represent the cutting edge of stereoselective synthesis.[1][16] While currently more suited for specialized, high-value applications due to cost and scale limitations, the unparalleled selectivity of biocatalysts points towards their increasing importance in the future of chiral chemical synthesis.

The ultimate choice of synthetic strategy will depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, required purity, and available expertise. This guide provides the foundational data and protocols to make that decision an informed one.

References

  • Cyclization of Citronellal to Isopulegol Catalyzed by Temperature‐Stable Aluminum Complexes with Tripodal Tris(silanolate) Ligands. (2025). ResearchGate. [Link]

  • Synthesis of 2-Isopropylidenecyclohexanones. (±)-Pulegone. (1965). Journal of Organic Chemistry.
  • Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase. (2018). ACS Catalysis. [Link]

  • A Green and Efficient Cyclization of Citronellal into Isopulegol: A Guided-Inquiry Organic Chemistry Laboratory Experiment. (2024). Green Chemistry Teaching and Learning Community. [Link]

  • Chemoenzymatic Synthesis of the Intermediates in the Peppermint Monoterpenoid Biosynthetic Pathway. (2018). Journal of Natural Products. [Link]

  • Cyclization of the Monoterpene Citronellal to Isopulegol: A Biomimetic Natural Product Synthesis. (2025). ResearchGate. [Link]

  • A Synthesis of (±)-Pulegone. (1957). Journal of the Chemical Society.
  • Cyclisation of citronellal over heterogeneous inorganic fluorides—highly chemo- and diastereoselective catalysts for (±)-isopulegol. (2006). Chemical Communications. [Link]

  • Removing the Obstacle to (-)-Menthol Biosynthesis by Building a Microbial Cell Factory of (+)-cis-Isopulegone from (-)-Limonene. (2022). PubMed. [Link]

  • Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase. (2018). ACS Publications. [Link]

  • Method for purifying (-)-n-isopulegol and citrus perfume compositions containing purified (-). (n.d.).
  • Method for purifying (-)-n-isopulegol and citrus perfume compositions containing purified (-). (n.d.).
  • Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands. (2018). Molecules. [Link]

  • MENTHOL. (n.d.). GCWK. [Link]

  • Synthesis of (−)‐menthol: Industrial synthesis routes and recent development. (2022). Flavour and Fragrance Journal. [Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
  • Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis. (2021). Frontiers in Plant Science. [Link]

  • Opinion of the SCF on pulegone and menthofuran. (2002). European Commission. [Link]

  • Isolation of (R)-(+)-Pulegone from the European Pennyroyal Mint, Mentha Pulegium. (2003).
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Synthesis of Chiral α-Aryl Ketones by Photoredox/Nickel-Catalyzed Enantioconvergent Acyl Cross-Coupling with Organotrifluorobor
  • (S)-2-methyl-5-(prop-1-en-2-yl)cyclopent-1-ene-1-carbaldehyde. (2025). MDPI. [Link]

  • (1S,5R)-2-methyl-5-prop-1-en-2-yl-cyclohex-2-en-1-ol. (2024). ChemBK. [Link]

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Validation

In silico modeling versus experimental data for cyclohexanone derivatives

An objective, rigorous comparison between in silico modeling and experimental in vitro data is the cornerstone of modern rational drug design. Cyclohexanone derivatives—ranging from curcumin analogs to coumarin hybrids—h...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, rigorous comparison between in silico modeling and experimental in vitro data is the cornerstone of modern rational drug design. Cyclohexanone derivatives—ranging from curcumin analogs to coumarin hybrids—have emerged as highly versatile pharmacophores with potent anticancer and neuroprotective properties.

As a Senior Application Scientist, I approach this comparison not merely as a sequence of tests, but as a continuous feedback loop where computational predictions establish the spatial and thermodynamic hypothesis, and experimental assays provide the biological ground truth.

The Predictive Architecture: In Silico Modeling

Before synthesizing a single molecule, computational modeling establishes the causality of molecular interactions. We rely on two primary in silico pillars: Density Functional Theory (DFT) and Molecular Docking.

  • Density Functional Theory (DFT): We do not just look at 3D structures; we calculate the intrinsic quantum mechanics of the molecule. Using basis sets like B3LYP/6-311G, DFT predicts the HOMO-LUMO energy gap. A smaller gap indicates higher kinetic instability and greater chemical reactivity, explaining why a specific cyclohexanone derivative is prone to interact with a target receptor[1].

  • Molecular Docking: Docking algorithms (e.g., AutoDock, Glide) calculate the binding free energy (ΔG) and map non-covalent interactions (hydrogen bonds, π-π stacking) within target active sites. For example, in silico studies of dibenzylidene cyclohexanone-based curcumin analogs against the breast cancer receptor hERα revealed that specific derivatives (like Compound 12) achieved binding energies of -12.06 kcal/mol, outperforming standard drugs like tamoxifen[2].

Workflow A Target Identification B In Silico Modeling A->B Structural Data C ADME Screening B->C Binding Energy D Chemical Synthesis C->D Hit Selection E In Vitro Validation D->E Purified Compounds E->B Feedback Loop F Lead Optimization E->F IC50 Data

Rational drug design workflow integrating computational and experimental phases.

The Empirical Ground Truth: Experimental Validation

While in silico models assume an idealized vacuum or implicit solvent, biological systems are chaotic. Experimental validation is required to confirm that the predicted binding translates into measurable enzymatic inhibition or cytotoxicity.

Protocol A: Synthesis of Cyclohexanone Derivatives (Claisen-Schmidt Condensation)

To test our computational hits, we must synthesize them with high purity.

  • Reaction Setup: Dissolve cyclohexanone (1 eq) and the chosen aromatic aldehyde (2 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of base (e.g., NaOH) dropwise under continuous stirring in an ice bath. Causality: The base deprotonates the α-carbon of cyclohexanone, forming an enolate that attacks the aldehyde carbonyl.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC). Causality: This confirms the complete consumption of the limiting reagent before quenching, preventing false-positive yields.

  • Purification: Filter the crude product, wash with cold water/ethanol, and recrystallize. Confirm the structure via 1H-NMR and 13C-NMR spectroscopy[1].

Protocol B: In Vitro Cytotoxicity (MTT Assay)

To validate the anticancer predictions of pyridine-dicarboxamide-cyclohexanone derivatives[3].

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 colorectal cells) in 96-well plates and incubate for 24 hours at 37°C.

  • Treatment: Expose cells to varying concentrations of the synthesized derivative solubilized in DMSO. Self-Validation: Always include a positive control (e.g., Cisplatin) to confirm assay sensitivity, and a vehicle control (DMSO) to isolate the cytotoxic causality of the derivative from the solvent's inherent toxicity.

  • Quantification: Add MTT reagent. Viable cells reduce MTT to purple formazan. Measure absorbance at 570 nm to calculate the IC50 value.

Mechanism A Cyclohexanone Derivative B AChE Active Site A->B Non-covalent Binding C Competitive Inhibition B->C Blocks Substrate D Acetylcholine Accumulation C->D Prevents Hydrolysis E Neuroprotection D->E Restores Transmission

Mechanism of acetylcholinesterase inhibition by cyclohexanone derivatives.

Comparative Analysis: In Silico vs. Experimental Data

The true test of a drug discovery pipeline is how closely computational predictions align with in vitro realities. Below is a synthesized comparison of recent data concerning cyclohexanone derivatives.

Compound ClassDerivativeBiological TargetIn Silico MetricIn Vitro ResultReference
Curcumin Analog 2,6-Bis(2-chlorobenzylidene)cyclohexanone (DCC)CytotoxicityFavorable DFT OptimizationIC50 = 10 μM[1]
Pyridine-Dicarboxamide Compound 3lHCT-116 (Colon Cancer)High Docking AffinityIC50 = 6.0 μM[3]
Curcumin Analog Compound 12hERα (Breast Cancer)ΔG = -12.06 kcal/molSuperior to Tamoxifen[2]
Coumarin Hybrid Compound 46AChE (Alzheimer's Disease)High Docking ScoreIC50 = 38 nM[4]

Analyzing the Discrepancies: While the table above shows strong concordance, discrepancies frequently occur. A molecule might exhibit an exceptional in silico binding energy (-12.06 kcal/mol) but fail to achieve a low IC50 in vitro. This is usually due to poor cellular membrane permeability, rapid metabolic degradation, or off-target protein binding in the biological assay—variables that standard molecular docking cannot fully simulate. Therefore, in silico tools should be viewed as powerful filters for hit identification, while in vitro assays remain the definitive measure of biological efficacy.

References

  • Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6 - PMC. nih.gov.
  • Rational Approaches, Design Strategies, Structure Activity Relationship and Mechanistic Insights for Therapeutic Coumarin Hybrids - PMC. nih.gov.
  • Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study - MDPI. mdpi.com.
  • In Silico Study of Dibenzylidene Cyclohexanone-Based Curcumin Analogs as Potential Inhibitors of Breast Cancer Receptor Proteins - The Open Bioinformatics Journal.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (commonly known as dihydrocarvone). While this monoterpe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (commonly known as dihydrocarvone). While this monoterpenoid ketone is an invaluable chiral building block, its terpene-derived backbone and ketone moiety present specific logistical and safety challenges.

This guide provides a self-validating, step-by-step operational framework for the safe handling, remediation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Profile and Hazard Causality

Understanding the physical properties of dihydrocarvone is the foundation of safe handling. Every safety protocol is a direct consequence of the chemical's fundamental metrics. The data below informs our operational boundaries .

PropertyValueOperational & Safety Implication
Molecular Weight 152.23 g/mol Informs stoichiometric calculations for chemical destruction or neutralization.
Flash Point 81 °C (177.8 °F)Combustible liquid. Requires storage in a well-ventilated flammable safety cabinet away from heat sources.
Boiling Point 87–88 °C (at 6 mmHg)High volatility under vacuum; necessitates robust cold traps during rotary evaporation to prevent pump contamination.
Density ~0.928 g/mLFloats on water. Aqueous fire suppression may spread the chemical; use CO₂, dry chemical, or alcohol-resistant foam instead.
LogP 2.85Highly lipophilic. Water alone is insufficient for cleanup; requires organic solvents or surfactants for effective surface decontamination.

Routine Laboratory Disposal Protocol

Proper disposal prevents environmental contamination and ensures regulatory compliance. Because dihydrocarvone has a flash point of 81 °C, it does not meet the Environmental Protection Agency's (EPA) < 60 °C threshold for the D001 (ignitability) hazardous waste code . However, it must still be treated as a combustible, non-halogenated organic waste to prevent aquatic toxicity.

RoutineDisposal Gen Waste Generation (Dihydrocarvone) Seg Segregation (Non-Halogenated) Gen->Seg Store Flammable Storage (< 81°C) Seg->Store Transport EHS Collection Store->Transport Incinerate High-Temp Incineration Transport->Incinerate

Routine laboratory disposal workflow for non-halogenated organic waste.

Step-by-Step Methodology: Routine Disposal
  • Waste Segregation: Collect dihydrocarvone waste in a designated, chemically compatible container (e.g., High-Density Polyethylene [HDPE] or amber glass).

    • Causality: The isopropenyl double bond is susceptible to slow auto-oxidation upon prolonged exposure to light, potentially forming reactive peroxides. Amber glass prevents UV-induced degradation.

  • Incompatibility Check (Self-Validation): Ensure the waste container contains NO strong oxidizers (e.g., nitric acid, permanganates) or strong bases.

    • Causality: Mixing ketones with strong bases can trigger exothermic aldol condensations, while oxidizers can violently cleave the terpene double bond.

  • Peroxide Testing: If the waste mixture has been stored for over 6 months, test the solution with potassium iodide (KI) starch paper before sealing. A color change to blue/black indicates peroxide formation, requiring immediate neutralization with ferrous sulfate before transport.

  • Labeling & Storage: Label the container strictly as "Hazardous Waste - Combustible Liquid (Non-Halogenated Organics)." Store in a grounded flammable storage cabinet.

  • Final Disposal Route: Transfer to your Environmental Health and Safety (EHS) department for high-temperature incineration.

    • Causality: Incineration completely oxidizes the hydrocarbon framework to CO₂ and H₂O, eliminating the risk of bioaccumulation in aquatic ecosystems .

Spill Response and Remediation Protocol

In the event of an accidental release, immediate containment is required to prevent the lipophilic compound from entering wastewater systems or creating a localized inhalation hazard.

SpillResponse Detect Spill Detected (Dihydrocarvone) PPE Don PPE & Remove Ignition Sources Detect->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect with Non-Sparking Tools Absorb->Collect Dispose Seal in HDPE Container for Incineration Collect->Dispose

Step-by-step spill response workflow for dihydrocarvone.

Step-by-Step Methodology: Spill Containment
  • Evacuation and PPE: Evacuate non-essential personnel from the immediate area. Don nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat.

    • Causality: Nitrile provides superior barrier protection against ketones and terpenes compared to latex, preventing transdermal absorption and subsequent central nervous system depression.

  • Source Control: Immediately power down nearby hot plates and eliminate open flames.

    • Causality: While the vapor risk is low at room temperature, dihydrocarvone can form ignitable vapor-air mixtures if the spill occurs near equipment operating above its 81 °C flash point.

  • Containment: Surround and cover the spill with an inert absorbent material such as vermiculite, dry sand, or proprietary diatomaceous earth spill pads.

    • Causality: Inert absorbents physically trap the liquid without reacting with the ketone moiety, preventing the chemical from leaching into floor drains.

  • Collection: Use non-sparking (e.g., polypropylene or brass) tools to scoop the saturated absorbent into a heavy-duty hazardous waste bag or HDPE bucket.

    • Causality: Eliminates the risk of mechanical sparks igniting localized, concentrated vapor pockets.

  • Surface Decontamination: Wash the affected surface with a mild surfactant/detergent and water, followed by an ethanol wipe-down.

    • Causality: Because dihydrocarvone is highly lipophilic (LogP 2.85), water alone will leave a slippery organic film. Ethanol breaks down the residual lipid layer, eliminating slip hazards and lingering odors.

References

  • National Center for Biotechnology Information (PubChem). (1S,4S)-Dihydrocarvone Compound Summary for CID 443183. Retrieved April 2026, from[Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved April 2026, from[Link]

  • National Institute of Standards and Technology (NIST). (E)-dihydrocarvone, NIST Chemistry WebBook, SRD 69. Retrieved April 2026, from[Link]

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